Methyl 6-bromoquinoline-8-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-bromoquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRZMBXOBYOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736094 | |
| Record name | Methyl 6-bromoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266728-34-0 | |
| Record name | Methyl 6-bromoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 6-bromoquinoline-8-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of methyl 6-bromoquinoline-8-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic placement of a bromine atom and a methyl ester group on this scaffold provides two distinct and versatile chemical handles for synthetic elaboration. This guide will detail the compound's core properties, plausible synthetic routes, key reactive characteristics, and its potential as a foundational intermediate in the development of novel therapeutics.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Identifier and Property Summary
The fundamental properties of this compound are summarized below. These data are essential for experimental design, characterization, and safety considerations.
| Property | Value | Source |
| CAS Number | 1266728-34-0 | [2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| Synonyms | 8-Quinolinecarboxylic acid, 6-bromo-, methyl ester | [2] |
| Predicted pKa | 2.38 ± 0.20 | [2] |
| Appearance | Solid (Predicted) | [3] |
Spectroscopic Signature Analysis
Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or prior to its use in further reactions. While specific experimental spectra for this exact isomer are not compiled in public databases, its signature can be reliably predicted based on its structure and data from closely related analogs.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, typically in the δ 7.5-9.0 ppm range. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield, likely around δ 3.9-4.1 ppm. The coupling patterns (doublets, triplets, doublets of doublets) of the aromatic protons are dictated by their positions relative to each other and the nitrogen atom.
-
¹³C NMR : The spectrum would display 11 unique carbon signals. The carbonyl carbon of the ester is the most deshielded, appearing around δ 165-170 ppm. Aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbon would be found upfield around δ 52-55 ppm.
-
-
Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming molecular weight. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern.[5] The molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z 266 (for C₁₁H₈⁷⁹BrNO₂) and another at m/z 268 (for C₁₁H₈⁸¹BrNO₂). This M/M+2 pattern is a hallmark signature for a monobrominated compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. The spectrum should prominently feature a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region would be attributable to C=C and C=N stretching within the quinoline ring. Aromatic C-H stretching would appear above 3000 cm⁻¹, while a C-Br stretching band would be observed in the fingerprint region, typically around 500-650 cm⁻¹.
Synthesis and Purification
Strategic Synthesis Pathway
The logical synthetic pathway involves the preparation of 6-bromoquinoline-8-carboxylic acid followed by an acid-catalyzed esterification. The quinoline core itself can be constructed via established methods such as the Skraup or Doebner-von Miller reactions on a suitably substituted aniline precursor.
Caption: Plausible two-stage synthesis of the target molecule.
Reference Experimental Protocol: Fischer Esterification
The following protocol is adapted from a validated synthesis of a structural isomer, methyl 6-bromoquinoline-2-carboxylate, and represents a field-proven method for this class of transformation.[6]
Objective: To convert 6-bromoquinoline-8-carboxylic acid to its corresponding methyl ester.
Materials:
-
6-bromoquinoline-8-carboxylic acid[7]
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄) or Methanesulfonic acid[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) dropwise at room temperature.
-
Causality: Methanol serves as both the solvent and the reactant. The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in DCM or EtOAc. Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Self-Validation: The addition of bicarbonate will cause effervescence (CO₂ evolution) as it neutralizes the acid. Continue adding until the effervescence ceases, confirming complete neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification and Quality Control
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel. The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 1.2, ensuring the absence of starting carboxylic acid.
Chemical Reactivity and Strategic Derivatization
This compound is a valuable synthetic intermediate precisely because its two functional groups offer orthogonal reactivity, allowing for selective and strategic molecular elaboration.
Reactions at the C6-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular diversity.
Caption: Key cross-coupling reactions at the C6-bromo position.
-
Significance: These reactions enable the rapid synthesis of large libraries of analogs where the C6 position is varied with different aryl, heteroaryl, or amino groups. This systematic modification is crucial for probing structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The presence of bromine at C6 is often linked to enhanced biological activity in quinoline-based compounds.[8]
Transformations of the C8-Ester Group
The methyl ester at the C8 position provides a second site for chemical modification, typically involving nucleophilic acyl substitution or reduction.
-
Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic work-up readily converts the ester back to the carboxylic acid. This is often done to improve solubility or to introduce a key hydrogen bond donor/acceptor group for target interaction.
-
Amidation: The ester can be converted directly to a wide range of amides by heating with a primary or secondary amine, sometimes requiring a catalyst. This transformation is fundamental for modulating polarity and metabolic stability.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol (6-bromo-8-(hydroxymethyl)quinoline). This introduces a new functional group and changes the local geometry.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a starting material for novel therapeutics. The quinoline core is present in a wide array of drugs with diverse pharmacological activities.[1][9]
Potential Therapeutic Targets
Based on the known activities of structurally related quinoline derivatives, compounds derived from this scaffold are promising candidates for investigation in several key therapeutic areas:
-
Oncology: Many quinoline-based molecules function as kinase inhibitors or topoisomerase inhibitors.[8] The planar quinoline ring is well-suited for intercalation into DNA or binding within the ATP-binding pocket of kinases.[8]
-
Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and has shown promise in the development of new antibacterial and antiviral agents.[1]
Logic for Structure-Activity Relationship (SAR) Exploration
This building block is ideally suited for a systematic SAR campaign. A medicinal chemist can use the orthogonal reactivity to explore chemical space efficiently.
Caption: Systematic SAR exploration from the core scaffold.
By first creating a library of diverse C6-substituted analogs and then, for the most active hits, modifying the C8-ester to fine-tune physicochemical properties (solubility, polarity, metabolic stability), researchers can efficiently navigate the path toward a lead compound.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, characterized by predictable spectroscopic signatures, can be synthesized through reliable, field-proven methods. The compound's true power lies in its dual reactive centers, which provide chemists with the flexibility to generate vast libraries of novel compounds. For researchers in drug discovery, this molecule represents a promising and highly efficient starting point for developing next-generation therapeutics targeting a range of diseases from cancer to microbial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Bromo-8-methylquinoline | 178396-31-1 [sigmaaldrich.com]
- 4. This compound(1266728-34-0) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
An In-depth Technical Guide to Methyl 6-bromoquinoline-8-carboxylate (CAS: 1266728-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Importance of Methyl 6-bromoquinoline-8-carboxylate
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. Within this important class of heterocycles, this compound emerges as a valuable and versatile building block for drug discovery and development.
This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications. The insights provided herein are intended to empower researchers to leverage the unique attributes of this molecule in the design and synthesis of novel therapeutic agents and functional materials.
Core Properties of this compound
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization. This section outlines the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1266728-34-0 | [2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [3] |
| Molecular Weight | 266.09 g/mol | [3] |
| Appearance | Predicted to be a solid | [3] |
| Predicted pKa | 2.38 ± 0.20 | |
| Predicted LogP | 2.78 | [3] |
Synthesis and Mechanistic Considerations
The primary route to this compound is through the esterification of its corresponding carboxylic acid, 6-bromoquinoline-8-carboxylic acid. The commercial availability of this precursor makes the synthesis of the title compound a straightforward process for most research laboratories.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The use of the alcohol as the solvent drives the equilibrium towards the formation of the ester.[5]
Materials:
-
6-bromoquinoline-8-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinoline-8-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Anhydrous Methanol: The reaction produces water as a byproduct. Using an anhydrous alcohol and a drying tube on the condenser helps to shift the equilibrium towards the product side.
-
Excess Methanol: Using methanol as the solvent ensures it is in large excess, further driving the reaction to completion according to Le Chatelier's principle.
-
Strong Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Spectroscopic Characterization
Accurate structural elucidation is critical for ensuring the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
-
A singlet for the methyl ester protons (-OCH₃).
-
A series of aromatic protons in the quinoline ring system, with chemical shifts and coupling constants characteristic of the substitution pattern. The protons on the pyridine ring and the benzene ring will show distinct splitting patterns.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7]
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
C-Br stretch: Typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of the compound.[7]
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Reactivity and Synthetic Potential
This compound possesses two key functional groups that can be selectively manipulated to generate a diverse library of more complex molecules: the bromo substituent and the methyl ester.
Reactions at the Bromine Position
The bromine atom on the quinoline ring is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or vinyl substituents.[8]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a wide range of amino-quinoline derivatives.[8]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Reactions Involving the Ester Group
The methyl ester at the 8-position can undergo several transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) will yield the parent 6-bromoquinoline-8-carboxylic acid.
-
Amidation: Reaction with amines can form the corresponding amides. This is often facilitated by activating the carboxylic acid (after hydrolysis) or by direct aminolysis under certain conditions.
-
Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (6-bromoquinolin-8-yl)methanol.
Logical Flow of Synthetic Transformations
Caption: Potential synthetic transformations of this compound.
Applications in Research and Drug Discovery
While specific, published applications of this compound are not extensively documented, its structural motifs are present in compounds with significant biological activity. The quinoline core is a well-established pharmacophore with applications in treating a range of diseases, including cancer and infectious diseases.[9] The bromo and ester functionalities of the title compound make it an ideal starting point for the synthesis of libraries of novel quinoline derivatives for high-throughput screening.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology.
-
Antiparasitic Agents: Quinolines are the basis for several antimalarial drugs, and novel derivatives are continually being explored for their efficacy against parasitic infections.[1]
-
DNA Intercalating Agents: The planar nature of the quinoline ring system allows for intercalation into DNA, a mechanism of action for some anticancer drugs.
-
PARP-1 Inhibitors: Quinoline-8-carboxamides have been identified as a new class of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are of interest in cancer therapy.[10]
Safety and Handling
-
Hazard Profile: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its readily available precursor and the versatile reactivity of its bromo and ester functionalities provide a robust platform for the generation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and synthetic potential, with the aim of facilitating its use in the development of the next generation of therapeutics and functional materials.
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 220844-76-8 | Methyl 7-bromoquinoline-4-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound(1266728-34-0) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
Methyl 6-bromoquinoline-8-carboxylate: A Versatile Scaffold for Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 6-bromoquinoline-8-carboxylate is a heterocyclic compound of significant interest, serving as a pivotal building block in the fields of medicinal chemistry and materials science. The quinoline core is a well-established "privileged structure," known to form the foundation of numerous pharmacologically active agents.[1][2] The strategic placement of a bromine atom and a methyl ester group on this scaffold provides two distinct and highly valuable reactive handles for synthetic diversification. This guide offers a comprehensive technical overview of its core properties, a validated synthesis protocol, analytical characterization methodologies, and a detailed exploration of its applications as a versatile intermediate in drug discovery, with a focus on enabling robust Structure-Activity Relationship (SAR) studies.
Core Molecular Profile
This compound is a substituted quinoline derivative. Its identity and fundamental properties are summarized below.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1266728-34-0 | [3][4] |
| Molecular Formula | C₁₁H₈BrNO₂ | [3][4][5][6] |
| Molecular Weight | 266.09 g/mol | [3][4][5] |
| Monoisotopic Mass | 264.97384 Da | [3] |
| Appearance | Solid (Predicted) | [7] |
| Predicted pKa | 2.38 ± 0.20 |[3] |
Caption: 2D Structure of this compound.
Synthesis and Purification
The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Expertise in Action: The Rationale Behind Fischer Esterification
The choice of Fischer esterification is deliberate. It is a cost-effective and scalable method that proceeds by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows methanol, a relatively weak nucleophile, to attack efficiently. The use of a strong acid catalyst, such as sulfuric or methanesulfonic acid, in excess methanol drives the equilibrium toward the ester product, ensuring a high yield. A similar protocol has been successfully employed for the synthesis of the 2-carboxylate isomer.[8]
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.
-
Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Neutralization: After completion, cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure. The remaining residue is carefully poured into a beaker of ice-water and neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Trustworthiness Check: Neutralization is critical to deprotonate any remaining acid and precipitate the water-insoluble ester product, facilitating its separation from the aqueous phase.
-
-
Extraction: Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1pchem.com [1pchem.com]
- 5. 8-Bromo-6-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 6-bromoquinoline-3-carboxylate|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Structure and Properties of Methyl 6-bromoquinoline-8-carboxylate
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a detailed technical examination of Methyl 6-bromoquinoline-8-carboxylate, a functionalized quinoline derivative that serves as a versatile building block in the synthesis of novel chemical entities. We will dissect its core molecular structure, propose a rational synthetic pathway grounded in established chemical principles, and provide a comprehensive analysis of its spectroscopic signature. Furthermore, this document explores the compound's chemical reactivity and its potential applications in drug discovery, offering field-proven insights for professionals engaged in the development of next-generation therapeutics.[2][3]
Core Molecular Profile
This compound is a heterocyclic aromatic compound featuring a quinoline core. The structure is specifically substituted with a bromine atom at the 6-position and a methyl ester (carboxylate) group at the 8-position. This precise arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1266728-34-0 | [4][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [4][5][6] |
| Molecular Weight | 266.09 g/mol | [4][5][6] |
| Exact Mass | 264.97384 Da | [4] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1N=CC=C2C=C(Br)C=C2 | [7] |
Rationale for Synthesis: A Proposed Pathway
While specific proprietary syntheses may vary, a robust and logical pathway for this compound can be devised from fundamental organic reactions. The overall strategy involves the initial formation of the core heterocyclic acid followed by a standard esterification.
Caption: Proposed two-stage synthetic workflow for the target compound.
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of the carboxylic acid precursor to the final methyl ester, a reliable and widely used transformation. A similar procedure has been documented for the synthesis of the 2-carboxylate isomer.[8]
Causality Behind Choices:
-
Acid Catalyst (H₂SO₄ or MeSO₃H): The reaction is acid-catalyzed because protonation of the carbonyl oxygen on the carboxylic acid makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Methanol as Solvent and Reagent: Using methanol in large excess serves a dual purpose. It acts as the solvent and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product by ensuring a high concentration of one of the reactants.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Neutralization: Adding a weak base like sodium bicarbonate after the reaction is complete quenches the strong acid catalyst. This step is crucial as it deprotonates any remaining acid and the product, causing the neutral, less polar ester to precipitate from the aqueous-methanolic solution, facilitating its isolation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 eq) in methanol (approx. 0.5 M concentration), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (0.1-0.2 eq).[8]
-
Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The resulting suspension is typically stirred at a reduced temperature (e.g., 0-5 °C) to maximize precipitation. The solid product is collected by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then a minimal amount of cold methanol to remove residual salts and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.
Structural Elucidation: The Spectroscopic Signature
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The following data represents the expected analytical signature for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework.[9][10]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.9 - 9.1 | dd | 1H | H-2 | Deshielded by adjacent nitrogen. |
| ~ 8.2 - 8.4 | d | 1H | H-4 | Aromatic proton on the pyridine ring. |
| ~ 8.0 - 8.2 | d | 1H | H-5 | Influenced by the ester group at C8. |
| ~ 7.8 - 8.0 | d | 1H | H-7 | Adjacent to the bromine at C6. |
| ~ 7.5 - 7.7 | dd | 1H | H-3 | Coupled to H-2 and H-4. |
| ~ 4.0 | s | 3H | -OCH₃ | Characteristic singlet for methyl ester protons. |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 165 - 170 | C=O (Ester Carbonyl) |
| ~ 120 - 155 | Aromatic Carbons (9 signals) |
| ~ 52 - 54 | -OCH₃ (Methyl Carbon) |
Standard NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]
-
Spectrometer Setup: Lock and shim the spectrometer on the solvent's deuterium signal to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typical.[11]
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a significantly larger number of scans are required to achieve an adequate signal-to-noise ratio.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12]
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1730 - 1715 | Strong | C=O Stretch | Ester Carbonyl |
| 1600 - 1450 | Medium-Strong | C=C / C=N Stretch | Quinoline Ring |
| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |
| ~ 600 - 500 | Medium | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition, with the bromine atom providing a distinctive isotopic signature.[11]
Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z Value | Interpretation | Rationale |
|---|---|---|
| 265 / 267 | [M]⁺ / [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br).[11] |
| 234 / 236 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 206 / 208 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 127 | [M - Br - COOCH₃]⁺ | Loss of both the bromine and ester functionalities. |
Reactivity and Applications in Drug Discovery
This compound is not merely a static structure but a dynamic tool for chemical synthesis. Its value lies in the strategic placement of reactive handles that allow for predictable and versatile chemical modifications.
Caption: Key reactivity sites on the this compound scaffold.
-
C-Br Bond at Position 6: This is arguably the most valuable functional handle. The aryl bromide is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, alkyl, vinyl, alkynyl, or amino groups, enabling rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[13]
-
Ester Group at Position 8: The methyl ester can be readily hydrolyzed under basic or acidic conditions to revert to the corresponding carboxylic acid. This acid is a key intermediate for forming amides via coupling with various amines, a common strategy in drug design to modulate solubility, cell permeability, and target engagement.
-
Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic. It can be oxidized to an N-oxide, a transformation known to alter the electronic properties and metabolic profile of the ring system, or quaternized with alkyl halides.[14]
The presence of both an electrophilic center (the C-Br bond for coupling) and a modifiable nucleophilic precursor (the ester group) makes this compound an ideal starting point for exploring chemical space around the quinoline core, which is implicated in a vast range of biological activities, including roles as kinase inhibitors, anti-infective agents, and anti-inflammatory drugs.[3][15]
Conclusion
This compound is a well-defined chemical entity whose structure has been designed for maximum synthetic utility. Its characterization is straightforward using standard spectroscopic methods, each providing a piece of a self-validating analytical puzzle. For researchers in drug discovery, this molecule represents a highly valuable platform. Its strategically placed functional groups—a cross-coupling-ready bromide and a versatile carboxylate ester—provide two orthogonal points for diversification, enabling the efficient and logical synthesis of novel compound libraries aimed at a multitude of biological targets.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1pchem.com [1pchem.com]
- 6. 8-Bromo-6-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 6-bromoquinoline-3-carboxylate|lookchem [lookchem.com]
- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Core Technical Guide to Methyl 6-bromoquinoline-8-carboxylate for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Methyl 6-bromoquinoline-8-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. We will move beyond basic data to explore the strategic application of this molecule, focusing on the causality behind experimental design and its role as a versatile scaffold for developing novel therapeutics.
Core Compound Identity and Nomenclature
The formal IUPAC name for the compound is This compound . This nomenclature precisely defines the molecular architecture: a quinoline ring system substituted with a bromine atom at the 6th position and a methyl carboxylate group at the 8th position.
The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets. The specific functionalization of this compound—a bromine atom and a methyl ester—provides strategic advantages for synthetic derivatization and structure-activity relationship (SAR) studies.[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Understanding the core properties of a compound is fundamental to its application in experimental settings. The data presented below serves to confirm the identity, purity, and stability of this compound.
Physicochemical Data
This table summarizes key physical and chemical properties. These values are crucial for determining appropriate solvents, reaction conditions, and potential metabolic pathways.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | |
| CAS Number | 1266728-34-0 | |
| Appearance | Solid (Predicted) | [2] |
| Predicted pKa | 2.38 ± 0.20 |
Spectroscopic Data Summary
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity. While raw spectra should be consulted for detailed analysis, the following table outlines the expected results from standard analytical techniques.[3]
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring system and a singlet for the methyl ester protons (~3.9 ppm). |
| ¹³C NMR | Resonances for eleven distinct carbon atoms, including those of the quinoline core, the ester carbonyl, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester), aromatic C=C and C=N stretching, and C-Br stretching. |
| Mass Spectrometry | A distinct isotopic pattern for the molecular ion peak [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Synthesis and Derivatization Strategy
This compound is a valuable synthetic intermediate. Its preparation and subsequent modification are key to its utility in drug discovery.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol details the synthesis of the title compound from its corresponding carboxylic acid, 6-bromoquinoline-8-carboxylic acid.[4] The chosen method, Fischer esterification, is a robust and scalable acid-catalyzed reaction.
Rationale: The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. Using methanol as the solvent ensures a large excess of the reactant, driving the equilibrium towards the product side.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 6-bromoquinoline-8-carboxylic acid (1.0 eq).
-
Solvent and Catalyst: Add anhydrous methanol (serving as both reactant and solvent) to create a slurry. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Synthesis Workflow Diagram
References
biological activity of quinoline derivatives
An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives
Authored by a Senior Application Scientist
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents one of the most significant structural motifs in drug discovery.[1][2] Its unique electronic properties, arising from the nitrogen atom which makes the ring system electron-deficient, allow for a wide range of chemical modifications.[3][4] This synthetic versatility has enabled medicinal chemists to generate vast libraries of derivatives, exploring their potential against a multitude of biological targets.[2][3][5] From the historical success of quinine as an antimalarial to modern targeted cancer therapies, the quinoline nucleus is a testament to the power of scaffold-based drug design.[1][6][7]
This guide provides an in-depth exploration of the primary biological activities of quinoline derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to delve into the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and explain the causal logic behind key methodological choices, ensuring a blend of technical accuracy and practical insight.
Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy
Quinoline derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms are diverse, ranging from the inhibition of critical signaling pathways to direct interference with cellular machinery essential for proliferation and survival.[3][9][10]
Core Mechanisms of Action
A significant number of quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are pivotal in regulating cellular processes like proliferation, survival, and angiogenesis.[10][11][12]
-
Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to compete with ATP at the kinase domain of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][13] Overactivation of these receptors is a common driver in many cancers. By blocking these pathways, quinoline inhibitors can halt tumor growth and angiogenesis. Several approved drugs, such as Bosutinib and Lenvatinib, feature a quinoline core.[4][12]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Certain quinoline-chalcone hybrids and other derivatives have been shown to effectively inhibit key nodes in this cascade, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis.[4][11]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Quinoline derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex.[3][10] This leads to irreparable DNA strand breaks and triggers apoptosis.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some quinoline compounds bind to tubulin, disrupting microtubule dynamics, which arrests the cell cycle in the G2/M phase and induces programmed cell death.[3][11]
Signaling Pathway: The PI3K/Akt/mTOR Cascade
The diagram below illustrates a simplified view of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell survival and proliferation, and a key target for many quinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline inhibitors.
Experimental Protocol: In Vitro Cytotoxicity Assessment (CellTiter-Glo® Assay)
To evaluate the anticancer potential of novel quinoline derivatives, a primary screen to measure cytotoxicity or cell viability is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[14][15]
Causality Behind Choices:
-
Why ATP Measurement? ATP levels correlate directly with the number of viable cells. A decrease in ATP is a hallmark of cytotoxicity or cytostatic activity. This method is faster and often more sensitive than colorimetric assays (e.g., MTT).[15]
-
Why a Plate-Based Assay? Using 96- or 384-well plates allows for high-throughput screening of multiple compounds at various concentrations simultaneously, which is crucial for determining dose-response curves and IC50 values.[8][14]
-
Why Controls?
-
Vehicle Control (e.g., 0.1% DMSO): This is critical to ensure that the solvent used to dissolve the quinoline compound does not have its own cytotoxic effect. It represents 100% cell viability.
-
Positive Control (e.g., Doxorubicin): A known anticancer drug is used to validate that the assay system (cells, reagents) is responding correctly to a cytotoxic agent.[9]
-
No-Cell Control: Wells with only media and reagent provide the background luminescence, which must be subtracted from all other readings for accurate data.
-
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cancer cells (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO2). b. Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer or automated cell counter). c. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 cells/100 µL) in the appropriate culture medium. The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase during the experiment.[16] d. Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence readings. Opaque walls prevent well-to-well signal crosstalk. e. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a stock solution of the quinoline derivative (e.g., 10 mM in DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 100 µM to 0.01 µM). c. Add the compound dilutions (e.g., 1 µL) to the corresponding wells. Also, add vehicle control and positive control to their designated wells. d. Incubate the plate for a specified exposure time (typically 48 or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence (no-cell control) from all other readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability against the log of the compound concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Workflow for Anticancer Screening
The following diagram outlines a typical workflow for screening and validating quinoline derivatives for anticancer activity.
Caption: General workflow for anticancer drug discovery with quinolines.
Section 2: Antimicrobial Activity - Combating Infectious Diseases
Quinoline derivatives form the backbone of many important antimicrobial agents.[17] Their broad spectrum of activity includes potent effects against both bacteria and fungi, making them a fertile ground for the development of new therapeutics to combat infectious diseases and rising antimicrobial resistance.
Core Mechanisms of Action
-
Antibacterial: The most well-known antibacterial quinolines are the fluoroquinolones (e.g., Ciprofloxacin). Their primary mechanism involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By trapping these enzymes on the DNA, fluoroquinolones cause lethal double-strand breaks.[17] Other quinoline derivatives may act by inhibiting peptide deformylase (PDF), an essential bacterial enzyme, or by disrupting other cellular processes.[18][19]
-
Antifungal: The antifungal activity of quinoline derivatives can stem from various mechanisms, including the disruption of the fungal cell wall or membrane integrity, and interference with essential metabolic pathways.[20][18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[21] It is the gold standard for measuring the potency of a new antimicrobial compound. The broth microdilution method is a quantitative and reproducible technique for determining MIC values.[22][23]
Causality Behind Choices:
-
Why Broth Microdilution? This method is more quantitative than diffusion-based assays (e.g., disk diffusion) and is amenable to high-throughput screening in 96-well plates. It allows for the simultaneous testing of multiple compounds against multiple microbial strains.[22]
-
Why Standardized Inoculum? The final concentration of bacteria in each well must be standardized (typically to 5 x 10^5 CFU/mL). This is crucial for reproducibility. An inoculum that is too low may result in falsely low MICs, while an inoculum that is too high can lead to falsely high MICs. A 0.5 McFarland turbidity standard is used to approximate the correct starting cell density.[23]
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? This specific medium is standardized for susceptibility testing. The concentration of divalent cations (Ca2+ and Mg2+) is controlled because these ions can affect the activity of certain classes of antibiotics.
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (incubated 18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus). b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). c. Add 50 µL of the compound stock (at 2x the highest desired final concentration) to the first well of a row. d. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control. b. Optionally, a growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates metabolic activity (growth). The MIC is the lowest concentration where the original color is retained.[24]
Antimicrobial Evaluation Workflow
Caption: Workflow for evaluating the antimicrobial activity of quinolines.
Section 3: Antimalarial Activity - A Legacy of Fighting Parasites
The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment, and synthetic 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine have been cornerstones of antimalarial therapy for decades.[1][6][7]
Core Mechanism of Action
The primary target for blood-stage antimalarial quinolines is the parasite's food vacuole.[25]
-
Inside the human red blood cell, the Plasmodium parasite digests hemoglobin to obtain amino acids.
-
This process releases large quantities of toxic free heme.
-
The parasite protects itself by polymerizing the heme into an inert, crystalline substance called hemozoin (the malaria pigment).[26]
-
Quinoline drugs, which are weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they bind to free heme, forming a complex that caps the growing hemozoin crystal.[25][27]
-
This inhibition of hemozoin formation leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[25][26]
Mechanism of Hemozoin Inhibition
Caption: Mechanism of action for quinoline antimalarials.
Quantitative Data Presentation
The efficacy of quinoline derivatives is often compared using their 50% inhibitory concentration (IC50) against different strains of Plasmodium falciparum.
| Quinoline Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 15 - 30 | [27] |
| Chloroquine | Dd2 (Resistant) | 150 - 300 | N/A |
| Mefloquine | 3D7 (Sensitive) | 20 - 40 | [6] |
| Compound 40b | 3D7 (Sensitive) | ~1.5 µM (0.62 µg/mL) | [27] |
| Compound 40a | 3D7 (Sensitive) | 250 | [27] |
Note: Values are approximate and can vary between studies.
Section 4: Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Quinoline derivatives have emerged as a promising class of anti-inflammatory agents, targeting key mediators and pathways in the inflammatory cascade.[28][29][30]
Core Mechanisms of Action
-
Inhibition of Pro-inflammatory Enzymes: Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[28][29]
-
Modulation of Signaling Pathways: Quinoline-based compounds can suppress the activation of critical pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[31] NF-κB controls the expression of numerous genes involved in the inflammatory response, including cytokines like TNF-α and IL-6.
-
Targeting Other Mediators: Derivatives have been developed to target other key players in inflammation, such as phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[28][29][32]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[33][34] It assesses the ability of a compound to reduce the edema (swelling) that forms following the injection of an irritant (carrageenan).
Causality Behind Choices:
-
Why Carrageenan? Carrageenan is a phlogistic agent that induces a well-characterized biphasic inflammatory response. The early phase (0-2 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration. This allows for some mechanistic insight; for example, a compound active only in the late phase may be a COX inhibitor.[33]
-
Why Paw Volume Measurement? The increase in paw volume is a direct, quantifiable measure of edema and the acute inflammatory response. A plethysmometer provides a precise and reproducible measurement.
-
Why a Positive Control? Using a standard anti-inflammatory drug like Indomethacin (a COX inhibitor) is essential to validate the model and provide a benchmark against which the test compound's activity can be compared.[34][35]
Step-by-Step Methodology:
-
Animal Acclimatization: a. Use rats (e.g., Wistar or Sprague-Dawley, 150-200g). b. Acclimatize animals to the laboratory conditions for at least one week before the experiment. c. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: a. Divide animals into groups (e.g., n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound groups (various doses). b. Administer the test compounds and controls via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.
-
Induction of Edema: a. Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0). b. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measurement and Data Analysis: a. Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours). b. Calculate the percentage of edema (swelling) at each time point for each animal: Edema (%) = [(Vt - V0) / V0] * 100. c. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100. d. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. ijmphs.com [ijmphs.com]
- 13. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. actascientific.com [actascientific.com]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benthamdirect.com [benthamdirect.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. pharmacy180.com [pharmacy180.com]
- 34. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]
- 35. scielo.br [scielo.br]
Methyl 6-bromoquinoline-8-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromoquinoline-8-carboxylate is a strategically functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry. The quinoline core is a well-established "privileged scaffold," known for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and profound potential in the development of novel therapeutics. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols for its synthesis and subsequent derivatization through modern cross-coupling reactions, empowering researchers to leverage this molecule's full potential.
Core Physicochemical and Structural Properties
This compound is a solid organic compound whose structure features a quinoline ring system substituted with a bromine atom at the 6-position and a methyl ester at the 8-position. These two functional groups are the key to its synthetic versatility: the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the ester group can be readily modified or hydrolyzed.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrNO₂ | [3] |
| Molecular Weight | 266.09 g/mol | [3] |
| CAS Number | 1266728-34-0 | [3] |
| Predicted pKa | 2.38 ± 0.20 | [3] |
| Appearance | Solid (Predicted) | [4] |
| XLogP3-AA | 2.7 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved via a two-step process: the formation of the precursor carboxylic acid followed by its esterification. While direct literature protocols for this specific isomer are sparse, a robust synthetic pathway can be designed based on established quinoline synthesis methodologies and standard organic transformations.
Proposed Synthesis of 6-bromoquinoline-8-carboxylic acid (Precursor)
The synthesis of the quinoline core is a classic challenge in organic chemistry. A plausible route to the precursor acid involves a modified Skraup or Combes synthesis starting from a suitably substituted aniline, followed by functional group manipulation. For instance, starting from 4-bromo-2-aminobenzoic acid, a reaction with an α,β-unsaturated aldehyde or ketone could yield the desired quinoline carboxylic acid backbone. Subsequent bromination, if necessary, would be directed by the existing substituents. A related synthesis for the 2-carboxylic acid isomer involves the hydrolysis of a 6-bromo-2-(tribromomethyl)quinoline intermediate, showcasing a reliable method for installing the carboxylic acid group.[5]
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: Fischer Esterification
This protocol describes the reliable, acid-catalyzed esterification of the precursor carboxylic acid.[6] The mechanism involves the protonation of the carbonyl oxygen by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol.
Materials:
-
6-bromoquinoline-8-carboxylic acid (1.0 equiv)
-
Methanol (MeOH), anhydrous (20-50 equiv, serves as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 equiv, catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-bromoquinoline-8-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue addition until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield the crude this compound, which can be purified by column chromatography or recrystallization.
Caption: Simplified mechanism of Fischer Esterification.
Spectroscopic Characterization
Full spectral data for this compound is available from select chemical suppliers.[7] The expected spectral features are outlined below, providing a self-validating system for product confirmation.
| Data Type | Expected Features |
| ¹H NMR | Aromatic Protons (7.5-9.0 ppm): Several distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The electronic effects of the bromine and ester groups will influence their specific chemical shifts. Methyl Protons (~4.0 ppm): A sharp singlet integrating to 3 hydrogens, characteristic of the methyl ester (-OCH₃) group.[8] |
| ¹³C NMR | Carbonyl Carbon (~165-170 ppm): A signal for the ester carbonyl carbon. Aromatic Carbons (120-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring. The carbon attached to the bromine (C6) will be shifted relative to an unsubstituted quinoline. Methyl Carbon (~52 ppm): A signal for the methyl ester carbon. |
| Mass Spec. | Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For this molecule, this would appear at m/z ≈ 265 and 267. |
Reactivity and Synthetic Utility in Drug Development
The true value of this compound lies in its capacity to serve as a versatile intermediate. The C6-Br bond is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Caption: Key synthetic transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki reaction is a cornerstone of modern synthesis, allowing for the formation of C-C bonds between aryl halides and boronic acids.[9][10] This is invaluable for constructing biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from protocols for similar bromoquinoline substrates[11])
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 6-aryl-quinoline-8-carboxylate product.
Caption: The catalytic cycle of the Suzuki reaction.[12][13]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The ability to form C-N bonds is critical in medicinal chemistry, as the amine functionality is ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful method to couple aryl halides with a vast range of primary and secondary amines.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from protocols for similar bromoquinoline substrates[16])
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify by flash column chromatography to obtain the 6-amino-quinoline-8-carboxylate product.
Caption: The catalytic cycle of Buchwald-Hartwig amination.[17][18]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites allow for predictable and efficient derivatization through powerful synthetic methods like Suzuki and Buchwald-Hartwig couplings. By providing access to novel chemical space around the proven quinoline scaffold, this intermediate empowers researchers to construct libraries of compounds for screening against a wide range of biological targets, from kinases in oncology to enzymes in infectious disease pathogens. The robust protocols and clear mechanistic understanding presented in this guide serve as a foundation for its effective application, accelerating the journey from a synthetic building block to a potential life-saving therapeutic.
References
- 1. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. jackwestin.com [jackwestin.com]
- 7. This compound(1266728-34-0) 1H NMR [m.chemicalbook.com]
- 8. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. ias.ac.in [ias.ac.in]
The Bromoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Abstract
The quinoline ring system represents a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The strategic introduction of a bromine atom onto this scaffold gives rise to bromoquinolines, a class of molecules with remarkably diverse and potent pharmacological activities. This technical guide provides a comprehensive exploration of the pivotal role of bromoquinolines in contemporary drug discovery and development. We will navigate through their synthesis, delve into their applications across various therapeutic areas—including oncology, infectious diseases, and neurodegenerative disorders—and elucidate the structure-activity relationships that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the chemistry and biology of these versatile heterocyclic compounds.
Introduction: The Strategic Significance of Bromine in Quinoline Scaffolds
The quinoline core, a fusion of a benzene and a pyridine ring, is a recurring motif in numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of novel therapeutic agents. The introduction of a bromine atom onto the quinoline ring is a deliberate and strategic decision in medicinal chemistry, driven by several key considerations:
-
Modulation of Physicochemical Properties: Bromine, as a halogen, significantly influences the lipophilicity, electronic character, and metabolic stability of the parent molecule. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is crucial for optimizing drug candidates.[2]
-
Enhanced Biological Activity: The presence of a bromine atom can lead to a substantial increase in biological potency. This can be attributed to favorable interactions with the target protein, such as halogen bonding, or by altering the overall shape and electronic distribution of the molecule to improve binding affinity.[3][4]
-
Synthetic Handle for Further Functionalization: The carbon-bromine bond serves as a versatile synthetic handle for introducing further molecular diversity. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures and the exploration of extensive chemical space.[5][6]
This guide will systematically explore the multifaceted contributions of the bromoquinoline scaffold to medicinal chemistry, beginning with its synthesis and then transitioning to its diverse therapeutic applications.
Synthetic Strategies for Accessing Bromoquinoline Derivatives
The synthesis of bromoquinolines can be broadly categorized into two main approaches: direct bromination of the pre-formed quinoline ring and the construction of the quinoline ring system from brominated precursors. More advanced methodologies also allow for the late-stage functionalization of the bromoquinoline core.
Direct Bromination of Quinolines
Direct electrophilic bromination of the quinoline ring can be challenging due to the competing directing effects of the benzene and pyridine rings. However, by carefully controlling the reaction conditions, regioselective bromination can be achieved.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of bromoquinolines is unlocked through their participation in palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse compound libraries.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a bromoquinoline and a boronic acid or ester. This reaction is instrumental in synthesizing 3-arylquinolines, a scaffold found in numerous biologically active molecules.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
Causality Behind Experimental Choices: This protocol utilizes a palladium catalyst, which is essential for the catalytic cycle. A phosphine ligand is often used to stabilize the palladium catalyst and promote the reaction. The base is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, coupling a bromoquinoline with an amine. This reaction is crucial for synthesizing aminoquinolines, which are important intermediates and pharmacophores in their own right.[5]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline
Causality Behind Experimental Choices: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are crucial for the catalytic cycle. A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Anhydrous and degassed solvents are used to prevent side reactions and catalyst deactivation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add a strong base such as sodium tert-butoxide (1.2-1.5 mmol). Then, add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Therapeutic Applications of Bromoquinolines
The bromoquinoline scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a wide range of diseases.
Anticancer Activity
A significant body of research has focused on the development of bromoquinolines as anticancer agents. The position and number of bromine substituents on the quinoline ring have a profound impact on their cytotoxic activity.
Mechanism of Action: Bromoquinoline derivatives exert their anticancer effects through various mechanisms, including:
-
Topoisomerase Inhibition: Certain bromoquinolines have been shown to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and repair. By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately apoptosis.[3][7]
-
Induction of Apoptosis: Many bromoquinoline derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase cascades.[3]
-
Cell Cycle Arrest: Some compounds cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating.[4]
Structure-Activity Relationship (SAR):
-
Position of Bromine: Bromination at the C-5 and C-7 positions of the 8-hydroxyquinoline scaffold often leads to potent antiproliferative activity.[3]
-
Multiple Bromination: Dibromo- and polybromo-quinolines can exhibit enhanced cytotoxicity compared to their mono-bromo counterparts.[3]
-
Other Substituents: The presence of other functional groups, such as hydroxyl, methoxy, or nitro groups, in combination with bromine can significantly modulate the anticancer activity.[3][4]
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [5] |
| 5,7-Dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | - | [3] |
| 6-Bromo-5-nitroquinoline | Various | Significant | [3] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 15.0 - 26.4 | [3] |
Antimicrobial Activity
Bromoquinolines have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.
Mechanism of Action: The antimicrobial mechanisms of bromoquinolines are multifaceted and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, some bromoquinolines can target bacterial topoisomerases, leading to the inhibition of DNA replication and bacterial cell death.[8]
-
Membrane Disruption: Certain quinoline derivatives can disrupt the bacterial cell membrane, leading to depolarization and leakage of intracellular components.[9]
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator, and this property can contribute to the antimicrobial activity by sequestering essential metal ions required for bacterial enzyme function.
Antibacterial Activity: Several 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Antifungal Activity: Bromoquinol has demonstrated broad-spectrum antifungal activity, inducing oxidative stress and apoptosis in Aspergillus fumigatus.[10] Another dibromoquinoline compound was found to target metal ion homeostasis in pathogenic fungi.
Antiviral Activity
The quinoline scaffold is present in several antiviral drugs, and bromoquinoline derivatives are also being investigated for their antiviral potential.
Mechanism of Action: The antiviral mechanisms of quinoline derivatives are diverse and can involve:
-
Inhibition of Viral Entry: Some compounds can block the entry of viruses into host cells.[11]
-
Inhibition of Viral Replication: Bromoquinolines may inhibit key viral enzymes, such as reverse transcriptase in HIV or RNA polymerase in influenza virus.[12]
-
Modulation of Host Factors: Some quinoline derivatives can modulate host cell pathways that are essential for viral replication, such as autophagy.[13]
Examples:
-
Anti-HIV: Chloro- and bromo-substituted quinoline derivatives have shown potent activity against HIV reverse transcriptase.[12]
-
Anti-Influenza: Brequinar (BRQ), a bromoquinoline derivative, has demonstrated potent antiviral activity against influenza A and B viruses.
-
Anti-Hepatitis C Virus (HCV): A quinoline derivative, HZ-6d, has been shown to induce antiviral activity against HCV through the p53-mediated apoptosis pathway.[6]
Activity in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents an opportunity for multi-target-directed ligands, and the quinoline scaffold is a promising starting point for designing such compounds.
Potential Mechanisms of Action:
-
Cholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that inhibiting acetylcholinesterase (AChE) can provide symptomatic relief. Several quinoline derivatives have been developed as AChE inhibitors.[14]
-
Inhibition of Beta-Amyloid Aggregation: The aggregation of beta-amyloid (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Some hydroxyquinoline derivatives have been shown to inhibit Aβ aggregation and disaggregate pre-formed fibrils, often through metal chelation.[12][15]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Certain dihydroquinolinone derivatives have been identified as MAO-B inhibitors.[16]
While research in this area is ongoing, the ability of the quinoline scaffold to interact with multiple targets relevant to neurodegeneration makes bromoquinoline derivatives attractive candidates for further investigation.
Physicochemical Properties of Bromoquinolines
The physicochemical properties of bromoquinolines are crucial for their behavior in biological systems and their suitability as drug candidates. The position of the bromine atom significantly influences these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa |
| Quinoline | C₉H₇N | 129.16 | -15 | 237 | 2.03 | 4.90 |
| 2-Bromoquinoline | C₉H₆BrN | 208.06 | 49-51 | - | 2.8 | - |
| 3-Bromoquinoline | C₉H₆BrN | 208.06 | 13-15 | 274-276 | 3.2 | 2.69 |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | 19-24 | 116 @ 6 mmHg | 2.8 | - |
| 8-Bromoquinoline | C₉H₆BrN | 208.06 | 47-50 | - | 2.5 | - |
logP and pKa values are predicted or from various sources and may vary.[7][8][17][18] Solubility in organic solvents like DMSO is generally good for screening purposes.[19][20]
Key Experimental Protocols in Bromoquinoline Research
The biological evaluation of bromoquinoline derivatives relies on a suite of standardized in vitro assays to determine their efficacy and mechanism of action.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds as in the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD⁺, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).
Topoisomerase I Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and the bromoquinoline test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Future Perspectives and Conclusion
The bromoquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has led to the discovery of a wide array of potent and selective modulators of various biological targets. The future of bromoquinoline research will likely focus on several key areas:
-
Expansion into New Therapeutic Areas: While significant progress has been made in oncology and infectious diseases, the potential of bromoquinolines in other areas, such as neurodegenerative and inflammatory diseases, is still relatively underexplored.
-
Development of More Selective Agents: As our understanding of disease biology grows, the demand for highly selective inhibitors will increase. The synthetic tractability of the bromoquinoline scaffold will be a major asset in the design of such agents.
-
Application of Novel Synthetic Methodologies: The development of new cross-coupling reactions and other synthetic methods will further expand the chemical space accessible from bromoquinoline starting materials.
-
Integration with Computational Chemistry: The use of computational tools for in silico screening, SAR analysis, and prediction of ADMET properties will accelerate the discovery and optimization of new bromoquinoline-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 6-bromoquinoline-8-carboxylate
Introduction:
Methyl 6-bromoquinoline-8-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active compounds, and the specific substitution pattern of this molecule, featuring a bromine atom at the 6-position and a methyl ester at the 8-position, offers versatile handles for further chemical modifications. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described synthetic route is a two-step process commencing with the well-established Skraup synthesis to construct the quinoline core, followed by a Fischer-Speier esterification.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Skraup Synthesis of 6-bromoquinoline-8-carboxylic acid. This reaction involves the cyclization of 2-amino-5-bromobenzoic acid with glycerol in the presence of a strong acid and an oxidizing agent to form the quinoline ring system.
-
Step 2: Fischer-Speier Esterification of 6-bromoquinoline-8-carboxylic acid. The carboxylic acid is then converted to its corresponding methyl ester by reaction with methanol in the presence of an acid catalyst.
Figure 1: Overall synthetic pathway for this compound.
Part 1: Synthesis of 6-bromoquinoline-8-carboxylic acid
Principle and Rationale
The Skraup synthesis is a classic and robust method for the preparation of quinolines.[1] The reaction mechanism involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[2] The amino group of the aniline derivative, in this case, 2-amino-5-bromobenzoic acid, then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed intramolecular electrophilic substitution (a cyclization step) to form a dihydroquinoline intermediate. Finally, an oxidizing agent is required to aromatize the dihydroquinoline to the stable quinoline ring system.[1] Nitrobenzene is a common oxidizing agent and can also serve as a solvent in this reaction.[1] The use of ferrous sulfate is often included to moderate the typically vigorous and exothermic nature of the Skraup reaction.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-amino-5-bromobenzoic acid | 216.03 | 21.6 g | 0.1 | ≥98% |
| Anhydrous Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 | ≥99.5% |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - | 95-98% |
| Nitrobenzene | 123.11 | 12.3 g (10.2 mL) | 0.1 | ≥99% |
| Ferrous Sulfate Heptahydrate | 278.01 | 2.8 g | 0.01 | ≥99% |
| Sodium Hydroxide | 40.00 | As needed | - | - |
| Hydrochloric Acid | 36.46 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol | 46.07 | For recrystallization | - | 95% |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-5-bromobenzoic acid (21.6 g, 0.1 mol) and nitrobenzene (12.3 g, 0.1 mol).
-
Addition of Sulfuric Acid: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition should be done in an ice bath to control the initial exotherm.
-
Addition of Moderator: Once the sulfuric acid has been added, add ferrous sulfate heptahydrate (2.8 g, 0.01 mol) to the mixture.
-
Addition of Glycerol: Heat the mixture gently in an oil bath to 120-130 °C. Once the temperature has stabilized, add anhydrous glycerol (27.6 g, 0.3 mol) dropwise from the dropping funnel over approximately 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 150 °C.
-
Reaction: After the addition of glycerol is complete, continue to heat the reaction mixture at 140-150 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 2 L beaker containing 1 L of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is highly exothermic.
-
The crude 6-bromoquinoline-8-carboxylic acid will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
To further purify the product, the crude solid can be dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.
-
Recrystallize the purified solid from aqueous ethanol to yield 6-bromoquinoline-8-carboxylic acid as a solid.
-
Dry the final product in a vacuum oven.
-
Part 2: Synthesis of this compound
Principle and Rationale
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters.[3][4] The reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[3] The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[4] Using the alcohol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 6-bromoquinoline-8-carboxylic acid | 252.06 | 25.2 g | 0.1 | ≥98% |
| Methanol | 32.04 | 250 mL | - | Anhydrous |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - | 95-98% |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Dichloromethane | 84.93 | For extraction | - | ACS grade |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromoquinoline-8-carboxylic acid (25.2 g, 0.1 mol) in methanol (250 mL).
-
Addition of Catalyst: While stirring, carefully add concentrated sulfuric acid (5 mL) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the methanol by about half using a rotary evaporator.
-
Carefully neutralize the remaining solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This should be done in an ice bath.
-
The crude product may precipitate out.
-
-
Extraction and Purification:
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, the product can be recrystallized from a suitable solvent system like ethanol/water.
-
Dry the purified product under vacuum.
-
Workflow and Characterization
References
experimental procedure for Methyl 6-bromoquinoline-8-carboxylate
An In-Depth Guide to the Synthesis and Characterization of Methyl 6-bromoquinoline-8-carboxylate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key intermediate in medicinal chemistry and drug development. The protocols herein are designed for researchers and scientists, offering not just procedural steps but also the underlying chemical principles and rationale for each manipulation.
Introduction and Synthetic Strategy
This compound is a heterocyclic compound whose scaffold is of significant interest in the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore present in numerous biologically active compounds. The strategic placement of the bromine atom at the 6-position and the methyl ester at the 8-position provides versatile handles for further chemical modification, such as cross-coupling reactions or amide bond formation, enabling the exploration of new chemical space in drug discovery programs.
The most logical and efficient synthetic approach involves a two-step process:
-
Formation of the Quinoline Core: Synthesis of the key intermediate, 6-bromoquinoline-8-carboxylic acid. This can be achieved via established named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting with an appropriately substituted aniline.[1][2]
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This classic acid-catalyzed reaction is highly effective for converting carboxylic acids to methyl esters using methanol as both the reagent and solvent.[3][4]
This guide will focus on the second step, the esterification of the commercially available or previously synthesized 6-bromoquinoline-8-carboxylic acid, as this transformation is critical for obtaining the final target molecule.
Core Synthesis Protocol: Fischer Esterification
The conversion of 6-bromoquinoline-8-carboxylic acid to this compound is achieved through an acid-catalyzed esterification with methanol. This reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is used, effectively serving as the reaction solvent.[3] A strong acid catalyst, such as methanesulfonic acid or sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[5]
Visualized Reaction Scheme
Caption: Fischer esterification of 6-bromoquinoline-8-carboxylic acid.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 6-Bromoquinoline-8-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | 64507-38-6 | Starting material.[6][7] |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | 67-56-1 | Reagent and solvent. |
| Methanesulfonic Acid (MeSO₃H) | CH₄O₃S | 96.11 | 75-75-2 | Acid catalyst. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | For washing and preparation of solutions. |
| Round-bottom flask | - | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle or oil bath | - | - | - | |
| Büchner funnel and filter flask | - | - | - | For product isolation. |
| Vacuum oven | - | - | - | For drying the final product. |
Detailed Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for the synthesis of the 2-carboxylate isomer, which demonstrates high yield and purity.[8]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 6-bromoquinoline-8-carboxylic acid (1.0 eq) and anhydrous methanol (approx. 6 mL per gram of carboxylic acid).
-
Catalyst Addition: With gentle stirring, carefully add methanesulfonic acid (approx. 0.26 eq) to the suspension.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a solution of sodium bicarbonate (approx. 0.26 eq) in deionized water (approx. 1 mL per gram of NaHCO₃). Slowly add the aqueous sodium bicarbonate solution to the reaction mixture to neutralize the methanesulfonic acid.
-
Precipitation and Isolation: The neutralized mixture will be a suspension. Cool the suspension slowly to room temperature, and then further in an ice bath with continuous stirring for at least one hour to maximize the precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (approx. 3 mL per gram of starting material) to remove any residual salts and impurities.
-
Drying: Dry the collected solid product in a vacuum oven at 50 °C for 24-48 hours, or until a constant weight is achieved. The expected yield is typically high, in the range of 85-95%.[8]
Purification
For most applications, the product obtained after filtration and drying is of sufficient purity. However, if further purification is required, recrystallization can be performed.
Recrystallization Protocol
-
Solvent Selection: A common solvent system for recrystallizing similar quinoline derivatives is a mixture of ethanol and water or dichloromethane and hexanes.[9][10] The ideal solvent should dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent (e.g., boiling ethanol). If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.
Visualized Characterization Workflow
Caption: Standard workflow for product characterization and purity analysis.
Expected Analytical Data
| Analysis Method | Expected Result |
| Appearance | White to off-white solid. |
| Molecular Formula | C₁₁H₈BrNO₂[11] |
| Molecular Weight | 266.09 g/mol [11] |
| ¹H NMR (400 MHz, DMSO-d₆) | The spectrum should show characteristic peaks for the quinoline ring protons and a singlet for the methyl ester protons. For the related 2-carboxylate isomer, the methyl singlet appears at δ 3.93 ppm. A similar shift is expected for the 8-carboxylate. Aromatic protons would appear between δ 7.5-9.0 ppm.[8] |
| ¹³C NMR (100 MHz, DMSO-d₆) | The spectrum should display 11 distinct carbon signals, including one for the methyl group (around 53 ppm) and one for the carbonyl carbon (around 165 ppm). |
| Mass Spectrometry (ES-LCMS) | The spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the protonated molecular ion [M+H]⁺ at m/z 266 and 268, with approximately equal intensity.[8][12] |
| Melting Point | A sharp melting point range indicates high purity. This should be determined experimentally using a calibrated apparatus. |
Note: Specific spectral data for this compound can be found in chemical databases for comparison.[13]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling: Methanesulfonic acid is corrosive and should be handled with extreme care. Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound(1266728-34-0) 1H NMR spectrum [chemicalbook.com]
The Strategic Utility of Methyl 6-bromoquinoline-8-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinoline ring system is paramount for modulating a compound's pharmacological profile. Methyl 6-bromoquinoline-8-carboxylate emerges as a highly valuable, yet specialized, building block for drug discovery. Its unique substitution pattern, featuring a bromine atom at the 6-position and a methyl ester at the 8-position, offers orthogonal synthetic handles for the elaboration of complex molecular architectures. The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, while the ester functionality provides a site for amide bond formation or further derivatization.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the causality behind experimental choices to empower the synthesis of novel bioactive compounds.
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂[4] |
| Molecular Weight | 266.09 g/mol [4] |
| CAS Number | 1266728-34-0[4] |
| Appearance | Predicted to be a solid |
| pKa (Predicted) | 2.38 ± 0.20[4] |
Synthesis of this compound: A Plausible Multi-Step Approach
Protocol 1: Synthesis of 6-bromoquinolin-8-amine from 6-bromo-8-nitroquinoline[7]
This protocol details the reduction of the nitro group to an amine, a critical first step.
Materials:
-
6-bromo-8-nitroquinoline
-
Iron powder
-
Ethanol
-
Acetic acid
-
Water
-
2.5 N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, prepare a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol, acetic acid, and water (e.g., 2:2:1 v/v/v).
-
To this solution, add iron powder (4.5 eq).
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through a pad of Celite to remove the iron residue, and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-bromoquinolin-8-amine.
Protocol 2: Synthesis of 6-bromoquinoline-8-carboxylic acid via Sandmeyer Reaction
This two-step protocol involves the conversion of the amino group to a nitrile, followed by hydrolysis.
Part A: Diazotization and Cyanation (Sandmeyer Reaction) [1][7]
-
Dissolve 6-bromoquinolin-8-amine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3 M) at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromoquinoline-8-carbonitrile.
Part B: Hydrolysis of the Nitrile
-
Reflux the crude 6-bromoquinoline-8-carbonitrile in an aqueous solution of a strong acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-bromoquinoline-8-carboxylic acid.
Protocol 3: Esterification to this compound
A standard Fischer esterification is a reliable method for this final step.
Materials:
-
6-bromoquinoline-8-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 6-bromoquinoline-8-carboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the bromo and methyl ester groups on the quinoline scaffold of this compound makes it a powerful intermediate for the synthesis of a diverse range of potential therapeutic agents.
Case Study: Synthesis of A₂ₐ Receptor Antagonists
A key application of this compound is demonstrated in its use for the preparation of 1,2,4-triazin-3-amine derivatives, which have been investigated as A₂ₐ receptor antagonists.[5][6] A₂ₐ adenosine receptor antagonists are of significant interest for the treatment of various conditions, including Parkinson's disease and for cancer immunotherapy.
The synthesis involves the initial conversion of the methyl ester to a primary amide, a common and straightforward transformation.
Protocol 4: Synthesis of 6-bromoquinoline-8-carboxamide [5]
-
Dissolve this compound (1.0 eq) in methanol.
-
Add an excess of 40% aqueous ammonia solution dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Add water to the reaction and extract with ethyl acetate (3x).
-
Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 6-bromoquinoline-8-carboxamide.
This carboxamide is then used in subsequent steps to construct the triazine ring and introduce further diversity, highlighting the utility of the ester group as a synthetic handle.
Versatility in Lead Optimization: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.
1. Suzuki-Miyaura Coupling for C-C Bond Formation:
This reaction is invaluable for introducing aryl and heteroaryl moieties, which can modulate a compound's properties, such as target binding affinity and solubility.
Protocol 5: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
2. Buchwald-Hartwig Amination for C-N Bond Formation:
This reaction allows for the introduction of a wide range of primary and secondary amines, which can serve as key pharmacophoric elements or points for further diversification.
Protocol 6: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Cool the reaction, dilute with a suitable solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
This compound is a strategically designed building block that offers significant potential in medicinal chemistry. Its orthogonal reactive sites—the bromine atom amenable to cross-coupling and the ester group for amide formation—provide a versatile platform for the synthesis of complex and diverse molecules. The demonstrated application in the synthesis of A₂ₐ receptor antagonists underscores its practical utility. By employing the robust synthetic protocols detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Topic: N-alkylation of 8-bromo-6-methylquinolin-2(1H)-one Derivatives
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery. Its rigid, bicyclic structure serves as an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Consequently, quinolinone derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and cardiotonic properties.[1][2][3][4] The modification of the quinolinone core is a key strategy for lead optimization, and N-alkylation at the 1-position is a fundamental transformation in this process. Introducing substituents at this position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and target binding affinity.[2]
This guide focuses on the N-alkylation of a specific, highly functionalized intermediate: 8-bromo-6-methylquinolin-2(1H)-one. The presence of a methyl group at the C-6 position enhances the nucleophilicity of the ring nitrogen, while the bromine atom at the C-8 position provides a reactive handle for subsequent diversification, typically through palladium-catalyzed cross-coupling reactions.[4][5] This makes the N-alkylated derivatives of this compound valuable intermediates for constructing complex molecules in drug development programs.
Mechanistic Considerations: Controlling Regioselectivity in Quinolinone Alkylation
The alkylation of quinolin-2(1H)-one presents a classic case of ambident nucleophilicity. Deprotonation by a base generates an anion with electron density distributed across both the nitrogen and the exocyclic oxygen atoms. This creates the potential for competition between N-alkylation and O-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
Synthesis of 6-Bromoquinoline-8-carbonitrile from 6-bromo-8-nitroquinoline: A Detailed Protocol and Mechanistic Overview
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive, two-step protocol for the synthesis of 6-bromoquinoline-8-carbonitrile, a valuable scaffold in medicinal chemistry.[1][2] The synthesis commences with the reduction of commercially available 6-bromo-8-nitroquinoline to 6-bromo-8-aminoquinoline, followed by a Sandmeyer reaction to introduce the nitrile functionality. This document offers detailed, step-by-step experimental procedures, explains the causality behind methodological choices, and provides insights for troubleshooting. It is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing this versatile chemical intermediate.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[3][4] Its rigid, planar structure and capacity for diverse functionalization make it a cornerstone in medicinal chemistry, leading to a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][4]
Within this class, 6-bromoquinoline-8-carbonitrile emerges as a particularly interesting building block. The bromine atom at the C-6 position serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of various molecular fragments.[2] Concurrently, the electron-withdrawing nitrile group at the C-8 position can influence the molecule's electronic properties and can be readily converted into other functional groups such as amides, carboxylic acids, or tetrazoles.[1][2] This dual functionality makes 6-bromoquinoline-8-carbonitrile a powerful precursor for constructing novel pharmaceutical candidates, especially in the field of oncology.[1]
The synthetic strategy detailed herein is a robust and efficient pathway involving two well-established transformations: the reduction of an aromatic nitro group and the Sandmeyer cyanation of the resulting amine.
Overall Synthetic Workflow
The transformation from 6-bromo-8-nitroquinoline to the target compound is achieved in two principal stages. The first involves the chemical reduction of the nitro group to a primary amine. The second stage converts this amine into the target nitrile via a diazonium salt intermediate.
References
Application Note & Protocol: A Guide to the Knorr Synthesis of 8-bromo-6-methylquinolin-2(1H)-one
Introduction: The Quinolinone Scaffold and the Knorr Synthesis
The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Derivatives are known to possess diverse biological activities, including kinase inhibition and antibacterial properties.[1] The specific target of this guide, 8-bromo-6-methylquinolin-2(1H)-one, is a valuable synthetic intermediate. The bromine atom at the C8 position serves as a versatile handle for introducing further molecular complexity through modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling extensive structure-activity relationship (SAR) studies.[1][3]
This document provides a detailed protocol for the synthesis of 8-bromo-6-methylquinolin-2(1H)-one via the Knorr quinoline synthesis. First described by Ludwig Knorr in 1886, this reaction is a robust and classical method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with the more stable 2-quinolinone form) through the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate.[4][5][6] While numerous synthetic routes to quinolones exist, the Knorr synthesis offers a reliable pathway, particularly when 2-quinolinone isomers are the desired product.[2]
The Knorr Synthesis: Mechanistic Insights and Regiocontrol
The Knorr synthesis is fundamentally a two-stage process: (1) the formation of a β-ketoanilide from an arylamine and a β-ketoester, followed by (2) an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinolinone ring.[5][6]
Mechanism of Action
The reaction proceeds as follows:
-
Anilide Formation: An arylamine (in this case, 2-bromo-4-methylaniline) is heated with a β-ketoester (ethyl acetoacetate). At elevated temperatures (typically >140°C), the amine preferentially attacks the more electrophilic ester carbonyl, displacing ethanol to form the stable β-ketoanilide intermediate, N-(2-bromo-4-methylphenyl)-3-oxobutanamide.[7]
-
Acid-Catalyzed Cyclization: The β-ketoanilide is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][8] The acid protonates the ketone carbonyl, activating it. The enol tautomer of the protonated intermediate then acts as the electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aniline moiety attacks the activated enol, closing the ring. This cyclization occurs at the ortho-position to the amino group that is not sterically blocked.
-
Dehydration & Tautomerization: The resulting intermediate rapidly loses a molecule of water to restore aromaticity, yielding the 2-hydroxyquinoline, which tautomerizes to the more stable 8-bromo-6-methylquinolin-2(1H)-one product.
Figure 1: General mechanism of the Knorr quinoline synthesis.
Causality of Experimental Choices: Knorr vs. Conrad-Limpach
The reaction between anilines and β-ketoesters is highly sensitive to temperature, which dictates the regiochemical outcome.[7][9]
-
Knorr Conditions (High Temperature, >140°C): At higher temperatures, the reaction is under thermodynamic control. The aniline acts as a nucleophile attacking the ester carbonyl of the β-ketoester, which is less reversible and leads to the formation of the β-ketoanilide. This intermediate can only cyclize to form the 2-quinolinone.[7][10]
-
Conrad-Limpach Conditions (Low Temperature, <140°C): At lower temperatures, the reaction is under kinetic control. The aniline attacks the ketone carbonyl to form an enamine (a β-arylaminoacrylate). This intermediate, upon subsequent thermal cyclization (at ~250°C), yields the 4-hydroxyquinoline isomer.[7][9][10]
Therefore, maintaining a high initial reaction temperature is critical for selectively synthesizing the β-ketoanilide intermediate required for the desired 2-quinolinone product.
Experimental Protocol: Synthesis of 8-bromo-6-methylquinolin-2(1H)-one
This protocol is adapted from established Knorr synthesis procedures.[6][8] All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2-Bromo-4-methylaniline | 186.06 | 5.00 g | 26.87 | 1.0 |
| Ethyl acetoacetate | 130.14 | 3.84 g (3.76 mL) | 29.56 | 1.1 |
| Sulfuric Acid (98%) | 98.08 | ~25 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Ice | - | As needed | - | - |
Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-3-oxobutanamide
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylaniline (5.00 g, 26.87 mmol).
-
Reagent Addition: Add ethyl acetoacetate (3.76 mL, 29.56 mmol) to the flask.
-
Anilide Formation: Heat the reaction mixture in a pre-heated oil bath at 145-150°C with continuous stirring for 2 hours. The mixture will become homogenous and ethanol will be evolved.
-
Rationale: This temperature ensures the selective formation of the β-ketoanilide intermediate, as per the thermodynamic pathway of the Knorr synthesis.[7] Using a slight excess of the β-ketoester ensures complete consumption of the starting aniline.
-
-
Cooling: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The crude N-(2-bromo-4-methylphenyl)-3-oxobutanamide intermediate will solidify upon cooling and can be carried forward to the next step without purification.
Step 2: Acid-Catalyzed Cyclization and Isolation
-
Acid Preparation: In a 250 mL beaker, place concentrated sulfuric acid (~25 mL) and cool it to 0-5°C in an ice-water bath.
-
Addition of Anilide: While stirring the cold sulfuric acid vigorously, add the crude β-ketoanilide intermediate from Step 1 in small portions. Ensure the temperature of the acid does not rise above 10°C during the addition.
-
Rationale: The addition must be slow and controlled to manage the highly exothermic dissolution and reaction of the anilide in the strong acid.
-
-
Cyclization Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour at room temperature, then heat the mixture to 80°C in a water bath for 30 minutes to ensure complete cyclization.[8]
-
Work-up and Precipitation: Allow the reaction mixture to cool to approximately 50°C. Carefully and slowly pour the acidic solution into a separate beaker containing ~200 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Rationale: Pouring the concentrated acid mixture into ice water serves to safely dilute the acid and precipitate the organic product, which is insoluble in the aqueous acidic medium.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification
The crude, dried 8-bromo-6-methylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a crystalline solid.
Experimental Workflow Visualization
Figure 2: Experimental workflow for the synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
Conclusion
The Knorr quinoline synthesis provides an effective and historically validated method for the preparation of 2-quinolinone derivatives. By carefully controlling the reaction temperature during the initial condensation step, the synthesis can be directed to selectively yield the β-ketoanilide intermediate necessary for the formation of the desired 2-quinolinone product. The protocol detailed herein adapts this classical reaction for the specific synthesis of 8-bromo-6-methylquinolin-2(1H)-one, a valuable intermediate for further elaboration in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-bromoquinoline-8-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 6-bromoquinoline-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve the yield and purity of your target compound.
The synthesis of this compound is typically a two-stage process: first, the construction of the quinoline core to form 6-bromoquinoline-8-carboxylic acid, followed by the esterification of the carboxylic acid. Each stage presents unique challenges that require careful control of reaction parameters.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common and critical issues encountered during the synthesis.
Part 1: Synthesis of 6-Bromoquinoline-8-carboxylic Acid
The formation of the quinoline ring is often the most challenging step. The Skraup synthesis and its variations (like the Doebner-von Miller reaction) are classic methods but are notoriously difficult to control.[1][2] They involve strongly acidic and oxidizing conditions at high temperatures, which can lead to a host of problems.[3]
Q1: My Skraup reaction is extremely vigorous, producing a black, intractable tar instead of the desired product. How can I moderate the reaction?
A1: This is the most common issue with the Skraup synthesis. The reaction is highly exothermic due to the dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps.[4][5] Uncontrolled exotherms lead to polymerization and charring.
Causality & Solution:
-
Use a Moderating Agent: The key is to control the rate of the oxidation step. Adding a mild oxidizing agent or an oxygen carrier can smooth out the exotherm. Ferrous sulfate (FeSO₄) is the most common and effective moderator.[4][6][7] It is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[6] Boric acid can also be used, though it may sometimes result in slightly lower yields.[7]
-
Controlled Reagent Addition: Never add all reagents at once. The concentrated sulfuric acid should be added slowly and portion-wise, with efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated.[4]
-
Optimize the Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it also acts as a solvent and can lead to a violent reaction.[2] Arsenic acid is a classic alternative that results in a less violent reaction, but it is highly toxic.[2] In many modern protocols, the oxidizing agent is omitted, and the reaction relies on atmospheric oxygen or other components, but this requires careful optimization.
| Moderator | Typical Loading (mol%) | Primary Function | Effect on Tar Formation |
| Ferrous Sulfate (FeSO₄) | 5-10 mol% | Oxygen carrier, smoothens oxidation | Significantly Reduces |
| Boric Acid | 10-20 mol% | Forms esters with glycerol, moderating acrolein formation | Moderately Reduces |
| No Moderator | N/A | Uncontrolled reaction | Severe Tarring |
Q2: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4-bromoaniline. What are the likely causes?
A2: Low conversion points to suboptimal reaction conditions that fail to drive the cyclization to completion.
Causality & Solution:
-
Insufficient Temperature: While controlling the exotherm is crucial, the reaction does require a specific temperature profile to proceed. After the initial controlled addition of acid, the mixture typically needs to be heated gently to initiate the main reaction phase.[3] If the temperature is too low, the reaction will stall.[8] Monitor the internal temperature carefully and aim for a controlled reflux.
-
Inadequate Dehydration: The first step of the Skraup reaction is the acid-catalyzed dehydration of glycerol to acrolein.[1] If the sulfuric acid concentration is too low or if there is excess water present, this step will be inefficient, starving the reaction of a key intermediate. Use concentrated (98%) sulfuric acid and ensure all glassware and reagents are dry.
-
Poor Substrate Reactivity: While 4-bromoaniline is generally a suitable substrate, the presence of strong electron-withdrawing groups on the aniline can deactivate the ring, making the electrophilic cyclization step more difficult.[8] In such cases, a higher reaction temperature or a stronger acid catalyst might be necessary, though this must be balanced against the risk of decomposition.
Part 2: Esterification to this compound
This step is generally more straightforward than the quinoline synthesis, but achieving high conversion and purity requires attention to detail. Fischer esterification is the most common method.[9]
Q3: My Fischer esterification is slow and gives an equilibrium mixture of acid and ester, resulting in a low yield. How can I drive the reaction to completion?
A3: Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The presence of water, a byproduct, can push the equilibrium back towards the starting materials.
Causality & Solution:
-
Use a Large Excess of Alcohol: The most common strategy is to use methanol as the solvent. Its large molar excess shifts the equilibrium towards the product side according to Le Châtelier's principle.[9]
-
Remove Water: While difficult when using methanol as a solvent, for higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. For methanol, ensuring all reagents are anhydrous and using a strong acid catalyst that also acts as a dehydrating agent (like concentrated H₂SO₄) is key.
-
Switch to an Irreversible Method: If equilibrium remains an issue, convert the carboxylic acid to a more reactive intermediate first.
-
Via Acid Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This is then reacted with methanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to give the ester. This is a two-step but highly effective method.[9]
-
Coupling Reagents: Use a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). This method works under very mild conditions.[10]
-
| Method | Conditions | Pros | Cons |
| Fischer Esterification | Reflux in MeOH with H₂SO₄ catalyst | Simple, inexpensive, one-step | Reversible, requires large excess of alcohol |
| Acid Chloride Formation | 1) SOCl₂; 2) MeOH, base | Irreversible, high yield | Two steps, corrosive/toxic reagents |
| DCC/DMAP Coupling | DCC, DMAP, MeOH at RT | Mild conditions, high yield | Expensive reagents, urea byproduct removal |
Q4: I am losing a significant amount of my final ester product during the aqueous workup. What is happening?
A4: The ester is likely being hydrolyzed back to the carboxylic acid. This process, called saponification, is rapid under basic conditions.
Causality & Solution:
-
Avoid Strong Bases: During workup, a basic wash (e.g., with sodium bicarbonate solution) is often used to neutralize the acid catalyst.[11] If a strong base (like NaOH or KOH) is used, or if the exposure to even a weak base is prolonged, significant hydrolysis of the ester can occur.
-
Perform Workup Cold: Keep the separatory funnel in an ice bath during the basic wash to slow down the rate of hydrolysis.
-
Minimize Contact Time: Work quickly during the neutralization step. Add the bicarbonate solution, shake gently for a minute, and immediately separate the layers.
-
Final pH Check: Ensure the final aqueous layer is only slightly basic or neutral (pH 7-8). If it becomes too basic, re-acidify gently with dilute HCl and re-extract the product.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for a Skraup reaction? A1: The Skraup reaction is hazardous.[7] Always work in a certified chemical fume hood. Wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves. The reaction can be violently exothermic; use a blast shield, ensure efficient stirring, and have a large ice bath ready for emergency cooling.[4] Sulfuric acid is extremely corrosive.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[12]
-
Step 1 (Quinoline Formation): Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 or 50:50). The starting aniline will be less polar than the resulting carboxylic acid. The product (6-bromoquinoline-8-carboxylic acid) will likely have a low Rf value and may streak without adding a small amount of acetic acid to the eluent.
-
Step 2 (Esterification): Use a similar mobile phase (e.g., Ethyl Acetate/Hexane 20:80). The methyl ester product will be significantly less polar (higher Rf) than the starting carboxylic acid. Spot the reaction mixture alongside the starting acid to monitor its disappearance and the appearance of the new, higher spot.[12] For more precise monitoring, HPLC or GC-MS can be used.[13]
Q3: Are there greener alternatives to the classic Skraup synthesis? A3: Yes, research has focused on reducing the harshness of this reaction. Microwave-assisted Skraup reactions, sometimes in aqueous media or using ionic liquids, have been reported to reduce reaction times and improve yields.[12][14] These methods often offer better energy efficiency and can minimize the formation of tarry byproducts.[15][16]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-8-carboxylic Acid
This protocol is a moderated version of the classical Skraup synthesis and must be performed with extreme caution.
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromoaniline (17.2 g, 0.1 mol) and anhydrous glycerol (27.6 g, 0.3 mol).
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (1.4 g, 0.005 mol). Begin vigorous stirring to ensure the mixture is a homogeneous slurry.
-
Acid Addition: Cool the flask in a large ice-water bath. Slowly and carefully, add concentrated sulfuric acid (40 mL) dropwise via the dropping funnel over at least 60-90 minutes. CRITICAL: Monitor the internal temperature and maintain it below 100 °C during the addition. The rate of addition must be controlled to prevent a runaway reaction.[3]
-
Reaction: After the addition is complete, remove the ice bath and gently heat the mixture in an oil bath to 120-130 °C. Maintain this temperature with stirring for 3-4 hours. The mixture will darken significantly.
-
Work-up: Allow the reaction to cool to below 80 °C. CAUTION: Very carefully and slowly, pour the viscous mixture into a large beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Cool the diluted mixture in an ice bath. Slowly neutralize the acid by adding concentrated ammonium hydroxide until the pH is ~8. A dark solid will precipitate.
-
Purification: Filter the crude solid precipitate using a Büchner funnel and wash it thoroughly with cold water. The dark, crude solid can be carried forward to the esterification step or purified further by dissolving it in a hot basic solution, filtering to remove insoluble tar, and re-precipitating with acid.
Protocol 2: Fischer Esterification to this compound
-
Setup: To a 250 mL round-bottom flask, add the crude 6-bromoquinoline-8-carboxylic acid (approx. 0.1 mol from the previous step), methanol (150 mL), and concentrated sulfuric acid (5 mL).
-
Reaction: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC until the starting carboxylic acid spot has disappeared.[11]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Neutralization: Pour the remaining mixture into a beaker with 300 mL of ice water. A precipitate may form. Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is 7-8. CRITICAL: Keep the mixture cold during neutralization to prevent ester hydrolysis.
-
Extraction: Extract the aqueous suspension with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, typically as a solid.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a gradient eluent system starting with 5% ethyl acetate in hexanes.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradually increasing gradient of ethyl acetate in hexanes (e.g., from 5% to 20%). Collect fractions and monitor by TLC to isolate the pure product.[17]
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.[17]
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijfans.org [ijfans.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 6-bromoquinoline-8-carboxylate
Welcome to the technical support center for the purification of Methyl 6-bromoquinoline-8-carboxylate (CAS No. 1266728-34-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. While specific literature on the purification of this exact molecule is limited, this guide synthesizes field-proven techniques for analogous bromoquinoline derivatives to provide a robust starting point for your experimental work.
Understanding the Molecule
This compound is a substituted quinoline, a heterocyclic aromatic compound. The presence of the basic nitrogen atom in the quinoline ring, the electron-withdrawing carboxylate group, and the bromo substituent all influence its chemical and physical properties, including its solubility and behavior during purification.
| Property | Value | Source |
| CAS Number | 1266728-34-0 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Predicted pKa | 2.38 ± 0.20 | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges you may encounter during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q1: I'm not sure which solvent to use for recrystallization. Where do I start?
A1: For ester-containing aromatic compounds like yours, a good starting point is a polar protic solvent or a mixed solvent system. Based on data for similar bromoquinoline derivatives, consider the following:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2]
-
Hexane/Ethyl Acetate: This less polar combination can also be effective. Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed.
-
Methanol/Acetone: A 1:1 mixture has been reported for other bromoquinolines.[2]
Solvent Screening Guide for Recrystallization
| Solvent System | Rationale | Starting Point |
| Ethanol/Water | Good for moderately polar compounds. | Dissolve in hot ethanol, add water as anti-solvent. |
| Hexane/Ethyl Acetate | Good for compounds with intermediate polarity. | Dissolve in hot ethyl acetate, add hexane as anti-solvent. |
| Methanol/Acetone | Offers a different polarity profile. | Try a 1:1 mixture and adjust as needed. |
| Toluene/Heptane | For less polar impurities. | Dissolve in hot toluene, add heptane as anti-solvent.[2] |
Q2: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution above its melting point or when the solution is supersaturated. Here are some troubleshooting steps:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent (the one the compound is more soluble in) before allowing it to cool again.
-
Slow Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2]
-
Seeding: Add a tiny, pure crystal of the compound (a seed crystal) to the solution to initiate crystal growth.
Q3: The crystals I obtained are colored, but the pure compound should be a white or off-white solid. How can I remove colored impurities?
A3: Colored impurities can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the yield.[2]
-
Second Recrystallization: A second recrystallization is often effective at improving the color and purity of the final product.[2]
Q4: My final yield after recrystallization is very low. How can I improve it?
A4: Low yield is a common issue and can be addressed by:
-
Minimizing Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product in the solution even after cooling.
-
Cooling Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal precipitation.
-
Recovering from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Column Chromatography Issues
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: A common and effective mobile phase for bromoquinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Initial Screening with TLC: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.
-
Target Rf Value: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate. This generally translates to good separation on a column.
-
Gradient Elution: You can start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
Mobile Phase Screening Guide for Column Chromatography (Silica Gel)
| Mobile Phase System | Rationale | Starting Point (v/v) |
| Hexanes/Ethyl Acetate | Versatile for a wide range of polarities. | Start with 9:1, move to 4:1 and 1:1 for more polar compounds. |
| Dichloromethane/Methanol | For more polar compounds that don't move in hexanes/ethyl acetate. | Start with 99:1, and increase methanol content. |
| Toluene/Acetone | Offers different selectivity. | Start with 9:1 and adjust as needed. |
Q2: My compound seems to be decomposing on the silica gel column. What can I do?
A2: The basic nitrogen in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to degradation.
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your mobile phase containing a small amount of a base, such as 0.5-2% triethylamine (NEt₃), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil (a magnesium silicate-based adsorbent).
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.
Q3: I am having trouble separating my product from a closely related impurity. How can I improve the separation?
A3: Improving the resolution between two closely eluting spots requires careful optimization.
-
Optimize the Mobile Phase: Use TLC to screen a variety of solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can change the selectivity and improve separation.
-
Use a Shallow Gradient: A slow, gradual increase in the mobile phase polarity can enhance the separation of closely eluting compounds.
-
Avoid Overloading the Column: Overloading leads to broad bands and poor separation. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Use a small amount of your crude material to test for suitable recrystallization solvents or solvent pairs as outlined in the "Solvent Screening Guide for Recrystallization" table.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine the optimal mobile phase using TLC.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent system you plan to use. Pack the column evenly, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the column.
-
Elution: Carefully add your mobile phase to the column and apply pressure to maintain a steady flow rate. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Visual Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree for selecting the initial purification technique.
Troubleshooting Workflow for Recrystallization
References
Technical Support Center: Synthesis of Methyl 6-bromoquinoline-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromoquinoline-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your experimental success.
Section 1: Synthesis Strategy and Workflow
The synthesis of this compound is not a trivial one-step process. A robust and common approach involves a two-stage strategy: first, the construction of the core 6-bromoquinoline ring system, followed by the esterification of the C8-carboxylic acid. The most prevalent method for forming the quinoline ring from an aniline precursor is the Skraup-Doebner-von Miller reaction, which is notoriously energetic and prone to side reactions.
Below is a generalized workflow for this synthesis.
Caption: Generalized two-stage synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Stage 1: Quinoline Ring Formation (Skraup/Doebner-von Miller)
Question 1: My Skraup reaction is extremely vigorous, turning dark very quickly and becoming uncontrollable. Why is this happening and how can I mitigate it?
Answer: This is a classic characteristic of the Skraup synthesis, which is notoriously exothermic.[1] The underlying cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its polymerization and condensation reactions. Uncontrolled, this leads to extensive charring, tar formation, and a significantly reduced yield of the desired product.
Core Directive: The key is to control the reaction rate and dissipate heat effectively.
Troubleshooting Steps:
-
Introduce a Moderating Agent: The use of ferrous sulfate (FeSO₄) is a well-established technique to tame the reaction's vigor.[2] FeSO₄ is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a sudden, violent exotherm.[2] Boric acid can also be employed for this purpose.
-
Controlled Reagent Addition: The concentrated sulfuric acid must be added slowly, in portions, with efficient external cooling (e.g., an ice-water bath). This prevents the internal temperature from spiking.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial. It helps to maintain a homogenous mixture and dissipate localized hotspots that can initiate runaway polymerization.
Question 2: My reaction yielded a low amount of product that is trapped in a large volume of black, intractable tar. What causes this and how can I improve my yield?
Answer: Extensive tar and polymer formation is the primary culprit for low yields in Skraup-type syntheses. This occurs when the acrolein intermediate, formed in situ from glycerol, polymerizes under the harsh high-temperature and strongly acidic conditions.[2]
Core Directive: Minimize the concentration and residence time of reactive intermediates under harsh conditions.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting low yields.
Preventative Measures:
-
Optimize Temperature: Gently heat the reaction to initiate it, but then be prepared to cool it once the exotherm begins. Overheating is a primary driver of tar formation.
-
Consider a Biphasic System (for Doebner-von Miller): If you are using a pre-formed α,β-unsaturated carbonyl (Doebner-von Miller variant), performing the reaction in a two-phase system (e.g., water/toluene) can be highly effective. This sequesters the organic reactant in the organic phase, reducing its contact with the bulk aqueous acid and thus minimizing acid-catalyzed polymerization.[2]
Question 3: How can I effectively purify the quinoline derivative from the crude tarry mixture?
Answer: Isolating the product from the tar is often the most challenging step. Standard extraction and recrystallization are frequently ineffective on their own.
Recommended Purification Strategy:
-
Initial Work-up: After the reaction is complete and cooled, carefully quench the mixture by pouring it onto ice. Basify the solution cautiously with a strong base (e.g., concentrated NaOH or NH₄OH) until it is strongly alkaline. This neutralizes the acid and precipitates the crude product and tars.
-
Steam Distillation: For many quinoline derivatives, steam distillation is a powerful, albeit often overlooked, method for separating the volatile product from the non-volatile tarry residue.[1]
-
Solvent Extraction: After steam distillation (or if it's not feasible), extract the basified aqueous mixture thoroughly with a suitable organic solvent like dichloromethane (DCM) or toluene.
-
Chromatography/Recrystallization: The extracted crude product can then be further purified by column chromatography (eluting with a hexane/ethyl acetate gradient is common) or recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
Stage 2: Esterification
Question 4: My Fischer esterification of 6-bromoquinoline-8-carboxylic acid with methanol is slow and gives an incomplete conversion. How can I drive it to completion?
Answer: Fischer esterification is an equilibrium-limited reaction. The presence of water, either from the reagents or produced during the reaction, can push the equilibrium back towards the starting materials. The nucleophilicity of the carbonyl can also be a factor.
Core Directive: Shift the reaction equilibrium towards the product side.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry methanol and glassware. The sulfuric acid catalyst also acts as a dehydrating agent, but removing water is paramount.
-
Use Excess Methanol: Methanol can be used as the solvent, ensuring it is present in a large excess to drive the equilibrium forward. A protocol for a similar compound refluxed the carboxylic acid in methanol for 6 hours with a catalytic amount of methanesulfonic acid.[4]
-
Increase Reaction Time/Temperature: Refluxing for an extended period (6-24 hours) is often necessary. Monitor the reaction by TLC or LC-MS to determine when it has gone to completion.
-
Alternative Reagents: If Fischer esterification remains problematic, consider alternative methods:
-
SOCl₂/Methanol: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂), then react it with methanol. This is a high-yielding but requires handling of hazardous reagents.
-
DCC/DMAP Coupling: Use carbodiimide coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalyst like DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid for reaction with methanol.
-
| Parameter | Standard Fischer Esterification | Recommended Improvement | Rationale |
| Solvent | Methanol | Anhydrous Methanol (as solvent) | Using methanol as the solvent provides a large excess, driving the equilibrium. Anhydrous conditions prevent reverse reaction. |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ or Methanesulfonic Acid | Both are effective acid catalysts and dehydrating agents. |
| Temperature | 60 °C | Reflux (~65 °C for MeOH) | Higher temperature increases the reaction rate. |
| Reaction Time | 2-4 hours | 6-24 hours (with monitoring) | Allows the equilibrium to be fully established in favor of the product. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Skraup reaction?
A1: The precise mechanism has been a subject of debate, but it is generally accepted to proceed through the following key steps, which involves a Michael addition followed by cyclization and oxidation.[5][6]
Caption: Simplified mechanistic steps of the Skraup reaction.
A key feature is the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl (acrolein).[7] The subsequent intramolecular electrophilic attack on the activated benzene ring, followed by dehydration and oxidation, yields the aromatic quinoline core.
Q2: How critical is the purity of my starting materials, especially the 4-bromoaniline?
A2: It is extremely critical. Impurities in the starting aniline can lead to the formation of undesired side-products that are often difficult to separate from the target molecule due to their structural similarity. For instance, any aniline without the bromo-substituent will lead to the formation of quinoline-8-carboxylic acid, complicating purification. Always use freshly purified starting materials and confirm their identity and purity by NMR or melting point analysis.
Q3: Are there viable alternative synthetic routes to the 6-bromoquinoline core?
A3: Yes, while the Skraup/Doebner-von Miller synthesis is common, other named reactions can be employed, each with its own advantages and disadvantages.[6] These include:
-
Friedländer Synthesis: Condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. This offers more predictable regiochemistry but requires a more functionalized starting aniline.
-
Combes Synthesis: Reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.
-
Gould-Jacobs Reaction: Starting from an aniline and an ethoxymethylenemalonate derivative, this route is particularly useful for synthesizing quinolones.[8]
Q4: What are the best analytical methods for characterizing the final product and assessing its purity?
A4: A combination of methods is essential for unambiguous characterization and purity assessment.[9]
| Method | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Confirms the chemical structure, connectivity of atoms, and can reveal the presence of impurities. |
| LC-MS | Purity Assessment & Mass Verification | Provides the mass of the molecule (confirming identity) and a purity profile based on UV absorbance. |
| HPLC-UV | Quantitative Purity Analysis | Gives a precise percentage purity by comparing the area of the product peak to the total area of all peaks.[9] |
| GC-MS | Volatile Impurity Analysis | Identifies and quantifies any remaining volatile or semi-volatile impurities from the synthesis.[9] |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 6-bromoquinoline-8-carboxylic acid (Adapted from Skraup Principles)
Disclaimer: This is a representative protocol and may require optimization. Handle all reagents in a fume hood with appropriate personal protective equipment.
-
To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-bromo-2-aminobenzoic acid (1 equiv.), arsenic pentoxide (or another suitable oxidizing agent, 1.5 equiv.), and ferrous sulfate heptahydrate (0.1 equiv.).
-
Add glycerol (4 equiv.) to the flask and stir to form a paste.
-
From the dropping funnel, add concentrated sulfuric acid (3.5 equiv.) slowly and carefully over 1 hour. Ensure the temperature does not exceed 120 °C.
-
Once the addition is complete, heat the mixture to 130-140 °C for 3-4 hours. The mixture will darken significantly.
-
Allow the reaction to cool to room temperature. Carefully pour the mixture onto 2 kg of crushed ice.
-
Filter the resulting solid and suspend it in water. Neutralize the solution by adding 30% sodium hydroxide solution until the pH is ~7-8. The product should precipitate.
-
Filter the crude solid, wash with cold water, and dry.
-
Purify the crude solid by recrystallization from aqueous ethanol or another suitable solvent.
Protocol 2: Esterification to this compound
-
In a round-bottom flask, suspend 6-bromoquinoline-8-carboxylic acid (1 equiv.) in anhydrous methanol (20 mL per gram of acid).
-
With stirring, carefully add concentrated sulfuric acid (0.2 equiv.) or methanesulfonic acid (0.2 equiv.) as a catalyst.[4]
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extract the aqueous mixture three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 6-bromoquinoline-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromoquinoline-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in synthesizing this valuable quinoline derivative. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the synthesis.
Q1: My overall yield for this compound is consistently low. Where should I focus my optimization efforts?
A1: The overall yield is a product of multiple stages. The most critical stage is typically the initial cyclization to form the 6-bromoquinoline core, which is often accomplished via a reaction like the Skraup or Doebner-von Miller synthesis.[1][2] These reactions are prone to significant side reactions, including tar and polymer formation, which can drastically reduce yield.[3][4] Secondary focus should be on the efficiency of the final esterification step.
Q2: My reaction mixture for the quinoline ring formation turns into a thick, black tar, making workup impossible and yields negligible. What's causing this and how do I stop it?
A2: Tar formation is a classic problem in quinoline syntheses that use strong acids and high temperatures, such as the Skraup reaction.[4] It results from the polymerization of reactive intermediates, like acrolein, under harsh conditions. To mitigate this, you must control the reaction's exothermicity. This can be achieved by adding a moderating agent like ferrous sulfate (FeSO₄), ensuring slow and controlled addition of sulfuric acid with efficient cooling, and maintaining vigorous stirring to prevent localized overheating.[3]
Q3: The final esterification of 6-bromoquinoline-8-carboxylic acid to the methyl ester is inefficient and doesn't go to completion. What are my options?
A3: Standard Fischer esterification is an equilibrium-controlled process. To drive the reaction forward, use a large excess of methanol, which acts as both solvent and reagent. Using a strong acid catalyst, such as methanesulfonic acid, has proven effective for similar quinoline esters.[5] If equilibrium remains an issue, consider using a dehydrating agent or switching to an irreversible method, such as converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by quenching with methanol.
Q4: What is the most effective method for purifying the final product, this compound?
A4: For bromoquinoline derivatives, a two-step purification process is often most effective. First, use column chromatography on silica gel with a non-polar/polar solvent system, such as a gradient of ethyl acetate in petroleum ether or hexanes.[6] This will separate the product from most non-polar and highly polar impurities. Following chromatography, recrystallization from a solvent system like ethanol/water can be used to obtain a highly pure, crystalline product.[6]
In-Depth Troubleshooting and Optimization Guide
This section provides a detailed analysis of the two primary stages of the synthesis, addressing specific problems with causal explanations and step-by-step solutions.
Stage 1: Synthesis of the 6-Bromoquinoline Core
The formation of the quinoline ring is the foundation of the synthesis. The Doebner-von Miller reaction, which condenses an aniline (in this case, 4-bromoaniline) with an α,β-unsaturated carbonyl compound, is a common and adaptable method.[7] However, it is fraught with challenges.
The primary challenge in a Doebner-von Miller or Skraup synthesis is controlling the reaction rate and preventing the polymerization of the carbonyl substrate.
-
Causality: Strong acid catalysts, necessary for the cyclization, also promote the rapid polymerization of the α,β-unsaturated aldehyde or ketone.[4] This side reaction competes directly with the desired quinoline formation, consuming starting material and generating intractable polymeric tars.
-
Troubleshooting Protocol:
-
Moderator Addition: For Skraup-type reactions (using glycerol), the addition of ferrous sulfate (FeSO₄) is highly recommended to gentle the otherwise violent exothermic reaction.[3]
-
Temperature Control: Do not overheat the reaction. Heat gently to initiate, and then maintain control, using an ice bath if necessary, during the main exothermic phase.
-
Biphasic Solvent System: A highly effective strategy for the Doebner-von Miller reaction is to use a two-phase solvent system (e.g., water/toluene). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, limiting its contact with the bulk aqueous acid and thus dramatically reducing its rate of polymerization.[3]
-
Slow Reagent Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the reaction with the aniline over self-polymerization.
-
| Parameter | Standard Approach (Low Yield) | Optimized Approach (Improved Yield) | Rationale |
| Reaction Medium | Homogeneous (Strong Acid) | Biphasic (e.g., Water/Toluene with Acid Catalyst) | Sequesters the carbonyl compound in the organic phase, minimizing acid-catalyzed polymerization.[3] |
| Reagent Addition | All reagents mixed at the start | Slow, dropwise addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation and polymerization side reactions.[4] |
| Temperature | Aggressive heating to drive the reaction | Gentle initial heating followed by careful management of the exotherm | Prevents localized overheating which accelerates tar formation.[4] |
| Moderator | None | Addition of FeSO₄ (for Skraup-type reactions) | Controls the notoriously exothermic nature of the Skraup synthesis.[3] |
Stage 2: Esterification of 6-Bromoquinoline-8-carboxylic Acid
Once the carboxylic acid intermediate is successfully synthesized and purified, the final step is esterification. While seemingly straightforward, this step can be inefficient if not properly optimized.
-
Causality: Fischer esterification is a reversible reaction. The presence of water, either from the reagents or produced during the reaction, can hydrolyze the ester product back to the carboxylic acid, leading to an equilibrium mixture and incomplete conversion.
-
Troubleshooting Protocol:
-
Use Anhydrous Reagents: Ensure your methanol and acid catalyst are as dry as possible. Use a fresh bottle of anhydrous methanol.
-
Employ Excess Reagent: Use a large excess of methanol to push the equilibrium towards the product side (Le Châtelier's principle). The reaction is often run using methanol as the solvent.
-
Optimize Catalyst: While H₂SO₄ works, methanesulfonic acid is an excellent, strong organic acid catalyst that has been used successfully to achieve high yields (85%) in the synthesis of a similar compound, methyl 6-bromoquinoline-2-carboxylate.[5]
-
Consider an Irreversible Method: If equilibrium remains a problem, bypass it entirely.
-
Step 1: Gently reflux the 6-bromoquinoline-8-carboxylic acid in thionyl chloride (SOCl₂) to form the highly reactive acyl chloride.
-
Step 2: Carefully evaporate the excess SOCl₂ under vacuum.
-
Step 3: Dissolve the crude acyl chloride in a dry, inert solvent and slowly add dry methanol to yield the ester. This reaction is fast, exothermic, and irreversible.
-
-
| Parameter | Standard Fischer Esterification | Optimized Fischer Esterification | Acyl Chloride Route (Irreversible) |
| Reagents | Carboxylic Acid, Methanol, H₂SO₄ | Carboxylic Acid, Anhydrous Methanol (large excess), MsOH[5] | 1. SOCl₂ 2. Anhydrous Methanol |
| Reversibility | Reversible (Equilibrium limited) | Reversible (Equilibrium shifted to products) | Irreversible |
| Typical Yield | Moderate to Good | Good to Excellent (>85% possible)[5] | Excellent |
| Considerations | Simple, one-pot reaction | Requires anhydrous conditions for best results. | Two steps; requires handling of corrosive SOCl₂. |
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of Methyl 6-bromoquinoline-8-carboxylate
Welcome to the technical support center for the purification of Methyl 6-bromoquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this compound. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve the desired purity and yield.
Introduction
This compound is a key intermediate in synthetic organic chemistry. Achieving high purity of this compound is often critical for the success of subsequent reactions. Recrystallization is a powerful technique for this purpose, but its success hinges on the appropriate choice of solvent and technique. This guide provides a systematic approach to selecting a recrystallization solvent and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?
Q2: How do I perform a solvent screening for this compound?
A2: A systematic solvent screening can be performed as follows:
-
Place a small amount (10-20 mg) of your crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Start with a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is a promising candidate for recrystallization.
Q3: My compound has "oiled out" during cooling. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This is often because the solution is too concentrated, the cooling is too rapid, or the boiling point of the solvent is higher than the melting point of your compound. To remedy this, you can try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly to encourage crystal formation.
-
Consider using a lower-boiling point solvent or a mixed solvent system.
Q4: I am getting a very low yield after recrystallization. What are the common causes and solutions?
A4: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve your compound. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals.
-
Premature crystallization: If crystals form too early, for instance during hot filtration, you can lose product. Ensure your filtration apparatus is pre-heated.
-
The compound is too soluble in the chosen solvent at low temperatures: If your compound has significant solubility even in the cold solvent, you will lose a corresponding amount of product. A different solvent may be necessary.
Q5: The recrystallized crystals are still colored. How can I remove colored impurities?
A5: If your purified crystals are colored, it indicates the presence of impurities. You can often remove these by:
-
Using activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Performing a second recrystallization: A second pass at recrystallization can often significantly improve the purity and color of your final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent used). 2. The compound is very soluble in the chosen solvent even at low temperatures. 3. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Try a different solvent or a mixed-solvent system. 3. Scratch the inside of the flask with a glass rod at the surface of the solution. 4. Add a seed crystal of the pure compound. |
| "Oiling out" during cooling. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat to dissolve the oil and add a small amount of extra solvent. 2. Allow the solution to cool more slowly. 3. Consider a lower-boiling point solvent or a mixed-solvent system. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. The compound is too soluble in the solvent at low temperatures. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Cool the solution in an ice bath to maximize precipitation. 3. Concentrate the mother liquor to obtain a second crop of crystals. 4. Ensure the filtration funnel is pre-heated. |
| Crystals are colored. | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution and filter before cooling. 2. Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on the properties of similar bromoquinoline derivatives, promising single solvents to screen include alcohols (methanol, ethanol) and esters (ethyl acetate).
-
Dissolution: In a flask, add the crude this compound. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound
A mixed-solvent system is often effective when no single solvent is ideal. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. For aromatic compounds like this compound, common mixed-solvent systems include ethyl acetate/hexane and ethanol/water.
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate or ethanol).
-
Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.
Visualizing the Process
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Solvent Selection Logic
Caption: A decision tree for selecting a suitable recrystallization solvent.
Technical Support Center: Column Chromatography of Bromoquinoline Derivatives
Welcome to the dedicated support center for the column chromatography of bromoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the purification of this important class of N-heterocyclic compounds. Here, we will address common issues with practical, field-tested solutions and provide in-depth explanations to empower you to optimize your separation strategies.
Introduction: The Challenge of Purifying Bromoquinolines
Bromoquinoline derivatives are pivotal intermediates in pharmaceutical synthesis. However, their purification by column chromatography is often fraught with challenges. The inherent basicity of the quinoline nitrogen can lead to undesirable interactions with standard silica gel, while the subtle electronic effects of the bromine substituent can result in difficult-to-separate isomeric mixtures.[1] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common problems encountered during the column chromatography of bromoquinoline derivatives.
Issue 1: Product Decomposition or Irreversible Adsorption on the Column
Symptoms:
-
You observe streaking on the TLC plate.
-
The desired product does not elute from the column, even with highly polar solvents.
-
You experience a significantly low yield after chromatography.[2]
-
Fractions contain new, unexpected spots, indicating degradation.
Root Cause Analysis: The primary culprit is the acidic nature of the silica gel's surface.[1] The lone pair of electrons on the basic nitrogen atom of the quinoline ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface.[3] This can lead to strong, sometimes irreversible, binding or even acid-catalyzed degradation of your bromoquinoline derivative.[3][4]
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralize the acidic sites before they can interact with your compound. This is the most common and effective first-line solution.
-
Method: Prepare your mobile phase (eluent) containing a small percentage of a tertiary amine, typically 0.5-2% triethylamine (NEt₃) or pyridine.[3] Use this amine-modified solvent to pack the column and as the eluent during the separation. The amine will preferentially bind to the acidic sites, rendering the silica surface more inert.[3]
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different stationary phase may be necessary.[3][5]
-
Neutral or Basic Alumina: This is an excellent alternative for acid-sensitive compounds.[3][5]
-
Florisil®: A magnesium silicate-based adsorbent that is generally less harsh than silica gel.[3][5]
-
Reverse-Phase Silica (C18): If your bromoquinoline derivative is sufficiently non-polar, reverse-phase chromatography can be a powerful alternative.[5][6]
-
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.
Issue 2: Poor Separation of Isomers or Closely Related Impurities
Symptoms:
-
TLC analysis shows overlapping spots for the desired product and impurities.
-
Collected fractions are consistently mixtures of your target compound and a closely eluting impurity.
-
You are trying to separate constitutional isomers (e.g., 3-bromoquinoline from 6-bromoquinoline).
Root Cause Analysis: Isomers often possess very similar polarities, making their separation challenging with standard chromatographic conditions.[1][3] The chosen mobile phase may not have sufficient selectivity to differentiate between the subtle structural differences of the isomers.[5]
Solutions & Protocols:
-
Optimize the Mobile Phase: This is the most critical parameter for achieving good resolution.
-
Systematic TLC Screening: Before running a column, screen various solvent systems using TLC.[3] Common systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[7] The goal is to find a solvent ratio that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for your target compound is around 0.3-0.4.[2]
-
Utilize Different Solvent Properties: If hexanes/ethyl acetate doesn't work, try a system with different solvent characteristics, such as toluene/acetone or dichloromethane/diethyl ether, to exploit different intermolecular interactions.
-
-
Employ a Shallow Solvent Gradient: A gradual increase in the polarity of the mobile phase can significantly enhance the separation of closely eluting compounds.[1][2][3]
-
Method: Start with a less polar solvent system that keeps all compounds of interest at the top of the column. Slowly and incrementally increase the proportion of the more polar solvent. This allows each compound to elute at a more distinct mobile phase composition.
-
-
Increase the Column Length and Reduce the Diameter: A longer, narrower column provides more theoretical plates, which increases the resolving power of the separation.
-
Avoid Overloading the Column: Overloading is a common cause of broad bands and poor separation.[3] A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight.[3]
Issue 3: Peak Tailing or Streaking
Symptoms:
-
On the TLC plate, the spot for your compound is not round but appears as a comet-like streak.
-
During column chromatography, the compound elutes over a large number of fractions, leading to dilute solutions and poor separation from trailing impurities.
Root Cause Analysis: Peak tailing for basic compounds like bromoquinolines is often caused by the same strong interactions with acidic silanol groups responsible for degradation.[8] A portion of the analyte molecules are strongly retained, while the rest move down the column, creating a "tail." Overloading the column can also lead to this issue.[3]
Solutions & Protocols:
-
Add a Basic Modifier to the Mobile Phase: As with preventing decomposition, adding 0.5-2% triethylamine or pyridine to the eluent is highly effective.[7] This modifier competes with your bromoquinoline for the active sites on the silica, leading to more symmetrical (less tailed) peaks.[3]
-
Dry Loading with Sample Adsorption: If your compound is not very soluble in the initial, non-polar eluent, it can cause band broadening at the start of the column. Dry loading can resolve this.
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[2] Carefully layer this powder on top of the packed column. This ensures your compound is introduced to the column in a narrow, uniform band.
-
General Workflow for Bromoquinoline Purification
The following diagram illustrates a logical workflow for developing a purification strategy for bromoquinoline derivatives.
Caption: Troubleshooting workflow for bromoquinoline purification.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying a novel bromoquinoline derivative? A1: A mixture of ethyl acetate and hexanes is a very common and effective starting point.[2] Begin by testing different ratios on a TLC plate, for example, 1:9, 2:8, and 5:5 (EtOAc:Hexanes). Your goal is to find a system where the desired compound has an Rf value of approximately 0.3, which generally provides the best separation in a column.[2][7]
Q2: How much silica gel should I use for my column? A2: A good rule of thumb is to use a silica gel-to-crude material weight ratio of 30:1 to 100:1.[9] For difficult separations, a higher ratio (e.g., 100:1) is recommended. For routine purifications where impurities are far apart from the product on TLC, a lower ratio (e.g., 30:1) may suffice.
Q3: My bromoquinoline derivative is a salt (e.g., hydrobromide). Can I purify it directly on silica gel? A3: It is highly inadvisable. Salts are ionic and will almost certainly stick irreversibly to the top of a silica gel column. You must first convert the salt to the free base. This is typically done through an acid-base workup: dissolve the salt in an organic solvent, wash with a basic aqueous solution (like saturated sodium bicarbonate), separate the layers, and dry the organic layer.[1] After removing the solvent, the resulting crude free base can be subjected to chromatography.
Q4: I can't find a good solvent system on silica. What should I do? A4: If you have thoroughly screened different solvent systems on silica without success, consider alternative purification methods. Acid-base extraction can be very effective for removing non-basic impurities.[2] Recrystallization is another powerful technique if you can find a suitable solvent system where your product has significantly different solubility from the impurities at high and low temperatures.[1][2] If chromatography is necessary, switching to a different stationary phase like alumina or C18 reverse-phase is the next logical step.[2][5]
Q5: What is the difference between "wet" and "dry" column packing? A5: In wet packing, a slurry of the stationary phase in the mobile phase is prepared and then poured into the column.[10] This is the most common method and helps to create a uniform, bubble-free column bed.[7] In dry packing, the dry stationary phase powder is added directly to the column, followed by the mobile phase.[10] While faster, dry packing is more prone to creating cracks and channels in the column bed, which leads to poor separation. Wet packing is strongly recommended for consistent results.
Summary of Stationary and Mobile Phase Choices
| Problem Type | Recommended Stationary Phase | Mobile Phase Considerations | Rationale |
| Acid-Sensitive Compound | Neutral/Basic Alumina, Florisil® | Use standard non-polar/polar mixtures (e.g., Hexanes/EtOAc). | Avoids acidic sites present on silica gel that can cause degradation.[3][5] |
| Basic Compound (Peak Tailing) | Silica Gel | Add 0.5-2% Triethylamine (NEt₃) to the eluent. | The basic additive deactivates acidic silanol groups, preventing strong interactions and improving peak shape.[3][7] |
| Poor Isomer Separation | Silica Gel (Long Column) | Use a shallow gradient of two solvents with different polarities. | A shallow gradient enhances the resolution between compounds with very similar Rf values.[1][3] |
| Highly Non-Polar Compound | C18 Reverse-Phase Silica | Use a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). | Separation is based on hydrophobicity; useful when normal phase fails.[5][6] |
Detailed Protocol: Flash Column Chromatography of a Bromoquinoline Derivative on Deactivated Silica Gel
This protocol outlines a general procedure for purifying a bromoquinoline derivative that shows signs of interaction with silica gel.
1. Mobile Phase Selection and Deactivation:
-
Identify an optimal solvent system using TLC (e.g., 20% Ethyl Acetate in Hexanes) that gives your product an Rf of ~0.3.
-
Prepare a bulk volume of this eluent and add 1% triethylamine by volume (e.g., 10 mL of NEt₃ for 990 mL of solvent). This is your "deactivated mobile phase."
2. Column Packing (Slurry Method):
-
Prepare a slurry by mixing silica gel with your deactivated mobile phase in a beaker until it has a uniform, pourable consistency.[3]
-
Pour the slurry into your column and use gentle air pressure to help pack the bed evenly, ensuring no air bubbles or cracks are present.[2]
-
Add a thin layer of sand on top of the silica bed to protect the surface.[2]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude bromoquinoline derivative in a minimum amount of dichloromethane.
-
Add silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry powder.[2]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the deactivated mobile phase to the column.
-
Apply gentle pressure to the top of the column to begin elution at a steady flow rate.[2]
-
Collect fractions in an array of test tubes. The size of the fractions will depend on the scale of your column.
5. Monitoring and Analysis:
-
Monitor the progress of the separation by spotting collected fractions onto TLC plates and visualizing them under UV light.[3]
-
Combine the fractions that contain your pure product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified bromoquinoline derivative.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
Technical Support Center: 6-Bromoquinoline Synthesis
Welcome to the technical support center for 6-bromoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with impurity removal during and after the synthesis of this critical building block. As a Senior Application Scientist, I have seen firsthand how seemingly minor impurities can derail subsequent synthetic steps. This resource synthesizes field-proven insights with established chemical principles to provide actionable solutions.
The synthesis of 6-bromoquinoline, most commonly via the Skraup or Doebner-von Miller reactions, is notoriously vigorous.[1][2] The use of concentrated sulfuric acid, high temperatures, and strong oxidizing agents creates a challenging environment where side reactions and degradation are common, leading to a crude product that is often a complex mixture.[3][4] This guide provides a structured approach to identifying and removing these impurities.
Troubleshooting Guide: From Tar to Crystals
This section addresses the most pressing issues encountered during the workup and purification of 6-bromoquinoline in a direct question-and-answer format.
Question 1: My reaction produced a dark, intractable tar instead of a workable crude product. What went wrong and can it be salvaged?
Answer: This is the most common issue with the Skraup synthesis. The formation of a dark, often polymeric, tar is typically due to the uncontrolled polymerization of the acrolein intermediate, which is formed in situ from the dehydration of glycerol.[5][6]
-
Causality: The highly acidic and high-temperature conditions (140-145 °C) are aggressive.[7] Acrolein is highly reactive and prone to polymerization, especially if the reaction temperature overshoots or is maintained for too long. The oxidizing agent can also contribute to the formation of complex, high-molecular-weight byproducts.[4]
-
Immediate Actions & Salvage:
-
Dilution & Extraction: Do not discard the tar immediately. Allow the reaction to cool completely. Carefully and slowly quench the mixture by pouring it over a large volume of ice water. This must be done in a well-ventilated fume hood. The tar may solidify or remain a viscous oil.
-
Acid Wash: The basic nitrogen of the quinoline ring is your key to separation. Dilute the quenched mixture further with water and add a strong acid (e.g., 10% HCl or H₂SO₄) until the pH is ~1-2. Your desired 6-bromoquinoline product will form a water-soluble salt (6-bromoquinolinium chloride/sulfate). The non-basic polymeric tar and other neutral impurities will remain insoluble.
-
Filtration/Separation: Filter off the solid tar or separate the aqueous layer from the oily tar. Wash the tarry residue thoroughly with acidic water to recover any trapped product.
-
Liberation & Recovery: Combine all the acidic aqueous extracts. Cool this solution in an ice bath and slowly add a base (e.g., concentrated ammonia solution or 50% NaOH) until the pH is basic (~9-10).[7] The 6-bromoquinoline will precipitate out or form an oil. Extract the product with an organic solvent like toluene or dichloromethane, dry the organic layers, and concentrate to get your crude product, which is now significantly cleaner.[4]
-
Question 2: I've isolated my crude 6-bromoquinoline as a dark oil/solid, but it won't crystallize. What should I do?
Answer: The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.[8] Unreacted starting materials or isomeric byproducts can act as "crystal poisons."
-
Causality:
-
Troubleshooting Steps:
-
Purity First: Before attempting recrystallization, a more robust purification is needed. Column chromatography is the most effective method here.
-
Solvent Induction: If you are confident the product is relatively pure, you can try to induce crystallization. After dissolving the oil in a minimal amount of a hot solvent (like hexane or ethanol), cool it slowly. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure 6-bromoquinoline.[8]
-
Consider Vacuum Distillation: 6-bromoquinoline has a high boiling point, but it can be effectively purified by vacuum distillation. This is an excellent method for removing non-volatile tars and baseline impurities. A typical boiling point is 150-155 °C at 15 mmHg.[4][7]
-
Question 3: My final product has a persistent yellow or brown color. How can I remove it?
Answer: The color is due to minor, highly conjugated impurities or oxidation byproducts. These are often present in very small quantities but are highly chromophoric.
-
Solution: Activated Charcoal Treatment This is a classic and effective technique for removing colored impurities.[8]
-
Dissolve your crude or semi-pure 6-bromoquinoline in a suitable solvent for recrystallization (e.g., ethanol, isopropanol) by heating.
-
Remove the solution from the heat source and add a very small amount (typically 1-2% w/w) of activated charcoal.
-
Gently swirl or stir the hot mixture for a few minutes. Do not boil the solution with the charcoal in it, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a pre-warmed funnel to remove the charcoal.
-
Allow the hot, decolorized filtrate to cool slowly to obtain pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Skraup synthesis of 6-bromoquinoline and how are they formed?
A1: The main impurities stem directly from the starting materials and the harsh reaction mechanism.[3][4]
| Impurity Class | Specific Examples | Mechanism of Formation |
| Unreacted Starting Materials | 4-bromoaniline, Nitrobenzene | Incomplete reaction. |
| Reaction Intermediates | Acrolein, Dihydroquinoline derivatives | Dehydration of glycerol forms acrolein; incomplete oxidation of the dihydroquinoline intermediate.[4] |
| Degradation Products | Polymeric tars, Char | Acid-catalyzed polymerization of acrolein and other unsaturated intermediates under high heat.[9] |
| Isomeric Byproducts | 5-Bromoquinoline, 7-Bromoquinoline | While the para-directing nature of bromine favors 6-bromoquinoline, minor amounts of other isomers can form depending on conditions. |
| Solvent Residues | Toluene, Ethyl Acetate, Dichloromethane | Incomplete removal of extraction solvents during workup.[3] |
Q2: How do I choose the best purification method: Distillation, Recrystallization, or Chromatography?
A2: The choice depends on the nature of the crude product and the scale of your reaction.
| Method | Best For | Pros | Cons |
| Vacuum Distillation | Large scale; removing non-volatile tars and salts. | Efficient for large quantities; yields a very pure liquid product. | Requires specialized equipment; not effective for separating isomers with similar boiling points. |
| Recrystallization | Final polishing of an already semi-pure solid product. | Simple, cost-effective, can yield very high purity crystals.[8] | Can have low recovery if too much solvent is used; ineffective if "oiling out" occurs.[8] |
| Column Chromatography | Complex mixtures; separating isomers and closely related impurities. | Highly effective separation; works for oils and solids.[10] | Can be time-consuming and solvent-intensive; requires careful technique to avoid overloading. |
Q3: What analytical techniques are best for assessing the purity of my 6-bromoquinoline?
A3: A combination of techniques provides the most complete picture of purity.[3]
-
HPLC (High-Performance Liquid Chromatography): Excellent for quantifying purity and detecting non-volatile impurities like unreacted 4-bromoaniline. A C18 reversed-phase column with a water/acetonitrile gradient is a typical setup.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and confirming the molecular weight of the product. The mass spectrum will show a characteristic M+ and M+2 isotope pattern for bromine.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[3] Impurity peaks, such as those from residual solvents or starting materials, are often easily identified.
Visualized Workflow: A Strategy for Purification
This diagram outlines a logical decision-making process for purifying crude 6-bromoquinoline synthesized via the Skraup reaction.
Caption: A decision tree for the purification of crude 6-bromoquinoline.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for purifying crude 6-bromoquinoline that contains multiple impurities.
-
Prepare the Column:
-
Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (60-120 mesh) in the starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[10]
-
-
Load the Sample:
-
Dissolve your crude 6-bromoquinoline (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add 2-3 g of silica gel to this solution and evaporate the solvent completely to create a dry powder. This "dry loading" method results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 2-5% ethyl acetate in hexanes). Less polar impurities will elute first.
-
Gradually increase the polarity of the eluent (gradient elution), for example, by increasing the percentage of ethyl acetate to 10%, then 15%. 6-bromoquinoline is moderately polar and will begin to elute.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
-
Monitor the Separation:
-
Spot fractions onto a TLC plate and visualize under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product (based on TLC analysis).
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield pure 6-bromoquinoline.
-
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of semi-pure 6-bromoquinoline that is solid at room temperature.
-
Choose a Solvent System:
-
The ideal solvent is one in which 6-bromoquinoline is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes are good starting points.[13]
-
-
Dissolve the Crude Product:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.[8]
-
-
Decolorize (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove the charcoal as described previously.
-
-
Crystallize:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
By applying these targeted troubleshooting strategies and purification protocols, researchers can overcome the common challenges associated with 6-bromoquinoline synthesis and obtain the high-purity material essential for successful research and development.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile
Welcome to the technical support center for the synthesis of 6-Bromoquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 6-Bromoquinoline-8-carbonitrile is a valuable transformation in medicinal chemistry, providing a key intermediate for the development of novel therapeutics. The most common and reliable synthetic route involves a two-step process: the reduction of 6-bromo-8-nitroquinoline to 6-bromo-8-aminoquinoline, followed by a Sandmeyer reaction to introduce the nitrile group at the 8-position. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these challenges head-on, providing practical, field-proven solutions.
Overall Synthetic Workflow
The synthetic pathway is summarized in the workflow diagram below.
Caption: A simplified workflow for the synthesis of 6-Bromoquinoline-8-carbonitrile.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured to address problems as they may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Reduction of 6-Bromo-8-nitroquinoline
Experimental Protocol: Synthesis of 6-bromo-8-aminoquinoline (Reduction)
To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq). Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 6-bromo-8-aminoquinoline.[1]
| Observed Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Incomplete reaction (starting material remains on TLC) | 1. Insufficient reducing agent.2. Inactive iron powder.3. Insufficient reflux time or temperature. | 1. Add more reducing agent: Add an additional portion of iron powder (1-2 eq) and continue refluxing. The stoichiometry is crucial for complete conversion.2. Activate iron powder: Pre-treat the iron powder with dilute HCl to remove any passivating oxide layer, then wash with water and ethanol before use. This increases the surface area and reactivity of the iron.3. Extend reaction time: Continue refluxing for an additional 1-2 hours and monitor by TLC. Ensure the reaction mixture is vigorously stirred to maintain good contact between the reactants. |
| Formation of multiple, difficult-to-separate spots on TLC | 1. Over-reduction or side reactions.2. Degradation of the product. | 1. Use a milder reducing agent: Consider using stannous chloride (SnCl₂) in HCl, which can sometimes offer cleaner reductions for nitroquinolines.2. Control the temperature: Ensure the reflux is not excessively vigorous, which could lead to decomposition. |
| Low yield of 6-bromo-8-aminoquinoline after workup | 1. Product loss during filtration of iron salts.2. Incomplete extraction of the product.3. Adsorption of the product onto the celite or silica gel during purification. | 1. Thorough washing: Wash the iron/celite cake extensively with hot ethanol or ethyl acetate to ensure all the product is recovered.2. Adjust pH during extraction: Ensure the aqueous layer is basic (pH > 8) during extraction with an organic solvent like ethyl acetate to keep the aminoquinoline in its free base form, which is more soluble in organic solvents.3. Use a more polar eluent for chromatography: If the product is sticking to the column, gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Product is a dark, oily residue instead of a solid | 1. Presence of impurities, possibly from residual iron salts.2. Incomplete removal of solvent. | 1. Purify by column chromatography: This is the most effective way to remove colored impurities and residual salts.2. Ensure complete drying: Dry the purified product under high vacuum to remove all traces of solvent. |
Step 2: Sandmeyer Reaction of 6-Bromo-8-aminoquinoline
Experimental Protocol: Synthesis of 6-Bromoquinoline-8-carbonitrile (Sandmeyer Reaction)
-
Diazotization: Dissolve 6-bromo-8-aminoquinoline (1.0 eq) in a solution of hydrochloric acid (HCl) in water at 0-5 °C.[1] Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.[1]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in aqueous sodium cyanide (NaCN).[1] Slowly add the cold diazonium salt solution to the CuCN solution, maintaining a controlled temperature.
-
Workup and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 6-Bromoquinoline-8-carbonitrile.[1]
| Observed Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low yield of the final product | 1. Decomposition of the diazonium salt: This is highly likely if the temperature during diazotization or the Sandmeyer reaction rises above 5-10 °C. Diazonium salts are notoriously unstable.[2]2. Incomplete diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material.3. Side reactions: The diazonium salt can react with water to form the corresponding phenol (8-hydroxy-6-bromoquinoline).[2] | 1. Strict temperature control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the diazotization and addition to the cyanide solution. The stability of the diazonium salt is paramount for a high yield.2. Ensure complete diazotization: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional NaNO₂ solution.3. Minimize water content: While the reaction is aqueous, using concentrated acids and minimizing excess water can help reduce the formation of the phenol byproduct. |
| Formation of a dark, tarry reaction mixture | 1. Decomposition of the diazonium salt: Uncontrolled temperature rise can lead to rapid decomposition and polymerization.2. Azo coupling: The diazonium salt can couple with unreacted 6-bromo-8-aminoquinoline to form colored azo compounds.[2] | 1. Maintain low temperature: As mentioned, strict temperature control is critical to prevent decomposition.2. Slow addition of NaNO₂: Add the sodium nitrite solution dropwise to the amine solution to prevent a localized excess of nitrous acid and to control the exothermic reaction. Ensure the amine is fully dissolved in the acid before adding the nitrite. |
| The final product is difficult to purify | 1. Presence of the phenol byproduct: 8-hydroxy-6-bromoquinoline can be difficult to separate from the desired nitrile due to similar polarities.2. Residual copper salts: These can contaminate the product and interfere with subsequent reactions. | 1. Careful column chromatography: Use a shallow solvent gradient during column chromatography to improve the separation of the product from the phenol byproduct. TLC analysis with different solvent systems can help optimize the separation.2. Aqueous workup with ammonia or EDTA: Wash the organic extract with an aqueous ammonia solution or a solution of EDTA to chelate and remove copper salts. |
| No reaction or very slow reaction | 1. Inactive CuCN: The quality of the copper(I) cyanide is crucial for the success of the reaction.2. Insufficient acid in the diazotization step: The amine needs to be fully protonated to react with nitrous acid. | 1. Use fresh, high-quality CuCN: If possible, use freshly prepared or recently purchased CuCN. The activity of the copper salt is key to the radical-nucleophilic aromatic substitution mechanism.[3]2. Ensure sufficient acidity: Use an adequate amount of a strong acid like HCl to ensure the complete dissolution and protonation of the starting amine. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the reduction of 6-bromo-8-nitroquinoline by TLC?
A1: Use a non-polar solvent system, such as 3:1 Hexane:Ethyl Acetate. The nitro compound (starting material) will have a higher Rf value (travel further up the plate) than the more polar amino compound (product). A complete reaction is indicated by the disappearance of the starting material spot. It is also helpful to run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the identity of the spots.
Q2: My 6-bromo-8-aminoquinoline is slightly colored after purification. Will this affect the Sandmeyer reaction?
A2: A slight yellow or tan color is common for 6-bromo-8-aminoquinoline and usually does not significantly impact the subsequent Sandmeyer reaction. However, a very dark color may indicate the presence of impurities that could interfere with the diazotization. If you are concerned, you can try recrystallization from an ethanol/water mixture to improve the purity and color.
Q3: What is the mechanism of the Sandmeyer reaction, and why is copper(I) so important?
A3: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The copper(I) salt acts as a catalyst, initiating a single electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide bound to the now copper(II) species to form the final product and regenerate the copper(I) catalyst. The use of copper(I) is critical for the efficiency of this radical process.[4]
Caption: A simplified representation of the Sandmeyer reaction mechanism.
Q4: Are there any alternatives to the iron/ammonium chloride reduction?
A4: Yes, other reducing agents can be used. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common alternative that can sometimes provide cleaner reactions and easier workup, as the tin salts are often more soluble in the aqueous phase. Catalytic hydrogenation using palladium on carbon (Pd/C) is another option, although it may be less suitable for substrates containing other reducible functional groups.
Q5: I am concerned about the toxicity of copper cyanide. Are there any safer alternatives for the cyanation step?
A5: While the Sandmeyer reaction with CuCN is a classic and often reliable method, there are modern alternatives for cyanation that avoid the use of highly toxic cyanide salts. Palladium-catalyzed cyanation reactions using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed for aryl halides.[5] However, these methods would require a different synthetic strategy, starting from a dihalo-quinoline precursor rather than the amino-quinoline.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Diazonium Salts in the Sandmeyer Reaction
Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aryl halides via diazonium salt intermediates. Diazonium salts are exceptionally versatile but notoriously unstable, making their successful application a matter of precise experimental control. This document provides in-depth, field-proven insights to help you navigate the complexities of preventing their decomposition.
Frequently Asked Questions (FAQs)
Here are answers to the most common issues encountered during the Sandmeyer reaction.
Q1: My Sandmeyer reaction is giving a very low yield. What are the most likely causes?
A4: Low yields can stem from several factors, with the most common being the premature decomposition of the diazonium salt.[1] Key areas to investigate include:
-
Incomplete Diazotization: Ensure the initial conversion of the primary aromatic amine to the diazonium salt is complete. This can be verified by testing for the presence of nitrous acid.
-
Temperature Excursions: The diazotization step must be kept between 0-5°C to prevent the thermally unstable salt from decomposing, often into a phenol byproduct.[1]
-
Improper Reagent Addition: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure localized concentration and temperature spikes are avoided.
-
Catalyst Inactivity: The copper(I) salt is essential for the radical-nucleophilic substitution mechanism and must be active.[2][3]
Q2: Phenol is the major byproduct in my reaction. How do I prevent its formation?
A2: Phenol formation is a classic sign that the diazonium salt is reacting with water, a reaction that is highly temperature-dependent.[1] This occurs when the diazonium salt decomposes via an SN1-type mechanism. To minimize this side reaction, strict temperature control is paramount. The reaction should be maintained at 0-5°C throughout the diazotization and subsequent addition to the copper catalyst.[4][5]
Q3: Why is strict temperature control (0-5°C) so critical?
A3: Aryl diazonium salts are thermally labile.[1] At temperatures above 5°C, the rate of decomposition increases significantly, leading to the evolution of nitrogen gas and the formation of highly reactive aryl cations or radicals. These intermediates can then react with water to form phenols or engage in other undesired side reactions, drastically reducing the yield of the target aryl halide.[1] Maintaining a low temperature kinetically suppresses these decomposition pathways.
Q4: What is the optimal pH for the initial diazotization step?
A4: The diazotization reaction should be carried out in a strongly acidic medium, typically with a pH between 1 and 2.[6] This serves two main purposes:
-
It facilitates the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and its subsequent conversion to the active electrophile, the nitrosonium ion (NO⁺).[7]
-
The highly acidic environment prevents the newly formed diazonium salt from engaging in parasitic coupling reactions with the unreacted starting amine, which would form unwanted azo compounds.[7]
Q5: How do different substituents on the aromatic ring affect the stability of the diazonium salt?
A5: The electronic nature of the substituents has a significant impact.
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the stability of the diazonium salt by delocalizing the positive charge through resonance.[8]
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) destabilize the diazonium salt by intensifying the positive charge on the diazonium group, making it more susceptible to nucleophilic attack and decomposition.[8][9]
Q6: Is it safe to isolate the diazonium salt before the Sandmeyer reaction?
A6: Generally, no. Most diazonium salts, especially chlorides and bromides, are dangerously explosive when isolated in a dry, solid state and are sensitive to shock, friction, and heat.[4][7] They are almost always prepared in situ and used immediately in solution.[7] The main exception is diazonium tetrafluoroborates, which are significantly more stable and can often be isolated, though extreme caution is still required.[10]
Troubleshooting Guide: From Diagnosis to Solution
Use this section to diagnose and resolve specific experimental failures.
Problem 1: Low or No Yield of Aryl Halide
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Diazotization | After nitrite addition is complete, take a drop of the reaction mixture and test it on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the amine is consumed. If the paper remains white, the diazotization is incomplete. | Add a small additional amount of NaNO₂ solution until the starch-iodide test is positive. Ensure the starting amine is fully dissolved in the acid before cooling. |
| Premature Decomposition | Observe for excessive foaming or nitrogen gas evolution during the diazotization step. The presence of phenolic byproducts in your crude product (identifiable by TLC, LC-MS, or NMR) is a strong indicator. | Maintain a strict internal reaction temperature of 0-5°C using an ice-salt bath. Ensure the NaNO₂ solution is pre-chilled and added slowly. |
| Inactive Cu(I) Catalyst | The Cu(I) salt solution should be freshly prepared. If the solution has a significant blue or green tint, it indicates oxidation to Cu(II), which is less effective in the Sandmeyer mechanism. | Prepare the Cu(I) halide solution immediately before use. If starting with a Cu(II) salt, ensure it is fully reduced (e.g., with sodium sulfite or copper metal) before adding the diazonium salt. |
Problem 2: Formation of Azo Dyes or Tar-like Impurities
| Possible Cause | Diagnostic Check | Recommended Solution |
| Azo Coupling Side Reaction | The appearance of intense yellow, orange, or red colors in the reaction mixture or as impurities in the final product.[11] | Ensure the diazotization is performed under sufficiently acidic conditions (pH 1-2) to protonate any remaining free amine, preventing it from acting as a nucleophile. Add the diazonium salt solution to the copper catalyst; do not add the catalyst to the diazonium salt. |
| Radical Polymerization | Formation of intractable, tarry materials, especially with electron-rich aromatic systems. | Keep the reaction temperature low. Consider adding a radical scavenger if the problem persists, though this may also inhibit the desired reaction. Ensure efficient stirring. |
Visualizing the Process and Problems
Experimental Workflow and Critical Control Points
The following diagram outlines the essential workflow for a successful Sandmeyer reaction, highlighting the stages where precise control is necessary to prevent diazonium salt decomposition.
Caption: Workflow highlighting critical temperature and addition controls.
Troubleshooting Flowchart for Low Yield
If you are experiencing low yields, follow this logical path to identify the root cause.
Caption: A decision tree for diagnosing the cause of low reaction yield.
Best Practices & Standard Protocol
Adherence to a validated protocol is the surest path to success. The following procedure incorporates best practices for maximizing yield and ensuring safety.
Protocol: In Situ Preparation of Aryl Diazonium Chloride and Subsequent Sandmeyer Bromination
Safety Warning: Diazonium salts are potentially explosive. Never allow the reaction mixture to warm uncontrollably. Do not attempt to isolate the diazonium salt. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step 1: Diazotization of the Aromatic Amine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the primary aromatic amine (1.0 eq) in a solution of hydrobromic acid (HBr, ~3.0 eq).
-
Cool the mixture to 0°C in an ice-salt bath with vigorous stirring. Ensure the internal temperature is stable between 0 and 5°C.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold deionized water.
-
Transfer the NaNO₂ solution to the dropping funnel. Add the solution dropwise to the amine-acid mixture over 30-45 minutes. Crucially, ensure the tip of the dropping funnel is below the surface of the liquid to prevent the buildup of nitrous gases and localized heating.
-
Throughout the addition, monitor the internal temperature and ensure it does not rise above 5°C.[4][5]
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 15-30 minutes. The solution is now ready for immediate use.
Step 2: The Sandmeyer Reaction
-
In a separate, larger reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.1 eq) in HBr.
-
Cool this catalyst solution to 0°C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the CuBr solution. This order of addition is critical.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the foaming manageable.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm slowly to room temperature. Gentle heating may be required to drive the reaction to completion, but this must be done cautiously.
-
Proceed with the appropriate workup and purification for your target molecule.
Step 3: Quenching
-
Before workup, it is good practice to quench any residual diazonium salt. This can be done by adding a mild reducing agent, such as a solution of hypophosphorous acid.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Analysis of Methyl 6-bromoquinoline-8-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 6-bromoquinoline-8-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The structural integrity and purity of this intermediate are paramount, as any impurities—be they unreacted starting materials, by-products, or degradation products—can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurity profiles.[1][3][4][5] An impurity present at levels as low as 0.10% may need to be identified and characterized, making robust, accurate, and precise analytical methods a cornerstone of the drug development process.[1]
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate analytical strategy for your specific needs.
Anticipating the Challenge: Potential Impurities in Synthesis
A comprehensive purity analysis begins with a theoretical understanding of what impurities might be present. The synthesis of quinoline derivatives often involves classic reactions like the Skraup or Gould-Jacobs synthesis.[6][7] Based on these pathways, potential impurities for this compound could include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as substituted anilines or acrylates.
-
Intermediates: Incompletely cyclized or esterified intermediates.
-
By-products: Isomeric bromoquinolines or products from side reactions.
-
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate).[4][8]
A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.
Comparative Analysis of Core Purity Assessment Methodologies
We will now compare the three most powerful and commonly employed techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis
HPLC is the gold standard for purity determination of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[9] For this compound, a reversed-phase HPLC method is the logical choice.
Principle of Analysis: Reversed-phase HPLC separates compounds based on their polarity. A polar mobile phase is passed through a nonpolar stationary phase (typically a C18 column). Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. A UV detector is ideal for aromatic compounds like quinolines, which exhibit strong chromophores.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B (Re-equilibration)
-
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
-
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Performance | Rationale / Insight |
| Limit of Detection (LOD) | ~0.01% | Sufficient to detect impurities well below the ICH reporting threshold of 0.05%. |
| Limit of Quantitation (LOQ) | ~0.03% | Allows for accurate quantification of impurities at the reporting threshold. |
| Precision (%RSD) | < 2.0% | Demonstrates the high reproducibility required for a reliable quality control method. |
| Linearity (r²) | > 0.999 | Ensures that the detector response is proportional to the impurity concentration across a relevant range. |
Expert Insights & Causality:
-
Why a C18 column? The octadecylsilane stationary phase provides excellent hydrophobic retention for aromatic compounds like quinolines.
-
Why a gradient? A gradient elution (changing the mobile phase composition over time) is crucial for separating impurities with a wide range of polarities, from polar starting materials to nonpolar by-products, within a reasonable run time.[9]
-
Advantages: Excellent for routine quality control, high precision, and robust for quantifying known and unknown non-volatile impurities.
-
Limitations: Requires a reference standard for definitive identification and quantification (unless using relative response factors). It will not detect non-UV active or volatile impurities.
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is an indispensable complementary technique, specifically for identifying and quantifying volatile and semi-volatile substances that are not amenable to HPLC analysis, such as residual solvents and certain low-boiling point by-products.[2][10]
Principle of Analysis: In GC, a sample is vaporized and injected into a column. Separation occurs as the sample travels through the column, with compounds partitioning between the stationary phase and an inert carrier gas based on their boiling points and chemical properties. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification (from the mass spectrum) and quantification.[10]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide, DMSO) that will not interfere with the analysis.
-
Seal the vial immediately. An internal standard can be added for precise quantification.
-
-
Instrumentation and Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (MS). Headspace autosampler is preferred for residual solvent analysis.
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify using an internal or external standard calibration curve.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Performance | Rationale / Insight |
| Identification Power | High | Mass spectral library matching provides confident identification of unknown volatile impurities.[10] |
| Sensitivity | pg to ng range | Excellent for detecting trace levels of residual solvents and by-products.[11] |
| Selectivity | Very High | The combination of chromatographic separation and mass analysis allows for the resolution of complex mixtures.[11] |
| Analyte Scope | Volatile / Semi-volatile | Perfectly complements HPLC by targeting a different class of impurities.[10] |
Expert Insights & Causality:
-
Why a DB-5ms column? This is a general-purpose, low-polarity column that provides excellent separation for a wide range of volatile and semi-volatile organic compounds.[12]
-
Why Headspace sampling? For residual solvents, headspace analysis is superior as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components and improving sensitivity.
-
Advantages: Unmatched for identifying unknown volatile impurities and residual solvents. Highly sensitive and specific.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The main analyte, this compound, may be too high-boiling for optimal analysis.
Workflow Visualization: GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS Headspace Analysis.
Quantitative NMR (qNMR): The Absolute Purity Standard
While chromatographic methods provide relative purity, qNMR stands out as a primary analytical method capable of determining absolute purity (w/w %) without the need for a specific reference standard of the analyte itself.[13][14][15][16]
Principle of Analysis: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][15] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a unique analyte signal to the integral of a known signal from the standard.[16]
Detailed Experimental Protocol: ¹H qNMR
-
Preparation:
-
Select a suitable internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) that has high purity, is stable, and has signals that do not overlap with the analyte.
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically > 30 seconds to be safe). This is CRITICAL for accurate integration.
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Carefully integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a well-resolved signal from the internal standard.
-
Calculate purity using the following formula[16]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of standard.
-
Data Presentation: qNMR Performance Characteristics
| Parameter | Typical Performance | Rationale / Insight |
| Accuracy | Very High | Provides an absolute mass-based purity value, making it a primary ratio method. |
| Precision (%RSD) | < 1.0% | With careful execution, qNMR is highly precise and reproducible.[17] |
| Universality | High | Detects any proton-containing molecule, including those without a UV chromophore.[16] |
| Information Richness | Very High | Simultaneously provides purity data and confirms the structure of the main component and any identifiable impurities. |
Expert Insights & Causality:
-
Why the long relaxation delay? This is the most critical parameter in qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[17]
-
Advantages: Provides absolute purity without a specific analyte standard, offers structural information, and can quantify impurities that are invisible to other techniques.
-
Limitations: Lower sensitivity compared to chromatography, requires a more expensive instrument and higher sample amount. Signal overlap can complicate integration.
Workflow Visualization: qNMR Purity Determination
Caption: Workflow for qNMR Absolute Purity Analysis.
Head-to-Head Comparison & Method Selection
The choice of analytical technique is dictated by the specific question you need to answer.
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Goal | Routine QC, relative purity, non-volatile impurities | Volatile impurities, residual solvents, identification | Absolute purity, structural confirmation, primary standard qualification |
| Sensitivity | High (ng) | Very High (pg) | Moderate (µg-mg) |
| Selectivity | High | Very High | Moderate (can have overlap) |
| Quantitation Type | Relative (Area %) | Absolute (with standard) | Absolute (with standard) |
| Analyte Standard | Required for identity | Not required for ID | Not required for analyte |
| Strengths | Robust, precise, widely available | Excellent for volatiles, definitive identification | "True" purity, structural data, universal detection |
| Weaknesses | Blind to volatiles & non-UV active compounds | Only for thermally stable, volatile compounds | Lower sensitivity, potential peak overlap |
Decision-Making Flowchart
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated Approach to Ensuring Quality
No single technique can provide a complete picture of the purity of this compound. A comprehensive and trustworthy analysis relies on an orthogonal approach. For routine batch release, a validated HPLC-UV method is the cornerstone for assessing the primary purity profile of non-volatile components.[2] This must be complemented by GC-MS to control for residual solvents and other volatile process impurities. Finally, for the qualification of reference standards or in cases where an absolute purity value is required, qNMR provides the definitive, structure-verifying answer. By judiciously combining these powerful techniques, researchers and drug developers can ensure the highest quality of this critical pharmaceutical intermediate, building a solid foundation for the development of safe and effective medicines.
References
- 1. jpionline.org [jpionline.org]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Characterization of Methyl 6-bromoquinoline-8-carboxylate: A Comparative Analysis
For researchers and professionals in the fields of medicinal chemistry and materials science, the precise characterization of molecular building blocks is a foundational pillar of successful synthesis and discovery. Quinoline derivatives, in particular, represent a class of heterocyclic compounds with immense therapeutic and functional potential, forming the scaffold for numerous approved drugs.[1][2] Methyl 6-bromoquinoline-8-carboxylate is a key intermediate, offering multiple reaction sites for further molecular elaboration. Its utility, however, is entirely dependent on verifiable purity and structural integrity.
This guide provides an in-depth characterization of this compound, benchmarked against relevant structural isomers. It is designed not merely as a list of data but as a framework for understanding the causality behind experimental choices, ensuring that the characterization process is a self-validating system.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266728-34-0 | [3][4][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [3][5] |
| Molecular Weight | 266.09 g/mol | [3] |
| Appearance | Solid (predicted) | [6] |
| pKa (Predicted) | 2.38 ± 0.20 | [3] |
In-Depth Spectroscopic Analysis
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the hydrogen and carbon framework of a molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, we anticipate signals corresponding to the aromatic protons on the quinoline ring and the protons of the methyl ester group. The bromine atom and the ester group will influence the chemical shifts of adjacent protons through their electronic effects.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number of unique carbon environments. The spectrum will be characterized by signals for the quinoline ring carbons, the ester carbonyl carbon, and the methyl ester carbon.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~3.9 - 4.1 | Singlet (s) | -OCH₃ |
| ~7.5 - 8.6 | Doublets (d), Multiplets (m) | Aromatic CH | |
| ¹³C | ~53 | - | -OCH₃ |
| ~120 - 150 | - | Aromatic C | |
| ~165 | - | C=O (Ester) |
Note: Predicted values are based on typical chemical shifts for quinoline derivatives and esters. Actual experimental values may vary based on solvent and instrument parameters.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.[9]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester group, expected in the range of 1710-1730 cm⁻¹.
-
C-O Stretch: Associated with the ester linkage, appearing in the 1210-1320 cm⁻¹ region.[10]
-
C=C and C=N Stretches: Vibrations from the quinoline ring will produce a series of bands in the 1400-1600 cm⁻¹ region.[9]
-
C-Br Stretch: This vibration occurs in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity:
-
Molecular Ion (M⁺): A peak corresponding to the intact molecule.
-
Isotopic Peak (M+2)⁺: A second peak, two mass units higher, with a relative abundance very close to the M⁺ peak.
The calculated exact mass is approximately 264.97 Da.[3] The mass spectrum will confirm the molecular weight and the presence of a single bromine atom.
Comparative Guide: Structural Isomers and Alternative Building Blocks
The choice of a specific isomer in a synthesis is a critical decision driven by the desired reactivity and the final target structure. Below is a comparison of this compound with other relevant quinoline-based building blocks.
Table 3: Comparison of this compound and Alternatives
| Feature | This compound | Methyl 6-bromoquinoline-2-carboxylate [8][11] | 6-Bromoquinoline [12][13] | 8-Bromoquinoline [14] |
| Structure | Bromine at C6, Ester at C8 | Bromine at C6, Ester at C2 | Bromine at C6 | Bromine at C8 |
| CAS Number | 1266728-34-0 | 623583-88-0 | 5332-25-2 | 16567-18-3 |
| Molecular Weight | 266.09 g/mol | 266.09 g/mol | 208.05 g/mol | 208.05 g/mol |
| Key Structural Difference | Ester group at a sterically hindered position, influencing reactivity. | Ester group adjacent to the nitrogen, affecting the electronics of the pyridine ring. | Lacks the ester functionality, presenting a simpler scaffold. | Bromine at a sterically hindered position, potentially impacting cross-coupling reactions. |
| Potential Synthetic Utility | Useful for building complex structures where late-stage modification at the C6 position is desired, with the C8 ester serving as a handle or directing group. | A versatile building block for modifications at both the benzene and pyridine rings. | A fundamental precursor for introducing various functionalities onto the quinoline core. | Often used when modifications are desired specifically at the C8 position. |
This comparison highlights how the seemingly minor change in the position of functional groups can significantly alter the steric and electronic properties of the molecule, thereby dictating its utility in complex synthetic pathways.
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any characterization rests upon robust and reproducible experimental protocols. The following are standardized procedures for acquiring the spectroscopic data discussed.
Workflow for Compound Characterization
The logical flow from receiving a sample to its full characterization is crucial for efficiency and accuracy.
Caption: Workflow for the characterization of a synthesized compound.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) provides a zero-point reference.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Referencing: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is generally sufficient.[13] An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is required.[13] A greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Rationale: ATR is a rapid and convenient method for obtaining the IR spectrum of a solid sample without requiring extensive sample preparation like KBr pellets. A background scan is essential to subtract the spectrum of the ambient atmosphere (CO₂, H₂O) and the ATR crystal.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (LC-MS)
-
Rationale: LC-MS is ideal for non-volatile compounds, allowing for separation from minor impurities before introduction into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an LC system equipped with an appropriate column (e.g., C18). Develop a solvent gradient to elute the compound.
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that confirms the molecular weight and shows the characteristic bromine isotope pattern.
Structural Comparison Visualization
The strategic placement of functional groups is a cornerstone of rational drug design and materials engineering. The following diagram illustrates the structural differences between key bromoquinoline isomers.
Caption: Structural comparison of bromoquinoline derivatives.
By adhering to these rigorous characterization protocols and understanding the comparative context of related structures, researchers can proceed with confidence in the quality of their chemical intermediates, paving the way for more reliable and reproducible scientific outcomes.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1266728-34-0 [amp.chemicalbook.com]
- 5. 1pchem.com [1pchem.com]
- 6. 8-Bromo-6-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 623583-88-0 CAS MSDS (METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 6-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectroscopy of Methyl 6-bromoquinoline-8-carboxylate and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of Methyl 6-bromoquinoline-8-carboxylate, a key heterocyclic scaffold. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage a comparative approach. By examining the empirical NMR data of structurally related analogs, we can confidently predict and interpret the spectral features of this compound. This methodology not only serves as a practical guide for spectral interpretation but also underscores the predictive power of NMR in modern chemical research.
The Structural Significance of Substituted Quinolines
The quinoline ring system is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of various substituents on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom and a methyl carboxylate group, as seen in this compound, can significantly influence its electronic distribution, steric profile, and potential as a synthetic intermediate. Accurate NMR characterization is therefore paramount for confirming the successful synthesis and purity of such compounds.
Comparative Analysis of ¹H and ¹³C NMR Spectra
The following tables present a comparative view of the NMR data for our target compound, this compound, alongside key structural analogs. The data for the target compound is predicted based on established substituent effects on the quinoline ring system, while the data for the analogs is derived from empirical sources.
¹H NMR Spectral Data
Table 1: Comparative ¹H NMR Chemical Shift (δ, ppm) Data
| Proton | 6-Bromoquinoline | Methyl quinoline-8-carboxylate (Predicted) | This compound (Predicted) |
| H-2 | ~8.90 (dd) | ~8.95 (dd) | ~9.00 (dd) |
| H-3 | ~7.41 (dd) | ~7.50 (dd) | ~7.55 (dd) |
| H-4 | ~8.15 (dd) | ~8.20 (d) | ~8.25 (d) |
| H-5 | ~8.08 (d) | ~7.90 (d) | ~8.15 (s) |
| H-7 | ~7.72 (dd) | ~7.60 (t) | ~7.95 (d) |
| -OCH₃ | - | ~4.00 (s) | ~4.05 (s) |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm). dd = doublet of doublets, d = doublet, t = triplet, s = singlet.
¹³C NMR Spectral Data
Table 2: Comparative ¹³C NMR Chemical Shift (δ, ppm) Data
| Carbon | 6-Bromoquinoline | Methyl quinoline-8-carboxylate (Predicted) | This compound (Predicted) |
| C-2 | ~151.2 | ~150.5 | ~151.0 |
| C-3 | ~121.8 | ~122.0 | ~122.5 |
| C-4 | ~136.0 | ~136.5 | ~137.0 |
| C-4a | ~147.9 | ~148.0 | ~148.5 |
| C-5 | ~130.3 | ~129.0 | ~132.0 |
| C-6 | ~120.7 | ~128.0 | ~122.0 |
| C-7 | ~132.8 | ~127.5 | ~135.0 |
| C-8 | ~129.0 | ~130.0 | ~130.5 |
| C-8a | ~128.5 | ~129.5 | ~129.0 |
| C=O | - | ~168.0 | ~167.5 |
| -OCH₃ | - | ~52.5 | ~53.0 |
Note: Spectra are typically recorded in CDCl₃ and are proton-decoupled. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Interpretation and Causality of Spectral Differences
The predicted NMR data for this compound can be rationalized by considering the electronic effects of the substituents.
-
The Bromine Substituent at C-6: Bromine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on the benzene ring. In the ¹H NMR spectrum, this is expected to cause a downfield shift of the adjacent protons, particularly H-5 and H-7, compared to the unsubstituted Methyl quinoline-8-carboxylate. In the ¹³C NMR spectrum, the carbon directly attached to the bromine (C-6) will experience a significant downfield shift due to the inductive effect, while other carbons in the ring will also be influenced.
-
The Methyl Carboxylate Group at C-8: This electron-withdrawing group will deshield the neighboring protons and carbons. The peri-proton H-7 is expected to be significantly shifted downfield. The carbonyl carbon of the ester will appear at a characteristic low-field position (~167.5 ppm). The methyl group protons will present as a sharp singlet around 4.05 ppm.
The interplay of these two substituents leads to the predicted unique spectral fingerprint of this compound.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for quinoline derivatives, the following standardized protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many quinoline derivatives.[1] Other solvents like DMSO-d₆ can be used for more polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons.[1]
-
Number of Scans (NS): 8-16 scans are typically sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.[1]
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]
Structural Comparison and Rationale
The structural differences between the compared molecules directly correlate with the observed and predicted variations in their NMR spectra.
Caption: Structural relationships between the target compound and its analogs.
The absence of the methyl carboxylate group in 6-bromoquinoline simplifies its spectrum and removes the characteristic ester signals. Conversely, the absence of the bromine atom in Methyl quinoline-8-carboxylate results in a more upfield chemical shift for the protons on the benzene portion of the ring. This systematic comparison allows for a confident assignment of the signals in the predicted spectrum of this compound.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative analysis with structurally related compounds and adhering to a standardized experimental protocol, researchers can confidently characterize this and other substituted quinoline derivatives. The principles of substituent effects on chemical shifts are powerful tools for spectral interpretation, even in the absence of direct empirical data. This approach not only facilitates structural elucidation but also reinforces a deeper understanding of the relationship between molecular structure and spectroscopic properties.
References
A Comparative Guide to the Mass Spectrometry of Methyl 6-bromoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
Methyl 6-bromoquinoline-8-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a bromine substituent, and a methyl ester group, presents a unique profile for mass spectrometric analysis. The presence of bromine, with its characteristic isotopic distribution, provides a clear marker for identification. However, the stability of the aromatic system and the reactivity of the ester functional group necessitate a careful selection of analytical methodology to obtain comprehensive structural information. This guide compares and contrasts common ionization techniques, providing a framework for method selection based on the analytical goals.
Understanding the Molecule
Before delving into its mass spectrometric analysis, let's consider the key structural features of this compound that will influence its behavior in a mass spectrometer.
-
Key Features:
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of information that can be gleaned from the mass spectrum. We will compare "hard" and "soft" ionization methods in the context of analyzing this compound.
Hard Ionization: Electron Impact (EI)
Electron Impact (EI) is a classic "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[5][6] This high energy leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[5]
Expected Mass Spectrum of this compound with EI:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 265 and 267, corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.[3][4] Due to the high energy of EI, the molecular ion peak may be of low abundance.
-
Fragmentation: We can predict several key fragmentation pathways based on the structure:
-
Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z 234/236.
-
Loss of the entire methyl ester group (-COOCH₃): This would lead to a fragment at m/z 206/208.
-
Loss of a bromine atom (-Br): This would produce a fragment at m/z 186.
-
Cleavage of the quinoline ring: While less common for stable aromatics, some ring fragmentation may occur, leading to smaller fragment ions.
-
Advantages of EI:
-
Provides a reproducible fragmentation pattern useful for library matching.
-
Offers detailed structural information.
Disadvantages of EI:
-
May lead to the absence or low abundance of the molecular ion peak, making it difficult to determine the molecular weight.
-
Requires the sample to be volatile and thermally stable.[7]
Soft Ionization Techniques
In contrast to EI, soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and typically a prominent molecular ion peak.[8] This is particularly useful for confirming the molecular weight of a compound.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS).[5][8] It generates ions from a solution by creating a fine spray of charged droplets.[9]
Expected Mass Spectrum with ESI:
-
Protonated Molecule ([M+H]⁺): The most prominent peak would be the protonated molecule, appearing as a pair of peaks at m/z 266 and 268.
-
Minimal Fragmentation: Fragmentation is generally minimal but can be induced by increasing the cone voltage in the mass spectrometer's source (in-source collision-induced dissociation). This allows for a degree of controlled fragmentation to elicit structural information.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for less polar and more volatile compounds than ESI.[7] It uses a corona discharge to ionize the sample.[7]
Expected Mass Spectrum with APCI:
-
Similar to ESI, APCI would be expected to produce a strong signal for the protonated molecule ([M+H]⁺) at m/z 266 and 268.
-
APCI can sometimes induce more in-source fragmentation than ESI, which can be advantageous for structural elucidation.
MALDI is a soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy.[6] This is particularly useful for high molecular weight and non-volatile compounds.[6]
Expected Mass Spectrum with MALDI:
-
Similar to ESI and APCI, MALDI would primarily show the protonated molecule ([M+H]⁺) at m/z 266 and 268.
-
It is a very gentle ionization technique, leading to very little fragmentation.
Data Summary
| Ionization Technique | Expected Key Ions (m/z) | Fragmentation Level | Primary Application |
| Electron Impact (EI) | 265/267 (M⁺), 234/236, 206/208, 186 | High | Structural Elucidation, Library Matching |
| Electrospray Ionization (ESI) | 266/268 ([M+H]⁺) | Low (tunable) | Molecular Weight Confirmation, LC-MS |
| Atmospheric Pressure Chemical Ionization (APCI) | 266/268 ([M+H]⁺) | Low to Moderate | Molecular Weight Confirmation, LC-MS for less polar compounds |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | 266/268 ([M+H]⁺) | Very Low | Molecular Weight Confirmation of non-volatile compounds |
Experimental Protocols
Protocol 1: Analysis by GC-MS with Electron Impact (EI) Ionization
This protocol is designed for the structural elucidation of this compound.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify the molecular ion peaks (m/z 265/267) and analyze the fragmentation pattern to confirm the structure.
Protocol 2: Analysis by LC-MS with Electrospray Ionization (ESI)
This protocol is ideal for confirming the molecular weight and for quantitative studies.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be increased to induce fragmentation).
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Confirm the presence of the protonated molecule at m/z 266/268.
Visualizing the Workflow and Fragmentation
Mass Spectrometry Workflow
Caption: General workflow for mass spectrometric analysis.
Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation of this compound under EI.
Conclusion
The mass spectrometric analysis of this compound can be effectively tailored to meet specific research needs. For unambiguous structural confirmation and the creation of a spectral library, the detailed fragmentation provided by EI-GC-MS is invaluable. For routine molecular weight confirmation, high-throughput screening, and quantitative analysis, the soft ionization techniques of ESI and APCI coupled with LC-MS are superior. By understanding the principles behind these techniques and their likely outcomes for this molecule, researchers can design more effective experiments and interpret their data with greater confidence.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 623583-88-0 CAS MSDS (METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. as.uky.edu [as.uky.edu]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
A Comparative Guide to Methyl 6-bromoquinoline-8-carboxylate and Its Isomeric Analogs for Researchers
An In-Depth Analysis of Synthesis, Spectroscopic Properties, and Biological Potential
In the landscape of medicinal chemistry and materials science, substituted quinolines represent a privileged scaffold, consistently forming the backbone of numerous therapeutic agents and functional materials. Among these, Methyl 6-bromoquinoline-8-carboxylate stands out as a versatile building block, offering multiple points for synthetic diversification. This guide provides a comprehensive comparison of this compound with its key structural isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their synthesis, spectroscopic characteristics, and potential biological activities.
Introduction to the Bromoquinoline Carboxylate Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of biologically active compounds, including antimalarials, anticancer agents, and antimicrobials. The introduction of a bromine atom and a methyl carboxylate group onto this scaffold provides handles for further chemical modification through reactions such as cross-coupling and amide bond formation, making these compounds valuable intermediates in drug discovery. The specific positioning of these substituents can significantly influence the molecule's chemical reactivity, physicochemical properties, and biological activity.
This guide will focus on a comparative analysis of this compound and its isomers, primarily Methyl 6-bromoquinoline-2-carboxylate, to elucidate the impact of substituent placement on their overall profiles.
Synthesis and Chemical Reactivity: A Comparative Overview
The synthetic accessibility of these isomeric compounds is a key consideration for their application. While specific protocols can vary, the general strategies often involve multi-step sequences starting from substituted anilines.
Methyl 6-bromoquinoline-2-carboxylate is often synthesized from 6-bromoquinoline-2-carboxylic acid. A common final step is an esterification reaction. For instance, refluxing 6-bromo-2-quinolinecarboxylic acid in methanol with a catalytic amount of methanesulfonic acid, followed by neutralization, can yield the desired methyl ester in high yield (around 85%)[1].
Synthesis of Methyl 6-bromoquinoline-2-carboxylate
Caption: General workflow for the esterification of 6-bromo-2-quinolinecarboxylic acid.
While a detailed, peer-reviewed synthesis protocol for This compound is not as readily available in the public domain, its synthesis would likely follow a similar logic, starting from the corresponding 6-bromoquinoline-8-carboxylic acid. The construction of the quinoline core itself can be achieved through various classic methods, such as the Skraup or Doebner-von Miller reactions, starting from appropriately substituted anilines.
The position of the bromine atom and the electron-withdrawing methyl carboxylate group influences the reactivity of the quinoline ring. The bromine atom on these scaffolds is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at this position. The relative reactivity of the C-Br bond can be subtly influenced by the electronic effects of the methyl carboxylate group at different positions on the other ring.
Spectroscopic and Physicochemical Properties: A Comparative Analysis
The isomeric nature of these compounds is clearly reflected in their spectroscopic data. A direct comparison of their key physicochemical and spectroscopic features is presented below.
| Property | This compound | Methyl 6-bromoquinoline-2-carboxylate |
| Molecular Formula | C₁₁H₈BrNO₂ | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol | 266.09 g/mol |
| CAS Number | 1266728-34-0[2] | 623583-88-0 |
| Predicted pKa | 2.38 ± 0.20[2] | Not available |
Spectroscopic Data Comparison
A key differentiator between these isomers is their Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of the protons on the quinoline ring system are highly dependent on the electronic environment created by the substituents.
¹H NMR Data
-
Methyl 6-bromoquinoline-2-carboxylate: In DMSO-d₆, the proton spectrum shows distinct signals, including a singlet for the methyl ester protons around 3.93 ppm and a series of doublets and multiplets for the aromatic protons in the region of 7.97-8.52 ppm[1].
-
This compound: A publicly available ¹H NMR spectrum indicates a unique set of signals that would allow for its unambiguous identification[3]. The precise chemical shifts and coupling constants would differ from its 2-carboxylate isomer due to the different positioning of the ester group.
A detailed comparison of the expected ¹H NMR and ¹³C NMR chemical shifts is crucial for researchers to distinguish between these isomers.
Mass Spectrometry (MS)
Both isomers will exhibit a characteristic isotopic pattern in their mass spectra due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio)[4]. This results in two molecular ion peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectra of both compounds would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, aromatic C=C and C=N stretching, and C-H stretching vibrations.
Biological Activity and Structure-Activity Relationships
The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects. The specific substitution pattern on the quinoline ring plays a critical role in determining the type and potency of its biological activity.
Anticancer Potential
Numerous studies have demonstrated the antiproliferative activity of substituted quinolines against various cancer cell lines[5][6]. The mechanism of action can vary, with some derivatives acting as topoisomerase inhibitors, while others target different cellular pathways.
Structure-Activity Relationship in Anticancer Activity
Caption: Key factors influencing the anticancer activity of quinoline derivatives.
Antimicrobial Activity
The quinoline core is also a key feature of many antibacterial and antifungal agents. The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity. The nature and position of substituents on the quinoline ring are critical for determining the spectrum and potency of antimicrobial action[7]. While specific Minimum Inhibitory Concentration (MIC) values for this compound and its isomers are not extensively reported, the general activity of bromoquinoline derivatives against various bacterial and fungal strains suggests that these compounds warrant investigation for their antimicrobial potential.
Experimental Protocols
To aid researchers in their work with these compounds, generalized experimental protocols for key analytical techniques are provided below.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.
General Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum. The characteristic M/M+2 isotopic pattern for bromine should be observed.
Conclusion
This compound and its isomers are valuable chemical entities with significant potential in drug discovery and materials science. Their synthesis, while multi-step, utilizes well-established organic chemistry principles. The distinct spectroscopic signatures of these isomers, particularly their NMR spectra, allow for their unambiguous identification and characterization.
While a direct, side-by-side comparison of the biological activities of these specific methyl esters is not yet extensively documented, the broader literature on substituted quinolines strongly suggests that they are promising candidates for further investigation as anticancer and antimicrobial agents. The strategic positioning of the bromo and methyl carboxylate groups offers a platform for the rational design of novel derivatives with potentially enhanced potency and selectivity. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and biological potential of this important class of compounds.
References
- 1. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound(1266728-34-0) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Quinoline Derivatives
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of quinoline derivatives across key therapeutic areas: anticancer, antimicrobial, antimalarial, and anti-inflammatory. By examining structure-activity relationships (SAR), mechanisms of action, and supporting experimental data, this document serves as a comprehensive resource for researchers and drug development professionals.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its unique electronic properties and ability to intercalate with biomacromolecules make it an attractive starting point for the design of novel therapeutic agents.[4] The diverse biological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system.[5][6]
Comparative Analysis of Biological Activities
This section details the biological activities of selected quinoline derivatives, supported by quantitative data from in vitro studies. The data is presented to facilitate a clear comparison of the potency of different derivatives.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][7][8]
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | Not specified | [9] |
| HCT-116 (Colon) | 5.34 | [9] | ||
| MCF-7 (Breast) | 5.21 | [9] | ||
| 4,7-Disubstituted quinoline derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | Not specified | [10] |
| HCT-8 (Colon) | [10] | |||
| HL-60 (Leukemia) | [10] | |||
| Quinoline–chalcone derivative 5 | K562 (Leukemia) | (nanomolar levels) | Tubulin inhibitor, G2/M phase arrest, apoptosis induction | [9] |
| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | Not specified | [9] |
Structure-Activity Relationship Insights: The anticancer potency of quinoline derivatives is significantly influenced by the substituents. For instance, the hybridization of quinoline with chalcone moieties has yielded compounds with potent cytotoxic activities.[9] The position and nature of substitutions on both the quinoline and chalcone rings play a crucial role in determining the efficacy and selectivity against different cancer cell lines.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline derivatives have a long history as effective antimicrobial agents, with some acting as topoisomerase inhibitors.[11][12]
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Quinoline-2-one derivative 6c | MRSA | 0.75 | Dihydrofolate reductase inhibitor | [13] |
| VRE | 0.75 | [13] | ||
| MRSE | 2.50 | [13] | ||
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | Not specified | [14] |
| M. tuberculosis H37Rv | 10 | [14] | ||
| Quinoline-sulfonamide hybrid | Gram-positive & Gram-negative bacteria | Moderate to high activity | Not specified | [15] |
Structure-Activity Relationship Insights: The antimicrobial spectrum and potency of quinoline derivatives can be modulated by various substitutions. For example, the introduction of a 2-one functionality and specific substitutions on the phenyl ring of quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria.[13]
Antimalarial Activity
Quinoline-containing compounds like chloroquine and quinine have been frontline antimalarial drugs for decades.[1] Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite.[1][16][17]
Table 3: Antimalarial Activity of Representative Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC50 | Mechanism of Action | Reference |
| Amino-quinoline derivative 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM | Not specified | [18] |
| 4-aminoquinoline-pyrimidine hybrid | D6 (chloroquine-sensitive) | 0.033 µM | Not specified | [19] |
| W2 (chloroquine-resistant) | 0.033 µM | [19] | ||
| Quinoline-pyrazole hybrid 46 | P. falciparum | 0.036 µg/mL | Not specified | [20] |
Structure-Activity Relationship Insights: The antimalarial efficacy of quinoline derivatives is critically dependent on the side chain attached to the 4-amino position. Modifications to this side chain have been a key strategy to overcome chloroquine resistance. Hybrid molecules combining the quinoline scaffold with other pharmacophores have also shown promising results against resistant strains.[19][20]
Anti-inflammatory Activity
Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][21][22]
Table 4: Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound | Target | IC50 | Mechanism of Action | Reference |
| Quinoline-thiadiazole derivative | COX-1 | Not specified (inhibition observed) | COX-1 inhibition | [21] |
| Quinoline derivative 12c | COX-2 | 0.1 µM | Selective COX-2 inhibition | [23] |
| Quinoline derivative 14a | COX-2 | 0.11 µM | Selective COX-2 inhibition | [23] |
| Quinoline derivative 14b | COX-2 | 0.11 µM | Selective COX-2 inhibition | [23] |
Structure-Activity Relationship Insights: The anti-inflammatory activity and COX selectivity of quinoline derivatives are influenced by the substituents on the quinoline core. The presence of specific side chains and heterocyclic rings can confer selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[23]
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to determine the biological activities of quinoline derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][26]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which quinoline derivatives exert their biological effects is crucial for rational drug design and optimization.
Antimalarial Action: Inhibition of Heme Polymerization
A key mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's food vacuole.[1][16][17] During hemoglobin digestion, toxic free heme is released, which the parasite normally polymerizes into non-toxic hemozoin. Quinoline derivatives are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[16][17]
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Validation of Methyl 6-bromoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic pathways for Methyl 6-bromoquinoline-8-carboxylate, a key building block in medicinal chemistry. In the absence of a single, established protocol, this document outlines a logical and validated two-step synthetic approach, drawing upon established chemical principles and analogous procedures for similar quinoline derivatives. Furthermore, it presents a comparative overview of alternative classic quinoline syntheses, discussing their potential applicability and challenges for this specific target molecule.
Introduction
This compound is a valuable heterocyclic compound, the core of which is the quinoline scaffold. Quinoline and its derivatives are integral to a wide array of pharmacologically active agents, demonstrating antimalarial, antibacterial, and anticancer properties. The strategic placement of the bromo and methyl ester functionalities on the quinoline ring provides versatile handles for further chemical modifications, making it a sought-after intermediate in the synthesis of complex drug candidates. This guide aims to provide a comprehensive understanding of its synthesis and validation, empowering researchers to make informed decisions in their synthetic strategies.
Proposed Synthetic Pathway: A Two-Step Approach
A robust and logical synthetic route to this compound involves a two-step process: the formation of the quinoline ring system to yield 6-bromoquinoline-8-carboxylic acid, followed by the esterification of the carboxylic acid to the desired methyl ester.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-Bromoquinoline-8-carboxylic acid
The initial and most critical step is the construction of the quinoline core. While several named reactions exist for quinoline synthesis, the Skraup-Doebner-von Miller reaction is a plausible and historically significant method.[1][2][3][4][5] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound, typically generated in situ.
For the synthesis of 6-bromoquinoline-8-carboxylic acid, the logical starting material is 2-amino-4-bromobenzoic acid. The reaction would proceed via a Skraup-type synthesis, where the aniline derivative is heated with glycerol, a dehydrating agent like concentrated sulfuric acid, and a mild oxidizing agent.[2][6]
Reaction Mechanism:
The Skraup reaction mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The amino group of 2-amino-4-bromobenzoic acid then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[7]
Figure 2: Generalized mechanism of the Skraup reaction for the synthesis of 6-bromoquinoline-8-carboxylic acid.
Experimental Protocol (Proposed):
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-amino-4-bromobenzoic acid and a mild oxidizing agent (e.g., arsenic acid or nitrobenzene).
-
Addition of Glycerol: Gently heat the mixture and add glycerol dropwise, controlling the exothermic reaction.
-
Reaction: Maintain the reaction at an elevated temperature for several hours to ensure complete cyclization and oxidation.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base. The crude product can be purified by recrystallization.
Step 2: Esterification to this compound
The second step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[6][8][9][10][11][12]
Reaction Mechanism:
The Fischer esterification is an equilibrium process. The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[11]
Figure 3: Mechanism of Fischer esterification.
Experimental Protocol (Analogous):
Drawing from a similar procedure for a related isomer, the following protocol can be adapted.[7][13]
-
Reaction Setup: A mixture of 6-bromoquinoline-8-carboxylic acid in methanol is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid.[7][13]
-
Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled and neutralized with a weak base, such as sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7][13]
Validation of Synthesis
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm, with characteristic splitting patterns for the quinoline ring system. A singlet corresponding to the methyl ester protons around 4.0 ppm.[13][14] |
| ¹³C NMR | Resonances for the aromatic carbons of the quinoline ring, the carbonyl carbon of the ester (around 165 ppm), and the methyl carbon of the ester (around 53 ppm).[15] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (266.09 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.[1][16] |
| IR Spec. | Characteristic absorption bands for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.[16] |
Comparison with Alternative Synthetic Routes
While the proposed two-step synthesis is a logical approach, several other classic named reactions for quinoline synthesis are worth considering as potential alternatives.
| Synthetic Method | General Description | Potential Applicability and Challenges |
| Gould-Jacobs Reaction | Condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. | Could potentially be adapted using 2-amino-4-bromobenzoic acid. However, the high temperatures required for cyclization might lead to decarboxylation of the starting material or product. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. | Would require a 2-amino-4-bromobenzaldehyde or a corresponding ketone as a starting material, which may not be readily available. |
| Combes Quinoline Synthesis | Acid-catalyzed condensation of an aniline with a β-diketone. | This method typically yields 2,4-disubstituted quinolines and may not be suitable for the synthesis of an 8-carboxy substituted quinoline.[7] |
Conclusion
The synthesis of this compound can be logically approached through a two-step sequence involving a Skraup-Doebner-von Miller type reaction to form the quinoline core, followed by a Fischer esterification. While a specific, detailed protocol for this exact molecule is not prevalent in the literature, the procedures outlined in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for its successful synthesis and validation. The comparison with alternative synthetic routes highlights the potential challenges and considerations for researchers exploring different pathways to this valuable chemical intermediate. Rigorous analytical characterization is paramount to confirm the identity and purity of the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. athabascau.ca [athabascau.ca]
- 7. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Methyl 6-bromoquinoline-8-carboxylate
For researchers, scientists, and professionals in drug development, the strategic synthesis of heterocyclic scaffolds is a cornerstone of innovation. Methyl 6-bromoquinoline-8-carboxylate is a key intermediate, offering a versatile platform for the development of novel therapeutics and functional materials. The bromine handle at the 6-position and the methyl ester at the 8-position provide orthogonal points for further chemical modification, making the choice of its synthetic route a critical decision in any research endeavor.
This guide provides an in-depth, objective comparison of alternative methods for the synthesis of this compound. We will move beyond a simple recitation of reaction names to a critical analysis of the underlying chemical principles, supported by experimental data and protocols. Our aim is to equip you with the knowledge to make informed decisions based on factors such as yield, scalability, and the availability of starting materials.
Method 1: The Skraup Reaction followed by Esterification
The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For our target molecule, a logical approach is to first synthesize 6-bromoquinoline-8-carboxylic acid via a Skraup reaction with 2-amino-5-bromobenzoic acid, followed by a standard esterification.
Synthetic Pathway
Caption: Skraup reaction followed by Fischer esterification.
Causality Behind Experimental Choices
The choice of 2-amino-5-bromobenzoic acid as the starting material directly installs the desired bromine at the 6-position and the carboxylic acid at the 8-position of the final quinoline ring. The Skraup reaction is notoriously exothermic; therefore, the use of a mild oxidizing agent and careful temperature control are crucial for both safety and yield.[2] The subsequent Fischer esterification is a straightforward and well-established method for converting carboxylic acids to methyl esters, driven to completion by using an excess of methanol.[3]
Experimental Protocol
Step 1: Synthesis of 6-Bromoquinoline-8-carboxylic acid (via modified Skraup reaction)
-
In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (150 mL) to a stirred solution of 2-amino-5-bromobenzoic acid (50 g, 0.23 mol) in a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Heat the mixture to 100°C.
-
Add sodium nitrite (17.6 g, 0.255 mol) portion-wise over 30 minutes, maintaining the temperature below 120°C.
-
Add glycerol (64 g, 0.7 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 130°C.
-
After the addition is complete, heat the reaction mixture to 140-150°C for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until a pH of 7-8 is reached.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford crude 6-bromoquinoline-8-carboxylic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Suspend the crude 6-bromoquinoline-8-carboxylic acid (40 g, 0.15 mol) in methanol (400 mL) in a 1 L round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromobenzoic acid | [4] |
| Key Reagents | Glycerol, H₂SO₄, NaNO₂, Methanol | [2][3] |
| Overall Yield | ~60-70% | Estimated |
| Purity | >98% after recrystallization | [5] |
| Scalability | Moderate; exothermic nature requires careful control | [6] |
Method 2: The Friedländer Annulation
The Friedländer synthesis provides a more convergent approach, constructing the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] For our target, this would involve the condensation of 2-amino-5-bromobenzaldehyde with a pyruvate derivative.
Synthetic Pathway
Caption: Friedländer synthesis of the target molecule.
Causality Behind Experimental Choices
This method offers the advantage of building the quinoline ring with the ester group already in place, potentially reducing the number of synthetic steps. The choice of 2-amino-5-bromobenzaldehyde is crucial as it provides the necessary substitution pattern on the benzene ring.[8] The reaction is typically catalyzed by either acid or base, with base catalysis often favoring higher yields for this type of condensation.[9] The use of ethanol as a solvent is common and allows for the reaction to be carried out at a moderate reflux temperature.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde
-
Prepare 2-amino-5-bromobenzaldehyde from 2-amino-5-bromobenzoic acid by reduction with a suitable agent like lithium aluminum hydride followed by oxidation of the resulting alcohol, as detailed in established procedures.[8]
Step 2: Friedländer Annulation
-
To a solution of 2-amino-5-bromobenzaldehyde (10 g, 0.05 mol) in ethanol (100 mL), add methyl pyruvate (5.6 g, 0.055 mol).
-
Add a solution of potassium hydroxide (3.1 g, 0.055 mol) in ethanol (50 mL) dropwise with stirring.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromobenzaldehyde | [8] |
| Key Reagents | Methyl pyruvate, KOH, Ethanol | [7] |
| Overall Yield | ~50-60% (from the aldehyde) | Estimated |
| Purity | >98% after chromatography | [5] |
| Scalability | Good; less exothermic than the Skraup reaction | [9] |
Method 3: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[10] While not a direct route to our target, it can be adapted to produce a key intermediate. This pathway would involve the synthesis of a 4-hydroxy-6-bromoquinoline-8-carboxylate derivative, followed by deoxygenation and esterification.
Synthetic Pathway
Caption: A multi-step synthesis utilizing the Gould-Jacobs reaction.
Causality Behind Experimental Choices
This route is more complex but offers a different strategic approach. Starting with methyl 2-amino-5-bromobenzoate allows for the early introduction of the required substituents.[11] The high-temperature cyclization is a hallmark of the Gould-Jacobs reaction.[12] The subsequent deoxygenation of the 4-hydroxy group is a necessary step and can be achieved through a two-step process of chlorination with phosphorus oxychloride followed by catalytic hydrogenation. The final esterification is a standard procedure.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxy-6-bromoquinoline-8-carboxylate
-
A mixture of methyl 2-amino-5-bromobenzoate (11.5 g, 0.05 mol) and diethyl ethoxymethylenemalonate (11.9 g, 0.055 mol) is heated at 140-150°C for 2 hours.
-
The resulting intermediate is added to refluxing diphenyl ether (100 mL) and heated at 250°C for 30 minutes.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter the solid and wash with hexane to obtain the crude product.
Step 2: Conversion to 6-Bromoquinoline-8-carboxylic acid
-
Reflux the crude product from Step 1 with phosphorus oxychloride to convert the 4-hydroxy group to a 4-chloro group.
-
After removal of excess POCl₃, the crude 4-chloro derivative is subjected to catalytic hydrogenation (H₂ gas, Pd/C catalyst) to remove the chlorine atom.
-
The resulting ester is then saponified to the carboxylic acid.
Step 3: Esterification
-
Esterify the resulting 6-bromoquinoline-8-carboxylic acid with methanol and an acid catalyst as described in Method 1.
Performance Data
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-5-bromobenzoate | [11] |
| Key Reagents | Diethyl ethoxymethylenemalonate, POCl₃, H₂/Pd-C | [10] |
| Overall Yield | Lower due to multiple steps (~30-40%) | Estimated |
| Purity | High purity achievable with purification at each step | [5] |
| Scalability | Challenging due to high temperatures and multiple steps | [12] |
Comparison of Synthetic Methods
| Feature | Skraup Reaction | Friedländer Annulation | Gould-Jacobs Reaction |
| Starting Materials | Readily available | Requires synthesis of a specific aldehyde | Requires a multi-step sequence |
| Number of Steps | 2 | 2 (including precursor synthesis) | 3+ |
| Reaction Conditions | Harsh, highly acidic, exothermic | Milder, base or acid-catalyzed | Very high temperatures required for cyclization |
| Overall Yield | Good | Moderate to Good | Lower |
| Scalability | Moderate, requires careful control | Good | Poor |
| Key Advantages | Robust, uses simple starting materials | Convergent, can pre-install ester | Access to 4-hydroxyquinoline intermediates |
| Key Disadvantages | Exothermic, potential for violent reaction | Precursor synthesis can be lengthy | Multi-step, harsh deoxygenation conditions |
Conclusion
The choice of synthetic route for this compound is a trade-off between efficiency, scalability, and the availability of starting materials.
-
The Skraup reaction offers a robust and relatively high-yielding pathway from a commercially available starting material. However, its exothermic nature requires careful handling and may pose challenges for large-scale synthesis.
-
The Friedländer annulation provides a more convergent and milder alternative, but it necessitates the prior synthesis of 2-amino-5-bromobenzaldehyde.
-
The Gould-Jacobs reaction is a more circuitous route with lower overall yields and challenging reaction conditions, making it less practical for the direct synthesis of the target molecule unless 4-hydroxyquinoline intermediates are also of interest.
For most applications, the Skraup reaction followed by esterification likely represents the most practical and efficient method for the synthesis of this compound, provided that appropriate safety measures are in place to control the exothermicity of the reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ablelab.eu [ablelab.eu]
A Comparative Guide to HPLC Analysis for Purity Assessment of 6-Bromoquinoline
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates is a cornerstone of reliable and reproducible research. 6-Bromoquinoline, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of impurities can have a profound impact on the yield, impurity profile, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 6-Bromoquinoline, supported by detailed experimental protocols and data.
The synthesis of 6-Bromoquinoline, often achieved through methods like the Skraup or Gould-Jacobs reaction, can introduce a variety of impurities.[1] A robust purity analysis must be capable of detecting and quantifying:
-
Unreacted Starting Materials: Such as 4-bromoaniline and glycerol.[1]
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.[1]
-
Degradation Products: Compounds resulting from harsh reaction conditions.[1]
-
Residual Solvents: Organic solvents used during the reaction or purification steps.[1]
This guide will focus on a validated HPLC method as the primary technique for purity assessment and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a powerful and widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] For a non-volatile compound like 6-Bromoquinoline, a reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard for quantitative analysis.[1][3]
The fundamental principle of this method lies in the differential partitioning of 6-Bromoquinoline and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[2] By carefully controlling the mobile phase composition, a gradient elution can be employed to achieve optimal separation of all components in the sample mixture.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust, self-validating system for the purity analysis of 6-Bromoquinoline.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][3]
-
HPLC grade acetonitrile and water.
-
Formic acid (or phosphoric acid for non-MS compatible methods).[4]
-
0.45 µm syringe filters.[3]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start with 70% A, hold for 2 minutes. Ramp to 30% A over 15 minutes. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 1 mg of the 6-Bromoquinoline sample in 1.0 mL of acetonitrile to achieve a concentration of 1 mg/mL.[3]
-
Standard Solution (for peak identification): Prepare a solution of a 6-Bromoquinoline reference standard at a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]
4. Data Analysis and Purity Calculation:
The purity of the 6-Bromoquinoline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2][3]
Visualizing the Workflow
Caption: A step-by-step workflow for the HPLC purity analysis of 6-Bromoquinoline.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method for quantitative purity assessment of non-volatile compounds, a comprehensive analysis often employs orthogonal techniques to gain a complete picture of the sample's purity.[1]
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase.[2] | High resolution and sensitivity for non-volatile impurities; robust and reproducible for quantitative analysis.[2] | May not detect impurities that lack a UV chromophore; not suitable for volatile impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection. | Excellent for the detection and identification of volatile impurities and residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information for both the main component and impurities; can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[1][2] | Lower sensitivity compared to HPLC and GC-MS; may be complex to interpret for mixtures. |
Illustrative Data Comparison
To provide a clearer understanding, the following table presents hypothetical quantitative data for a synthesized batch of 6-Bromoquinoline, showcasing the types of results obtained from each analytical method.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC-UV | Peak Area % of 6-Bromoquinoline | 98.5% | High purity with respect to non-volatile impurities.[1] |
| Peak Area % of 4-bromoaniline | 0.8% | Minor unreacted starting material present.[1] | |
| Peak Area % of Unknown Impurity | 0.5% | An unknown, likely non-volatile, impurity is present.[1] | |
| GC-MS | Peak Area % of 6-Bromoquinoline | >99% (relative to other volatiles) | The sample is largely free of volatile impurities.[1] |
| Identification of Volatiles | Trace nitrobenzene | A trace amount of an oxidizing agent remains.[1] | |
| ¹H qNMR | Absolute Purity | 98.2% w/w | The absolute purity is high, consistent with HPLC data, and accounts for any non-UV active or non-volatile impurities.[1] |
| Identified Impurities | ~0.7% 4-bromoaniline, Residual ethyl acetate | Confirms the presence of the starting material and a residual solvent.[1] |
Decision Making in Purity Analysis
The choice of analytical technique is dictated by the specific goals of the analysis. The following decision tree illustrates a logical approach to selecting the appropriate method.
Caption: A decision tree for selecting the appropriate purity analysis method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of 6-Bromoquinoline, a multi-faceted approach is recommended. HPLC-UV stands as the primary, robust method for routine quantitative assessment of the main component and non-volatile impurities.[1] However, to ensure the highest quality and to account for all potential impurities, orthogonal methods like GC-MS and NMR spectroscopy are invaluable. GC-MS is essential for identifying and quantifying volatile impurities not amenable to HPLC analysis, while NMR provides an absolute measure of purity and crucial structural information.[1] By integrating the data from these complementary techniques, researchers and drug development professionals can have the utmost confidence in the quality of their chemical intermediates, paving the way for more reliable and reproducible scientific outcomes.
References
The Sentinel of Synthesis: A Comparative Guide to GC-MS for Volatile Impurity Profiling in 6-Bromoquinoline Production
For the discerning researcher, scientist, and drug development professional, the purity of a synthetic intermediate is not merely a quality metric; it is the very foundation of reliable downstream applications and, ultimately, patient safety. In the synthesis of 6-Bromoquinoline, a pivotal building block in numerous pharmaceutical compounds, the control of volatile impurities is a critical, yet often challenging, aspect of quality assurance. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of these elusive impurities, supported by established experimental protocols and data.
The synthesis of 6-Bromoquinoline, most commonly achieved through the Skraup reaction, is a robust process but one that can introduce a variety of volatile and semi-volatile impurities. These can originate from unreacted starting materials, such as 4-bromoaniline and glycerol, or from byproducts of the reaction itself, like the highly reactive α,β-unsaturated aldehydes, acrolein and crotonaldehyde, formed from the dehydration of glycerol.[1][2] The presence of these impurities, even at trace levels, can have significant repercussions on the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is indispensable for their detection and control.
The Workhorse of Volatile Analysis: Gas Chromatography-Mass Spectrometry
GC-MS has long been the gold standard for the analysis of volatile and semi-volatile compounds in the pharmaceutical industry.[3][4] Its power lies in the synergistic combination of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For the analysis of volatile impurities in 6-Bromoquinoline, a headspace GC-MS (HS-GC-MS) approach is often preferred. This technique allows for the analysis of volatile analytes without introducing the non-volatile sample matrix into the GC system, thereby protecting the instrument and improving method robustness.[5][6]
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a headspace GC-MS method is a deliberate choice driven by the physicochemical properties of the target analytes and the sample matrix.
-
Headspace Sampling: 6-Bromoquinoline itself is a semi-volatile compound with a relatively high boiling point.[7] Direct liquid injection could lead to contamination of the GC inlet and column. Headspace analysis circumvents this by sampling only the vapor phase above the sample after it has been heated to a specific temperature, effectively isolating the more volatile impurities.
-
GC Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a versatile choice for this application. It provides good separation for a wide range of volatile organic compounds, including the non-polar (e.g., residual solvents) and more polar (e.g., aldehydes) impurities that may be present.
-
Temperature Programming: A programmed temperature ramp is crucial for achieving optimal separation of compounds with different boiling points. The program typically starts at a low temperature to retain and separate highly volatile compounds and then gradually increases to elute less volatile components.
-
Mass Spectrometry Detection: The mass spectrometer provides unambiguous identification of the separated compounds by generating a unique fragmentation pattern (mass spectrum) for each molecule. This is particularly important for distinguishing between isomeric impurities or confirming the presence of unexpected byproducts.[8]
A Step-by-Step Protocol for HS-GC-MS Analysis of Volatile Impurities in 6-Bromoquinoline
This protocol is a robust starting point for the analysis of volatile impurities in 6-Bromoquinoline and should be validated according to ICH guidelines for its intended use.[9][10]
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the 6-Bromoquinoline sample into a 20 mL headspace vial.
- Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), that is known to be free of interfering impurities.
- Seal the vial immediately with a PTFE-lined septum and aluminum cap.
- Prepare a blank sample containing only the headspace solvent.
- Prepare a standard solution containing known concentrations of potential impurities (e.g., p-bromoaniline, acrolein, crotonaldehyde, and any relevant residual solvents) in the same headspace solvent.
2. Headspace Autosampler Parameters:
- Vial Equilibration Temperature: 80 °C
- Vial Equilibration Time: 15 minutes
- Loop Temperature: 90 °C
- Transfer Line Temperature: 100 °C
- Injection Volume: 1 mL
3. Gas Chromatograph Parameters:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 250 °C
- Split Ratio: 10:1
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 5 minutes
- Ramp 1: 10 °C/min to 150 °C
- Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes
4. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35-350
- Scan Mode: Full Scan
Visualizing the Workflow
Caption: Workflow for HS-GC-MS analysis of volatile impurities.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, it is not the only option for volatile impurity analysis. The choice of technique should be based on the specific analytical challenge, available instrumentation, and desired outcomes.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HS-GC-MS | Chromatographic separation of volatiles followed by mass spectrometric identification. | High selectivity and sensitivity; definitive identification via mass spectra; well-established and validated methods. | Longer analysis times compared to direct MS techniques; not suitable for thermally labile compounds. | Comprehensive profiling and identification of a wide range of known and unknown volatile impurities. |
| SIFT-MS | Direct chemical ionization mass spectrometry for real-time analysis of volatile compounds. | Very high speed (seconds per sample); no chromatographic separation needed; good for high-throughput screening.[3][11] | Potential for isobaric interferences; lower specificity than GC-MS for complex mixtures; requires specialized instrumentation.[4] | Rapid screening of known volatile impurities in a large number of samples. |
| GC-VUV | Gas chromatography with vacuum ultraviolet detection. | Provides unique spectral fingerprints for deconvolution of co-eluting peaks; can significantly reduce run times.[12][13] | Library of VUV spectra is not as extensive as MS libraries; may have lower sensitivity for some compounds compared to MS. | Fast analysis of residual solvents where chromatographic resolution is a bottleneck. |
| HPLC-UV | Liquid chromatographic separation with UV detection. | Excellent for non-volatile and thermally labile impurities; robust and widely available. | Not suitable for highly volatile compounds like residual solvents; lower specificity than MS for identification. | Analysis of non-volatile starting materials, byproducts, and degradation products in the 6-Bromoquinoline sample. |
Decision Logic for Technique Selection
Caption: Decision tree for selecting an analytical technique.
Conclusion: An Integrated Approach to Purity
For the comprehensive analysis of volatile impurities in the synthesis of 6-Bromoquinoline, HS-GC-MS remains the most authoritative and reliable technique. It provides an unparalleled combination of separation and identification capabilities, which is essential for the rigorous quality control demanded in pharmaceutical development. While newer technologies like SIFT-MS and GC-VUV offer significant advantages in terms of speed for specific applications like high-throughput screening and rapid residual solvent analysis, they may lack the broad applicability and definitive identification power of GC-MS for complex impurity profiles.
Ultimately, a multi-faceted approach is often the most prudent. HS-GC-MS can be used to identify and quantify the full spectrum of volatile impurities, while a complementary technique like HPLC-UV can be employed for the analysis of non-volatile components. This integrated strategy ensures a complete and accurate purity profile of 6-Bromoquinoline, safeguarding the quality and integrity of the final pharmaceutical product.
References
- 1. syft.com [syft.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. ispub.com [ispub.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. labsolution.pl [labsolution.pl]
- 13. VUV Analytics [vuvanalytics.com]
The Ester Enigma: A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acids and Their Methyl Esters
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Within this class, quinoline carboxylic acids have garnered significant attention for their broad spectrum of biological activities. A common synthetic modification to these acids is esterification, often to the corresponding methyl ester. This guide provides an in-depth, objective comparison of the biological activities of quinoline carboxylic acids and their methyl esters, supported by experimental data, detailed protocols, and a mechanistic rationale for the observed differences.
The Rationale for Comparison: Why Esterify?
The decision to convert a carboxylic acid to its methyl ester is a strategic one in drug design, often aimed at modulating the compound's physicochemical properties. This seemingly simple chemical transformation can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its biological activity.
The primary driver for this change is the alteration of lipophilicity. Carboxylic acids are generally more polar and can exist in an ionized state at physiological pH, which can hinder their ability to cross cellular membranes. Esterification masks the polar carboxylic acid group, increasing the molecule's lipid solubility.[1] This enhanced lipophilicity can facilitate passive diffusion across cell membranes, potentially leading to higher intracellular concentrations and, consequently, altered biological effects.[2][3]
However, the ester linkage also introduces a point of metabolic vulnerability. Esterases, ubiquitous enzymes in the body, can hydrolyze the ester back to the parent carboxylic acid. This can be exploited in a prodrug strategy, where the ester acts as a carrier to deliver the active carboxylic acid to its target site.[1][4] The rate and extent of this hydrolysis can significantly impact the compound's pharmacokinetic profile and overall efficacy.
The following sections will delve into the comparative biological activities of quinoline carboxylic acids and their methyl esters in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity: A Tale of Potency and Selectivity
The antiproliferative effects of quinoline derivatives are a major focus of cancer research. The conversion of a quinoline carboxylic acid to its methyl ester can lead to significant, and sometimes unpredictable, changes in cytotoxicity and mechanism of action.
Comparative Cytotoxicity Data
Experimental data from various studies highlight the nuanced impact of esterification on anticancer activity. In some cases, the carboxylic acid form is more potent, while in others, the methyl ester demonstrates superior activity or a more desirable selectivity profile.
| Compound Class | Parent Carboxylic Acid (IC50 µM) | Corresponding Methyl Ester (IC50 µM) | Cancer Cell Line | Key Observation | Reference |
| 2-styrylquinoline-3-carboxylate derivatives | Generally less selective | More selective for cancer cells | MCF-7 (Breast), K562 (Leukemia) | The carboxylic acids showed higher selectivity for cancer cells over non-cancerous cells (HEK293). | [5] |
| 4-quinoline carboxylic acid analogs | 1.86 ± 0.17 (hDHODH); 10.9 ± 1.2 (HCT-116) | > 25 (hDHODH); 3.93 ± 0.65 (HCT-116) | HCT-116 (Colon) | The carboxylic acid is a potent inhibitor of the DHODH enzyme, while the methyl ester is more cytotoxic to the cancer cell line. | [6] |
| 2-arylquinoline-4-carboxylic acid derivatives | Cytotoxic | Methyl esters also cytotoxic | Various | Both forms exhibit anticancer activity, with specific potency depending on the full molecular structure. | [7] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. hDHODH: human Dihydroorotate Dehydrogenase, a key enzyme in pyrimidine biosynthesis.
Mechanistic Insights and Experimental Design
The differential activity observed between the acids and their esters can be attributed to several factors. The increased lipophilicity of the methyl ester can enhance its uptake into cancer cells.[5] However, the carboxylic acid moiety itself is often crucial for direct interaction with biological targets. For instance, the carboxylate group of certain quinoline carboxylic acids forms a critical salt bridge with an arginine residue in the binding pocket of the enzyme dihydroorototate dehydrogenase (DHODH), a key target in cancer therapy.[6]
This highlights a key consideration in experimental design: the choice of assay. An enzymatic assay (like a DHODH inhibition assay) might favor the carboxylic acid, while a cell-based cytotoxicity assay (like the MTT assay) might show higher potency for the more cell-permeable methyl ester, which can then be hydrolyzed intracellularly to the active acid.
Experimental Workflow: Anticancer Activity Screening
Caption: A typical workflow for comparing the anticancer activity of quinoline carboxylic acids and their methyl esters.
Antimicrobial Activity: A Balancing Act of Permeability and Target Interaction
Quinolone carboxylic acids are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV.[2] The carboxylic acid at the 3-position is considered essential for their antibacterial activity. Esterification of this group can significantly impact their antimicrobial profile.
Comparative Antimicrobial Data
While direct head-to-head comparisons are less common in the literature than for anticancer activity, available data suggests that esterification can alter the spectrum of activity. In many cases, the parent carboxylic acid retains broader and more potent activity, particularly against Gram-negative bacteria.
| Compound Class | Parent Carboxylic Acid (MIC µg/mL) | Corresponding Methyl Ester (MIC µg/mL) | Bacterial Strain | Key Observation | Reference |
| Fluoroquinolone Derivatives | Active | Generally less active | Various Gram-positive and Gram-negative | Increased lipophilicity was often detrimental to broad-spectrum antibacterial activity. | [2][3] |
| Quinolone-3-carboxylic acid derivatives | Active | Often synthesized as intermediates, with final compounds being the acids. | Various | The carboxylic acid is a key pharmacophore for antibacterial action. | [8] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale and Experimental Considerations
The reduced activity of the methyl esters can be attributed to the critical role of the carboxylic acid in binding to the DNA gyrase-DNA complex. The ionized carboxylate group is thought to interact with key amino acid residues in the enzyme's active site and with magnesium ions, which are essential for its function.
However, the increased lipophilicity of esters could theoretically improve penetration through the bacterial cell wall, particularly in Gram-positive bacteria.[3][9] This suggests that for certain bacterial strains, a methyl ester derivative might exhibit some activity, potentially acting as a prodrug that is hydrolyzed to the active acid within the bacterial cell.
The choice of bacterial strains for testing is therefore crucial. A panel including both Gram-positive and Gram-negative bacteria is essential to understand the full impact of esterification on the antimicrobial spectrum.
Logical Relationship: Physicochemical Properties and Antimicrobial Activity
Caption: The interplay between the functional group, physicochemical properties, and resulting antimicrobial activity.
Anti-inflammatory Activity: The Importance of the Acidic Moiety
Many quinoline derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11] The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and plays a vital role in their mechanism of action.
Comparative Anti-inflammatory Data
Direct comparative studies of quinoline carboxylic acids and their methyl esters in COX inhibition assays are not abundant in the readily available literature. However, studies on derivatives often highlight the importance of the carboxylic acid for potent activity.
| Compound Class | Parent Carboxylic Acid | Corresponding Methyl Ester | Assay | Key Observation | Reference |
| 4-oxo-quinoline-2-carboxylic acid derivatives | Active | Active (as derivatives) | In vivo anti-inflammatory and analgesic models | Both acids and esters (as derivatized forms) show activity, suggesting a complex SAR. | [10] |
| Quinoline-2-carboxylic acid derivatives | Active | Active (as aryl esters) | In vivo anti-inflammatory and analgesic models | Aryl esters of quinoline-2-carboxylic acid demonstrated anti-inflammatory effects. | [12] |
| Quinoline-4-carboxylic acid derivatives | Appreciable anti-inflammatory affinities | Not directly compared | LPS-induced inflammation in macrophages | The carboxylic acid form showed significant anti-inflammatory properties. | [13] |
SAR: Structure-Activity Relationship
Mechanistic Considerations and Experimental Approach
The carboxylic acid moiety of many COX inhibitors is known to form a salt bridge with a critical arginine residue (Arg120) in the active site of both COX-1 and COX-2.[14] This interaction is crucial for anchoring the inhibitor in the active site and blocking the entry of the substrate, arachidonic acid. While a methyl ester could potentially be hydrolyzed to the active acid in vivo, its direct inhibitory effect on the enzyme is likely to be significantly lower.
Therefore, in vitro enzyme inhibition assays are critical for directly comparing the intrinsic inhibitory potential of the acid and its ester. In vivo models of inflammation are also valuable for assessing the overall anti-inflammatory effect, which takes into account factors like absorption and metabolic activation of a potential prodrug.
Signaling Pathway: COX Inhibition by Quinolone Carboxylic Acids
Caption: The inhibitory effect of quinoline carboxylic acids on the COX pathway, a key mechanism in their anti-inflammatory action.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinolone carboxylic acids and their methyl esters (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
COX-2 Inhibition Assay (Fluorometric)
This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compounds
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a known COX-2 inhibitor as a positive control.
-
Enzyme Addition: Add the COX-2 enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
The conversion of a quinoline carboxylic acid to its methyl ester is a subtle yet powerful modification that can significantly alter its biological activity profile. This guide has demonstrated that:
-
In anticancer applications, esterification can modulate cytotoxicity and selectivity. The choice between the acid and the ester may depend on whether the primary goal is direct enzyme inhibition or enhanced cellular uptake.
-
For antimicrobial agents, the carboxylic acid moiety is often crucial for broad-spectrum activity, and its esterification can lead to a narrower spectrum of action. However, the potential for a prodrug effect in specific bacterial strains warrants further investigation.
-
In the context of anti-inflammatory agents, the carboxylic acid is a key pharmacophoric feature for COX inhibition. While esters may be active in vivo through hydrolysis, the parent acid is likely to be the more potent direct inhibitor.
Future research in this area should focus on systematic comparative studies that evaluate both the parent acid and its ester in a panel of relevant in vitro and in vivo assays. Such studies will provide a more complete understanding of the structure-activity relationships and enable the rational design of quinoline-based therapeutics with optimized efficacy and safety profiles.
References
- 1. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 6-bromoquinoline-8-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 6-bromoquinoline-8-carboxylate (CAS No. 1266728-34-0). As a halogenated quinoline derivative, this compound requires meticulous handling not only during its use in research and development but also through every stage of its disposal. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Assessment and Waste Classification
Before any disposal actions are taken, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its classification can be inferred from its chemical structure: a halogenated (bromo-) aromatic heterocyclic compound. Compounds in this class are typically treated as hazardous.
Causality of Hazard Classification: The presence of the bromo- group makes this a halogenated organic compound .[1][2] Halogenated wastes are regulated stringently because their incineration can produce acidic gases (like hydrogen bromide) and other toxic byproducts if not performed in specialized high-temperature incinerators. The quinoline core is a known irritant and potentially toxic.[3][4] Therefore, the waste must be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[5]
Table 1: Hazard Profile and Waste Classification
| Property | Classification & Rationale | Regulatory Context |
| Physical State | Solid powder | Handle with engineering controls (fume hood) to prevent dust inhalation.[3] |
| Chemical Class | Halogenated Organic Compound | Requires segregation from non-halogenated waste streams due to different, more costly disposal requirements.[1][6][7] |
| Probable Hazards | Skin, eye, and respiratory irritant.[8] Potentially toxic if ingested or inhaled. | Assumed hazardous based on the quinoline moiety and bromo-aromatic structure. Must be managed as regulated chemical waste.[9][10] |
| EPA Waste Code | Likely falls under "U-Listed" or "F-Listed" waste codes depending on its use and concentration. | The specific code is determined by the facility's Environmental Health & Safety (EH&S) professionals, but it must be treated as hazardous from the point of generation.[5] |
Immediate Safety & Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal.
Table 2: Required PPE for Handling Waste
| Equipment | Specification | Purpose & Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Always inspect gloves for degradation or punctures before use.[3] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of contaminated solvents or contact with airborne powder.[3] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory | N95 Particulate Respirator or Fume Hood | Use a respirator when handling the solid powder outside of a fume hood. All waste handling should ideally occur within a certified chemical fume hood to minimize inhalation risk.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a strict, documented procedure from the laboratory bench to final pickup. This process is governed by the EPA's "cradle-to-grave" policy, which holds the generator responsible for the waste until its final, safe disposal.[1]
Step 1: Waste Segregation at the Source
This is the most critical step for both safety and cost-effectiveness.
-
Designate a "Halogenated Organic Waste" container.
-
NEVER mix waste containing this compound with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes).[1][6]
-
Segregate solid waste (contaminated filter paper, weigh boats, gloves) from liquid waste (contaminated solvents).
Step 2: Container Selection and Management
The integrity of the waste container is crucial to prevent leaks and exposures.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap that can be securely sealed. The container must be chemically compatible with the waste.[11]
-
Maintain Container Integrity: Ensure the container is free from damage or deterioration.[5] The cap must provide a vapor-tight seal.[6]
-
Keep Containers Closed: Except when actively adding waste, the container must remain tightly sealed to prevent the release of vapors.[6][12]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[7][11]
-
Complete the Label Information:
Table 3: Mandatory Waste Label Components
| Information Required | Example / Instruction |
| The words "Hazardous Waste" | Must be clearly visible.[11] |
| Generator Information | Your Name, Lab/Building/Room Number, Date. |
| Chemical Constituents | List all contents by full chemical name (no formulas or abbreviations) and their estimated percentages. E.g., "this compound (~5%), Dichloromethane (90%), Methanol (5%)".[6][11] |
| Hazard Identification | Check all applicable hazards (e.g., Toxic, Irritant). |
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[11][12]
-
Location: The SAA must be under the control of laboratory personnel. Waste should not be moved to another room for storage.[12]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[12]
-
Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling.[11]
Step 5: Decontamination Procedures
-
Glassware and Surfaces: Decontaminate any surfaces or reusable glassware that have come into contact with the compound.[3]
-
Procedure: Rinse the items with a suitable organic solvent (e.g., acetone). Collect this rinse solvent as hazardous halogenated waste in your designated container.[13] Do not pour it down the drain.[9][12] After the initial solvent rinse, glassware can be washed normally.
Step 6: Arranging for Final Disposal
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer.[5][13] This is illegal and environmentally harmful.
-
Contact EH&S: When the waste container is nearly full (e.g., 75%), or has been in the SAA for the maximum allowed time (typically 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12][14]
-
Professional Disposal: The EH&S department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in accordance with all federal and state regulations.[5]
Disposal Workflow and Emergency Actions
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
In Case of a Spill:
-
Evacuate personnel from the immediate area and eliminate all ignition sources.[15]
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[9][15]
-
Carefully sweep or scoop the absorbed material into a designated, sealable container for disposal.[10]
-
Label the container as hazardous waste, listing the spilled chemical and absorbent material.
-
Contact your EH&S department for immediate pickup and guidance on decontaminating the area.[7]
By rigorously following these scientifically grounded and regulation-compliant procedures, you contribute to a safe and responsible research environment, ensuring that your work's impact is confined to scientific advancement, not environmental harm.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. danielshealth.com [danielshealth.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Handling Methyl 6-bromoquinoline-8-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 6-bromoquinoline-8-carboxylate. As a halogenated quinoline derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles for related chemical structures.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as 6-bromoquinoline and other quinoline derivatives, provide a strong basis for hazard assessment. Quinolines as a class are known for their biological activity and potential toxicity.[1][2][3]
The primary hazards associated with bromoquinoline derivatives include:
-
Serious Eye Irritation (H319): Contact can cause significant irritation and potential damage to the eyes.[4][5][6][7][8]
-
Skin Irritation (H315): Direct contact with skin is likely to cause irritation.[5][6][8][9]
-
Respiratory Irritation (H335): Inhalation of the dust or fumes may irritate the respiratory tract.[4][5][6][7][8]
-
Toxicity if Swallowed (H302): Ingestion can be harmful.[9]
-
Potential for Carcinogenicity and Mutagenicity: Some quinoline compounds are classified as suspected carcinogens (Category 1B) and mutagens.[1][2][10] Therefore, it is prudent to handle this compound with extreme caution, minimizing exposure to the lowest possible level.[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a reliable barrier against the identified hazards.[11][12] The selection of PPE must be deliberate, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.[12]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against incidental contact with organic solvents and halogenated compounds.[11] Double-gloving is recommended for extended handling periods. Inspect gloves for tears or punctures before each use.[13] |
| Body Protection | Flame-Resistant Laboratory Coat (e.g., Nomex®) | A fully buttoned lab coat protects skin and personal clothing from splashes and spills.[13] Standard cotton lab coats offer minimal chemical resistance. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) & Face Shield | Goggles must be worn to provide a seal around the eyes, protecting against dust and splashes.[5][14] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large quantities, heating solutions).[13][15] |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is unavoidable.[12][14] Surgical masks provide no protection against chemical dust or vapors.[12] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. The entire foot must be covered.[13] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the foundation of safe handling. This workflow is designed to minimize exposure at every stage.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.
-
Verify Ventilation: Ensure the fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Before introducing the chemical, gather all necessary equipment (spatulas, glassware, weigh paper, waste containers) and place them within the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Handling the Compound
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure. Use smooth, deliberate motions to avoid creating airborne dust.[4]
-
Transfers: When transferring the solid, use a spatula and tap it gently to release the powder rather than shaking it. For solutions, use a pipette or syringe.
-
Housekeeping: Clean up any minor spills immediately using appropriate procedures (see Section 4).[4]
-
Container Sealing: Keep the primary container tightly sealed when not in use to prevent the release of dust or vapors.[6][8]
Step 3: Post-Handling Procedure
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat. Never wear gloves outside of the laboratory area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact.[9]
Emergency & Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6][7]
-
Spill: For a small spill, carefully sweep up the solid material (avoiding dust generation) or absorb the liquid with an inert material (e.g., vermiculite, sand).[4] Place the waste in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[7]
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and pipette tips, must be collected as hazardous waste.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.
-
Disposal Request: Dispose of the waste through your institution's approved hazardous waste disposal program.[6][7][8] Do not pour this chemical down the drain or dispose of it in regular trash.[9]
Visual Workflow for Safe Handling
Caption: Workflow for Handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. afirm-group.com [afirm-group.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. chemos.de [chemos.de]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. gerpac.eu [gerpac.eu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. northindustrial.net [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
